Orcinol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPWFOQEKKFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060123 | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-15-4 | |
| Record name | Orcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Orcinol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol, systematically known as 5-methylbenzene-1,3-diol, is a phenolic compound that has garnered significant interest in various scientific fields. It is a naturally occurring aromatic diol, found in numerous species of lichens and certain plants, and is also accessible through chemical synthesis.[1][2] Its versatile chemical structure lends itself to a range of applications, from a key reagent in colorimetric assays for carbohydrates to a precursor in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural occurrence, synthesis, and biological activities of this compound, with a focus on data relevant to research and development.
Chemical Structure and Identifiers
This compound is a derivative of resthis compound (B1680541) with a methyl group at the 5-position. Its structure is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and a methyl group at position 5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-Methylbenzene-1,3-diol |
| Other Names | 5-Methylresthis compound, 3,5-Dihydroxytoluene, Orcin |
| CAS Number | 504-15-4 |
| PubChem CID | 10436 |
| Chemical Formula | C₇H₈O₂ |
| Canonical SMILES | CC1=CC(=CC(=C1)O)O |
| Molecular Weight | 124.14 g/mol |
Physicochemical Properties
This compound is a colorless, crystalline solid that may redden on exposure to air.[2] It is known to crystallize with one molecule of water, forming this compound monohydrate. The anhydrous and monohydrate forms exhibit different melting points. It is soluble in water, alcohol, and ether.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder or crystals |
| Melting Point | 106-112 °C (anhydrous) |
| Boiling Point | 290 °C |
| Density | 1.29 g/cm³ |
| Solubility in Water | 80 g/L |
| pKa | 9.56 ± 0.10 (Predicted) |
| Flash Point | 159 °C |
| LogP | 1.221 (estimated) |
Natural Occurrence and Synthesis
Natural Sources and Biosynthesis
This compound is a well-known secondary metabolite in many species of lichens, including those of the genera Roccella and Lecanora.[2] It is also found in some higher plants. The biosynthesis of this compound in these organisms occurs via the polyketide pathway, where acetyl-CoA and malonyl-CoA serve as the primary precursors.[1]
Chemical Synthesis
Several synthetic routes to this compound have been developed. The first reported synthesis involved the ring-opening of dehydroacetic acid.[2] Other notable methods include:
-
From Toluene: this compound can be synthesized from toluene, although specific industrial-scale protocols are proprietary.
-
From Alkyl Crotonate and Alkyl Acetoacetate (B1235776): A patented process describes the reaction of an alkyl crotonate with an alkyl acetoacetate in the presence of a hydride to form a resthis compound derivative, which is then converted to this compound.
Experimental Protocols
Extraction of this compound from Lichens (General Procedure)
A general method for the extraction of lichen secondary metabolites, including this compound, involves the following steps:
-
Extraction: A dried and ground lichen sample is extracted with a solvent such as acetone.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield a crude residue.
-
Purification: The crude extract is then subjected to purification techniques. A common laboratory method is thin-layer chromatography (TLC) to separate the components. For larger scale purification, column chromatography with silica (B1680970) gel is employed.
Bial's Test for Pentoses
This compound is a key component of Bial's reagent, used for the colorimetric detection of pentose (B10789219) sugars.
Reagents:
-
Bial's Reagent: Dissolve 0.4 g of this compound in 200 mL of concentrated hydrochloric acid. Add 0.5 mL of a 10% ferric chloride solution.
Procedure:
-
To 2 mL of the test solution, add 3 mL of Bial's reagent.
-
Heat the mixture in a boiling water bath for 1-2 minutes.
-
Cool the solution. A blue-green color indicates the presence of pentoses. Hexoses will typically produce a muddy brown or yellow color.
This compound Assay for RNA Quantification
This assay is a common method for the determination of RNA concentration in a sample.
Reagents:
-
This compound Reagent: Dissolve 1 g of this compound in 100 mL of concentrated hydrochloric acid containing 0.5 g of ferric chloride.
-
Standard RNA solution: A solution of known RNA concentration.
Procedure:
-
Prepare a standard curve using known concentrations of the standard RNA solution.
-
To 1 mL of the sample (and each standard), add 2 mL of the this compound reagent.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 665 nm using a spectrophotometer.
-
Determine the concentration of RNA in the sample by comparing its absorbance to the standard curve.
Biological Activities and Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
-
Antioxidant Activity: As a phenolic compound, this compound can scavenge free radicals, which is attributed to the hydrogen-donating ability of its hydroxyl groups.
-
Antimicrobial Activity: this compound has demonstrated inhibitory effects against various bacteria and fungi.
-
Cytotoxic Effects: Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as human SW480 colorectal cancer cells, in a dose-dependent manner.[2]
Signaling Pathway Involvement
Recent research on this compound glucoside, a derivative of this compound, has shed light on its mechanism of action in cellular processes. In a study on senile osteoporosis, this compound glucoside was found to attenuate bone loss by inhibiting osteoclast formation and activity. This effect was linked to the activation of the Nrf2/Keap1 signaling pathway and the mTOR signaling pathway . Specifically, this compound glucoside was shown to activate the Nrf2/Keap1 pathway, which plays a crucial role in the cellular antioxidant response, and to enhance the phosphorylation of mTOR and its downstream target p70S6K, thereby suppressing autophagy.
Below is a diagram illustrating the proposed signaling pathway influenced by this compound glucoside.
References
Natural sources of orcinol in lichens
An In-Depth Technical Guide to the Natural Sources of Orcinol in Lichens
Abstract
Lichens are symbiotic organisms known for producing a vast array of unique secondary metabolites, many of which are not found elsewhere in nature. These compounds can constitute a significant portion of the lichen's dry weight, sometimes up to 20%. Among the most prominent and well-studied of these are the this compound and β-orcinol derivatives, which belong to the polyketide class of phenolic compounds. This technical guide provides a comprehensive overview of the natural sources of this compound in lichens, detailing its biosynthetic pathway, quantitative distribution in various lichen species, and standardized protocols for its extraction and analysis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of these potent bioactive molecules.
Biosynthesis of this compound and its Derivatives
The production of this compound-based compounds in lichens occurs through the acetyl-malonate or polyketide pathway, a fundamental metabolic route in fungi.[1] The process is initiated by the condensation of one acetyl-CoA unit with multiple malonyl-CoA units, catalyzed by a complex enzyme known as polyketide synthase (PKS).
The key steps are as follows:
-
Polyketide Chain Formation : Acetyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units. The iterative condensation reactions build a linear poly-β-keto chain.
-
Cyclization : The polyketide chain undergoes an intramolecular aldol (B89426) condensation, a process known as orsellinate-type cyclization, to form the core aromatic ring structure of orsellinic acid.[1]
-
Decarboxylation : Orsellinic acid is then decarboxylated to yield this compound, the parent compound for a wide range of derivatives.
-
Derivatization : From orsellinic acid and this compound, a diverse array of more complex molecules are synthesized. These include depsides (esters formed from two or more hydroxybenzoic acid units, like lecanoric acid) and depsidones (intramolecularly esterified depsides, like lobaric acid).[2]
Natural Sources and Quantitative Data
This compound and its derivatives are widespread among various lichen genera. Notable producers include species from the families Parmeliaceae, Ramalinaceae, and Roccellaeae. For instance, the archil lichen, Roccella tinctoria, has been a historical source for the extraction of this compound to produce orcein (B1677455) dyes.[3] Other well-documented sources include species of Lecanora, Hypotrachyna, and Umbilicaria.[1][4][5]
The concentration of these metabolites can vary significantly based on the lichen species, geographic location, and environmental conditions. Quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC), provides precise measurements of these compounds as a percentage of the lichen's total dry weight.
Table 1: Quantitative Analysis of this compound Derivatives in Various Lichen Species
| Lichen Species | This compound-Type Compound | Content (% of Dry Weight) | Reference(s) |
| Everniastrum cirrhatum | Methyl β-orcinolcarboxylate | 1.86% | [6][7] |
| Parmotrema nilgherrense | Methyl β-orcinolcarboxylate | 1.54% | [6][7] |
| Usnea longissima | Methyl β-orcinolcarboxylate | 1.49% | [6][7] |
| Ramalina roesleri | Methyl β-orcinolcarboxylate | 0.98% | [6][7] |
| Stereocaulon alpinum | Lobaric Acid | Not specified | [8] |
| Parmotrema tinctorum | Atranorin, Lecanoric Acid | Varies by substrate | [9] |
| Hypotrachyna revoluta | Atranorin & β-orcinol depsidones | Not specified | [5] |
| Roccella tinctoria | This compound (precursor) | Not specified | [3] |
| Umbilicaria esculenta | This compound, Gyrophoric Acid | Not specified | [1] |
Experimental Protocols
The isolation and quantification of this compound from lichen thalli require standardized procedures to ensure reproducibility and accuracy. Below are detailed methodologies for extraction and analysis.
Protocol for Extraction and Isolation
Soxhlet extraction is a robust and widely used method for efficiently extracting thermostable secondary metabolites from dried lichen material.[10]
Objective: To extract crude this compound and its derivatives from lichen thalli.
Materials:
-
Dried lichen thalli
-
Grinder or mill
-
Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)[11]
-
Cellulose (B213188) extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
Extraction solvent (e.g., Acetone, Methanol (B129727), or Ethanol, HPLC grade)[10]
-
Anhydrous sodium sulfate (B86663) (optional, for wet samples)[12]
Methodology:
-
Sample Preparation: Thoroughly clean lichen samples to remove debris and substrate. Air-dry the thalli at room temperature for several days or in an oven at a low temperature (~40°C) until brittle. Grind the dried lichen into a fine powder.[12]
-
Apparatus Assembly: Place approximately 10-20 g of the powdered lichen into a cellulose extraction thimble and insert it into the Soxhlet extraction chamber. Assemble the apparatus by fitting the chamber onto a round-bottom flask containing 200-250 mL of the chosen solvent. Attach the condenser to the top of the chamber and connect it to a circulating water source.[11]
-
Extraction: Gently heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent drips into the thimble, immersing the lichen powder and dissolving the metabolites.
-
Siphoning Cycle: When the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent, now containing the dissolved extract, is siphoned back into the boiling flask.[13] This process repeats automatically, ensuring the sample is continuously extracted with fresh, pure solvent.
-
Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at ~40°C. This will yield a crude, often crystalline or gummy, extract.
-
Drying and Storage: Dry the crude extract in a desiccator to remove any residual solvent. Store the final extract at 4°C in an airtight container for subsequent analysis and purification.
Protocol for HPLC Quantification
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) or UV detector is the standard method for separating, identifying, and quantifying this compound derivatives.[6][9]
Objective: To quantify the concentration of a specific this compound derivative (e.g., Methyl β-orcinolcarboxylate) in a crude lichen extract.
Materials & Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Crude lichen extract.
-
Pure analytical standard of the target compound.
-
HPLC-grade solvents: Acetonitrile, Methanol, and ultrapure water.
-
Acid modifier (e.g., Acetic acid or Phosphoric acid).[9]
-
Syringe filters (0.45 µm, PTFE or Nylon).
Methodology:
-
Standard Preparation: Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.[7]
-
Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7][9]
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared lichen extract sample.
-
Quantification: Identify the peak of the target compound in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of the compound in the sample using the linear regression equation from the standard curve. Express the final content as a percentage of the initial dry lichen weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orcein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lichen.ru.ac.th [lichen.ru.ac.th]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. hielscher.com [hielscher.com]
- 12. swrcb.ca.gov [swrcb.ca.gov]
- 13. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Orcinol Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fungal biosynthetic pathway for orcinol and its precursor, orsellinic acid. It covers the core biochemical reactions, the genetic basis, quantitative production data, and detailed experimental protocols for pathway investigation.
Introduction: The this compound Core Structure
This compound (5-methyl-1,3-benzenediol) and its carboxylic acid precursor, orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), are archetypal polyketides found in a wide variety of fungi and lichens.[1][2] These compounds form the structural backbone of numerous complex secondary metabolites with diverse and potent biological activities, including antibiotic, anticancer, and anti-inflammatory properties. Understanding their biosynthesis is crucial for natural product discovery, pathway engineering, and the development of novel therapeutics through synthetic biology.
The biosynthesis is a classic example of a fungal polyketide pathway, initiated from simple metabolic precursors and catalyzed by a large, multi-domain enzyme known as a Polyketide Synthase (PKS).
The Core Biosynthetic Pathway
The formation of this compound is a two-step process originating from the synthesis of orsellinic acid. The entire pathway begins with primary metabolites derived from central carbon metabolism.
-
Polyketide Chain Assembly: The pathway is initiated with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.
-
Cyclization and Aromatization: A highly conserved iterative Type I Polyketide Synthase, specifically a non-reducing PKS (NR-PKS), catalyzes the sequential condensation of these units to form a linear tetraketide intermediate. This intermediate remains bound to the enzyme's acyl carrier protein (ACP) domain. The same enzyme then catalyzes an intramolecular C-to-O acyl transfer followed by a Claisen-type cyclization and subsequent aromatization to release the final product, orsellinic acid.[3]
-
Decarboxylation: this compound is subsequently formed via the decarboxylation of orsellinic acid. This final step can occur spontaneously or be enzymatically catalyzed in some organisms.[4]
Genetics and Key Enzymes
The biosynthesis of orsellinic acid is encoded by genes typically organized within a Biosynthetic Gene Cluster (BGC). The central enzyme is the Orsellinic Acid Synthase (OAS or OSAS).
3.1 Orsellinic Acid Synthase (OSAS)
Fungal OSAS is a large, iterative Type I PKS.[5] These multi-domain proteins contain all the necessary catalytic sites on a single polypeptide chain. The domain architecture for a typical fungal OSAS, such as OrsA from Aspergillus nidulans, is:
-
SAT: Starter Acyl-CoA Transferase
-
KS: Ketoacyl Synthase
-
AT: Acyltransferase
-
PT: Product Template
-
ACP: Acyl Carrier Protein (often present in duplicate)[3]
-
TE/CYC: Thioesterase/Cyclase
The OSAS gene alone is often sufficient to produce orsellinic acid when expressed in a heterologous host, highlighting its role as a self-contained catalytic machine.[3][6]
3.2 The orsA Gene Cluster in Aspergillus nidulans
A. nidulans is a model organism for studying fungal secondary metabolism. Its orsellinic acid BGC provides a clear example of how pathway genes are organized. The core PKS gene, orsA (AN7909) , is responsible for producing orsellinic acid.[3] Other genes in the cluster, such as orsB and orsC, are tailoring enzymes that modify orsellinic acid into more complex molecules like the cathepsin K inhibitors F-9775A and F-9775B.[3]
Quantitative Data
Quantitative analysis of biosynthetic pathways is essential for metabolic engineering and optimizing production. Data on enzyme kinetics and product titers are often challenging to obtain but are critical for building predictive models.
Table 1: Enzyme Kinetic Parameters Note: Kinetic data for fungal Orsellinic Acid Synthase is not readily available in the literature. Data for a plant-based Type III this compound Synthase (ORS) is provided for context.
| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| This compound Synthase (ORS) | Rhododendron dauricum | Acetyl-CoA | 2.1 ± 0.2 | 0.013 ± 0.0002 | [7] |
| This compound Synthase (ORS) | Rhododendron dauricum | Malonyl-CoA | 3.5 ± 0.4 | - | [7] |
Table 2: Product Titers from Fungal Cultures
| Compound | Fungal Strain | Culture Condition | Titer/Yield | Reference |
| Orsellinic Acid | Aspergillus nidulans | Stationary Liquid Czapek Media | "High Titer" (not quantified) | [3] |
| Orsellinic Acid | Aspergillus oryzae (heterologous host) | Solid Rice Medium (10 days) | 340.41 mg/kg | [8] |
| o-Orsellinaldehyde | Aspergillus oryzae (heterologous host) | Solid Rice Medium (10 days) | 84.79 mg/kg | [8] |
| Orsellinic Acid | Aspergillus oryzae (heterologous host) | Liquid Maltose Medium | 57.68 mg/L | [8] |
Experimental Protocols
Investigating a fungal PKS pathway involves a series of molecular biology, biochemistry, and analytical chemistry techniques. The following workflow and protocols provide a guide for the identification and characterization of an this compound/orsellinic acid BGC.
Protocol 5.1: Heterologous Expression of a Fungal PKS in Aspergillus nidulans
This protocol outlines the expression of a candidate OSAS gene in an A. nidulans host, which is well-suited for expressing fungal genes.[9][10]
-
Gene Amplification and Cloning:
-
Isolate total RNA from the source fungus grown under conditions likely to induce secondary metabolism.
-
Synthesize first-strand cDNA using a reverse transcriptase kit.
-
Amplify the full-length, intron-less OSAS gene from the cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into an Aspergillus expression vector (e.g., containing the inducible alcA promoter and a selectable marker like pyrG).
-
-
Protoplast Transformation:
-
Grow the recipient A. nidulans strain (e.g., a pyrG auxotroph) in liquid minimal medium to the mid-log phase.
-
Harvest mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 1.2 M MgSO₄).
-
Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer to generate protoplasts.
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool.
-
Wash protoplasts gently with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
-
Resuspend protoplasts in STC buffer to a final concentration of ~1x10⁸ protoplasts/mL.
-
-
Transformation and Selection:
-
Mix 100 µL of the protoplast suspension with 5-10 µg of the expression plasmid.
-
Add 50 µL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 2 mL of STC buffer and mix gently.
-
Plate the transformation mix onto stabilized minimal medium agar (B569324) plates lacking the auxotrophic requirement (e.g., no uridine (B1682114) for a pyrG mutant).
-
Incubate at 37°C for 2-4 days until transformant colonies appear.
-
-
Expression and Product Analysis:
-
Inoculate confirmed transformants into minimal medium with a repressing carbon source (e.g., glucose).
-
After initial growth, transfer the mycelia to minimal medium with an inducing carbon source (e.g., threonine or ethanol (B145695) for the alcA promoter) and a non-repressing carbon source (e.g., glycerol).
-
Incubate for 48-72 hours.
-
Extract the culture broth and/or mycelia for analysis as described in Protocol 5.3.
-
Protocol 5.2: Purification of His-tagged Recombinant OSAS
This protocol is for purifying an N- or C-terminally His-tagged OSAS expressed in a host like S. cerevisiae or E. coli.[11][12]
-
Cell Lysis:
-
Harvest cells from a large-scale culture by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using a French press, sonication, or bead beating.
-
Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM sodium phosphate pH 7.4, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM sodium phosphate pH 7.4, 300 mM NaCl, 250-300 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified PKS.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing the pure protein.
-
If necessary, exchange the buffer to a storage buffer (e.g., PBS with 10% glycerol (B35011) and 1 mM DTT) using dialysis or a desalting column.
-
Determine protein concentration (e.g., via Bradford or BCA assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 5.3: In Vitro OSAS Activity Assay and HPLC Quantification
This protocol describes a method to confirm the enzymatic activity of purified OSAS and quantify its product, orsellinic acid, by HPLC.[11][13][14]
-
In Vitro Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM PBS buffer, pH 7.4
-
1-5 µM purified OSAS enzyme
-
1 mM Acetyl-CoA (starter)
-
2 mM Malonyl-CoA (extender)
-
1 mM DTT
-
-
Incubate the reaction at room temperature (or 28-30°C) for 4-16 hours.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297) containing 1% formic acid to quench the reaction and extract the product.
-
-
Sample Preparation:
-
Vortex the quenched reaction mixture vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried residue in a known volume (e.g., 100 µL) of methanol (B129727) for HPLC analysis.
-
-
HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 1% Phosphoric Acid in Water.[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient: Start with 35% B, increase to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 35% B.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at 265 nm.[13]
-
Quantification: Prepare a standard curve using a commercially available orsellinic acid standard of known concentrations. Inject samples and standards, and quantify the product based on the peak area by comparing it to the standard curve.
-
Conclusion and Future Outlook
The this compound biosynthesis pathway in fungi is a well-characterized system that serves as a paradigm for non-reducing polyketide synthesis. The central role of the Orsellinic Acid Synthase, a Type I iterative PKS, has been firmly established through genetic and biochemical studies. While the core pathway is understood, significant opportunities remain. The discovery of novel tailoring enzymes within BGCs could reveal new derivatives with unique bioactivities. Furthermore, applying synthetic biology and metabolic engineering principles—leveraging the quantitative data and protocols outlined here—holds immense promise for the high-titer, sustainable production of this compound-derived compounds for the pharmaceutical and chemical industries. The simplicity of the core OSAS enzyme also makes it an ideal platform for protein engineering experiments aimed at producing novel, "unnatural" polyketide scaffolds.[3]
References
- 1. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]this compound into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering fungal non-reducing polyketide synthase by heterologous expression and domain swapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Fungal Nonreducing Polyketide Synthase by Heterologous Expression and Domain Swapping (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lichen.ru.ac.th [lichen.ru.ac.th]
- 14. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Orcinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes for orcinol (5-methylresthis compound) and its key derivatives. It includes detailed experimental protocols for significant reactions, quantitative data summaries for comparative analysis, and diagrams illustrating major synthetic and biosynthetic pathways.
Introduction to this compound
This compound, systematically named 5-methylbenzene-1,3-diol, is a phenolic organic compound.[1] It naturally occurs in many species of lichens, where it serves as a fundamental building block for a wide array of secondary metabolites, including depsides, depsidones, and dibenzofurans.[1][2][3] First isolated in 1829 by Robiquet, this compound and its derivatives are of significant interest due to their broad spectrum of biological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties.[4][5][6] Its chemical structure makes it a valuable precursor in the synthesis of more complex molecules and a reagent in various biochemical assays, such as Bial's test for pentoses.[1]
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through various chemical routes, ranging from classic condensation reactions to multi-step processes from simple aromatic or acyclic precursors.
Synthesis from Acetonedicarboxylic Acid
One of the earliest and most notable methods involves the condensation of acetone (B3395972) dicarboxylic ester.[1] This pathway leverages the reactivity of polyketide-like structures, mimicking biosynthetic principles.
Logical Workflow: Acetonedicarboxylic Acid Route
Caption: General workflow for this compound synthesis from citric acid.
Multi-Step Synthesis from Alkyl Crotonate and Alkyl Acetoacetate (B1235776)
A versatile and high-yield process involves the condensation of an alkyl crotonate with an alkyl acetoacetate, followed by saponification, decarboxylation, and dehydrogenation.[7]
Experimental Protocol: Synthesis via Michael Addition [7]
-
Step 1: Condensation to form Carboethoxymethyl-dihydroresthis compound Salt
-
Suspend sodium hydride in an inert solvent (e.g., benzene) in a reaction vessel equipped with a stirrer and reflux condenser.
-
Add one equivalent of ethyl acetoacetate dropwise while stirring.
-
After the initial reaction subsides, add one equivalent of ethyl crotonate dropwise.
-
Reflux the mixture for several hours until the reaction is complete. The product precipitates as its sodium salt.
-
-
Step 2: Saponification and Decarboxylation to form Methyldihydroresthis compound
-
To the reaction mixture from Step 1, add an aqueous solution of potassium hydroxide.
-
Reflux the mixture vigorously for one hour to achieve saponification.
-
Cool the solution and acidify with concentrated hydrochloric acid until the pH is strongly acidic. Vigorous evolution of CO₂ will occur.
-
Cool the mixture in an ice bath to precipitate the crude methyldihydroresthis compound.
-
Filter the precipitate, air dry, and recrystallize from ethyl acetate. A yield of approximately 77% can be expected.[7]
-
-
Step 3: Dehydrogenation to this compound
-
Dissolve the methyldihydroresthis compound from Step 2 in a high-boiling inert solvent such as cymene.
-
Add 5% palladium-on-carbon catalyst to the solution.
-
Reflux the mixture for 3 hours.
-
Filter off the catalyst while hot and cool the reaction mixture in an ice bath.
-
Decant the solvent and remove residual traces under high vacuum to yield crude this compound, which can be further purified by sublimation.
-
Workflow: Synthesis from Alkyl Crotonate
Caption: Multi-step synthesis of this compound via Michael addition.
Synthesis of this compound Derivatives
This compound serves as a versatile platform for the synthesis of various derivatives through reactions targeting its hydroxyl groups and aromatic ring.
O-Alkylation: Synthesis of this compound Ethers
The phenolic hydroxyl groups of this compound can be readily alkylated to form mono- and di-ethers. The synthesis of this compound dimethyl ether is a high-yield process.[8]
Experimental Protocol: Synthesis of this compound Dimethyl Ether [8]
-
Reagents: this compound monohydrate (0.344 mol), anhydrous potassium carbonate (0.984 mol), dimethyl sulfate (B86663) (0.750 mol), acetone (410 ml), concentrated aqueous ammonia (B1221849).
-
Procedure:
-
Charge a three-necked flask fitted with a mechanical stirrer, condenser, and dropping funnel with potassium carbonate, acetone, and this compound monohydrate.
-
With stirring, add dimethyl sulfate over a period of 2 minutes. The mixture will warm and begin to reflux.
-
After the spontaneous boiling subsides (approx. 15-20 minutes), heat the mixture under gentle reflux for an additional 4 hours.
-
Arrange the condenser for distillation and remove ~200 ml of acetone.
-
Add 50 ml of concentrated aqueous ammonia to the reaction mixture and continue stirring and heating for 10 minutes to decompose excess dimethyl sulfate.
-
Dilute the mixture with water, and extract the product into ether.
-
Wash the organic phase with water, 3 N NaOH solution, and saturated NaCl solution, then dry over magnesium sulfate.
-
Evaporate the ether and distill the residual liquid under reduced pressure to yield this compound dimethyl ether. This procedure achieves a yield of 94–96%.[8]
-
Formylation: The Gattermann Reaction
The Gattermann reaction introduces a formyl (-CHO) group onto an activated aromatic ring, such as this compound. The Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is a safer and more common variant.[9][10] This reaction is crucial for synthesizing this compound-based aldehydes, which are precursors to other complex derivatives.
Workflow: Gattermann Reaction Mechanism
Caption: Simplified mechanism of the Gattermann formylation.
General Protocol: Gattermann Formylation of this compound [11]
-
Suspend this compound and an equimolar amount of zinc cyanide in anhydrous ether.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through it with vigorous stirring.
-
Continue the addition of HCl until the substrate is consumed (monitored by TLC). An intermediate aldimine salt will precipitate.
-
Filter the precipitate and hydrolyze it by heating with water to yield the corresponding hydroxy aldehyde (orcinaldehyde).
Biosynthesis of this compound Derivatives in Lichens
In nature, lichens produce this compound and its derivatives via the polyketide biosynthetic pathway.[2][3] This process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and aromatization, to form orsellinic acid. Decarboxylation of orsellinic acid then yields this compound.[4] Further enzymatic reactions, such as esterification, lead to the formation of complex depsides and depsidones.
Pathway: Biosynthesis of this compound-based Depsides
Caption: Polyketide pathway for biosynthesis of this compound and depsides.
Quantitative Data Summary
The following table summarizes quantitative data for the key synthetic procedures discussed.
| Product | Starting Material(s) | Method | Reported Yield | Melting Point (°C) | Reference(s) |
| Methyldihydroresthis compound | Ethyl Acetoacetate, Ethyl Crotonate | Michael Addition, Saponification, Decarboxylation | 77% | 127 - 129 | [7] |
| This compound Dimethyl Ether | This compound Monohydrate | O-Alkylation with Dimethyl Sulfate | 94 - 96% | (b.p. 133-135) | [8] |
| 3,5-Dibromotoluene | 3,5-Dibromo-4-aminotoluene | Diazotization and Substitution | 85.1% | 38.5 - 39 | [12] |
| Acetonedicarboxylic Acid | Citric Acid | Dehydration/Decarboxylation with fuming H₂SO₄ | 85 - 90% | (unstable) | [13] |
| This compound | Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- | Deprotection of Trimethylsilyl Ethers with [Dsim]HSO₄ in Methanol | 99% | 109 | [4] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cytotoxic and cytostatic activity of this compound-type depsides of lichens | CoLab [colab.ws]
- 7. US3865884A - Preparation of this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. The Gatterman Aromatic Formylation [designer-drug.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Orcinol (CAS 504-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (5-methylbenzene-1,3-diol) is a naturally occurring phenolic compound found in various species of lichens and has been identified as a metabolite in fungi such as Aspergillus and Fusarium graminearum.[1][2] With the CAS Registry Number 504-15-4, this compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anxiolytic properties.[3][4][5] Its utility extends to being a versatile starting material and intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[6][7][8] This technical guide provides a comprehensive overview of the physical and chemical data of this compound, complete with experimental protocols and visual diagrams to support research and development endeavors.
Physical Properties
This compound is typically a white to off-white or pinkish-brown crystalline solid.[2][7][9] It may exist as an anhydrous compound or as a monohydrate. The anhydrous form is sensitive to air and light, and upon exposure, it can redden.[1] It possesses a faint, sweet, yet unpleasant phenolic odor.[6]
Table 1: Physical Characteristics of this compound
| Property | Value | References |
| Appearance | Crystalline solid, White to off-white, pink-gray to pink-brown powder or crystals | [1][2][9] |
| Odor | Faint, phenolic, sweet but unpleasant | [6] |
| Melting Point | 105 - 112 °C (anhydrous) | [2][8][10] |
| 56 - 58 °C (monohydrate) | [11][12] | |
| Boiling Point | 290 - 291 °C at 760 mmHg | [1][2][11] |
| 163 - 165 °C at 9 Torr | [13] | |
| Density | 1.29 g/cm³ | [2][11] |
| Vapor Pressure | 0.00122 mmHg at 25 °C |
Chemical Properties
This compound's chemical identity is defined by its aromatic ring substituted with two hydroxyl groups and one methyl group. This structure imparts its characteristic phenolic reactivity and allows for a range of chemical modifications.
Table 2: Chemical and Molecular Data for this compound
| Property | Value | References |
| Molecular Formula | C₇H₈O₂ | [1][13] |
| Molecular Weight | 124.14 g/mol | [1][9][13] |
| IUPAC Name | 5-methylbenzene-1,3-diol | [1] |
| Synonyms | 5-Methylresthis compound, 3,5-Dihydroxytoluene, Orcin | [1][7] |
| pKa | 9.56 ± 0.10 (Predicted) | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.221 (Estimated) | [14] |
| Solubility | ||
| Water | 80 g/L, Miscible | [1][2] |
| Ethanol | Soluble, ~30 mg/mL | [6][15] |
| Diethyl Ether | Soluble | [6] |
| DMSO | ~30 mg/mL | [15] |
| Chloroform | Slightly soluble | |
| Benzene | Slightly soluble |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Observations | References |
| ¹H NMR | In D₂O (89.56 MHz), peaks are observed at approximately δ 6.37, 6.28, and 2.24 ppm. In DMSO-d₆ (89.56 MHz), peaks are at δ 9.04, 6.03, and 2.11 ppm. | [16] |
| ¹³C NMR | Data not explicitly found in the provided search results. | |
| IR Spectroscopy | The spectrum shows characteristic peaks for O-H and C-H stretching and aromatic C=C bending. A spectrum is available in the NIST WebBook. | [17][18] |
| Mass Spectrometry | Molecular weight of 124.1372. A mass spectrum (electron ionization) is available in the NIST WebBook. | [17] |
| UV-Vis Spectroscopy | This compound exhibits a characteristic UV absorption spectrum. | [9] |
Experimental Protocols
Synthesis of this compound from Ethyl Acetoacetate (B1235776) and Ethyl Crotonate
This method involves a multi-step process starting with the reaction of an alkyl acetoacetate with an alkyl crotonate.[19]
Step 1: Formation of Sodium Carboethoxymethyldihydroresthis compound
-
In a three-necked, round-bottom flask equipped with a stirrer and a reflux condenser, combine 260.20 g (2 moles) of ethyl acetoacetate and 228 g (2 moles) of ethyl crotonate.
-
With vigorous stirring, slowly add 82 g (2 moles) of a 50% sodium hydride solution in mineral oil. A small amount of ethyl acetoacetate can be added if the stirrer begins to stop.
-
After the addition is complete, allow the reaction mixture to cool to approximately 30-35°C.
-
Slowly add petroleum ether (b.p. 30-60°C) with continuous stirring.
-
Stir the mixture for 2 hours.
-
Filter the resulting yellow product and wash it thoroughly with petroleum ether.
-
Air-dry the product. The expected yield is approximately 300 g (60% of theoretical).[19]
Step 2: Saponification and Decarboxylation to Methyldihydroresthis compound
-
The product from Step 1 is saponified and decarboxylated using potassium hydroxide (B78521).[19] (Detailed parameters for this step were not fully provided in the search result).
Step 3: Dehydrogenation to this compound
-
Dissolve the methyldihydroresthis compound from Step 2 in an inert solvent such as cymene.
-
Add 5.0 g of a 5% palladium-on-carbon catalyst to the solution while heating in a mantle.
-
Reflux the reaction mixture for 3 hours.
-
Filter off the catalyst.
-
Cool the reaction mixture in an ice bath.
-
Decant the cymene and remove any remaining traces under high vacuum.
-
The resulting this compound can be further purified by sublimation. The expected yield is 12-14 g.[19]
O-Methylation of this compound
This protocol describes the preparation of this compound dimethyl ether.[20]
-
In a 1-liter, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, charge 124 g (0.984 mole) of anhydrous potassium carbonate, 410 ml of acetone, and 42.6 g (0.344 mole) of this compound monohydrate.
-
Start the stirrer and add 94.5 g (70.9 ml, 0.750 mole) of dimethyl sulfate (B86663) from the dropping funnel over 2 minutes.
-
Once the spontaneous boiling subsides (after about 15-20 minutes), heat the mixture under reflux for an additional 4 hours.
-
Arrange the condenser for distillation and distill off 200 ml of acetone.
-
Add 50 ml of concentrated aqueous ammonia (B1221849) to the reaction mixture and continue stirring and heating for 10 minutes.
-
Dilute the mixture with water to a total volume of approximately 750 ml.
-
Separate the layers and combine the organic layer with two 150-ml ethereal extracts of the aqueous layer.
-
Wash the combined organic phase with 50 ml of water, twice with 50-ml portions of 3 N sodium hydroxide solution, and once with 50 ml of saturated aqueous sodium chloride.
-
Dry the organic phase over magnesium sulfate.
-
Evaporate the ether at atmospheric pressure and distill the residual liquid under reduced pressure to yield this compound dimethyl ether.[20]
Chemical Reactivity and Stability
This compound is a stable compound under normal conditions but is sensitive to air and light, which can cause it to discolor.[21] It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[21][22] As a phenol (B47542), it readily undergoes electrophilic aromatic substitution reactions. For instance, phenols are easily sulfonated by concentrated sulfuric acid at room temperature and are rapidly nitrated, even with dilute nitric acid.[23][24] Nitrated phenol derivatives can be explosive when heated.[23][24]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3] Research has indicated that this compound can modulate signaling pathways involved in inflammation. For example, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of inflammatory genes.[3]
Diagram 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Safety and Handling
This compound is considered harmful if swallowed, and may cause skin, eye, and respiratory system irritation.[2][25] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a dust mask.[12][21] Store the compound in a tightly sealed container in a cool, dry place, protected from light and air.[6]
Conclusion
This compound is a valuable natural product with a well-defined physical and chemical profile. Its diverse reactivity and biological activities make it a compound of significant interest for researchers in various fields, from synthetic chemistry to drug discovery. This guide provides a foundational understanding of this compound's properties, empowering scientists to utilize this compound effectively and safely in their research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 504-15-4 [m.chemicalbook.com]
- 3. chemneo.com [chemneo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CAS 504-15-4: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound 97 504-15-4 [sigmaaldrich.com]
- 9. biorlab.com [biorlab.com]
- 10. This compound, 98% 5 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 11. piochem.com [piochem.com]
- 12. This compound colorimetric detection reagent 6153-39-5 [sigmaaldrich.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. This compound, 504-15-4 [thegoodscentscompany.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound(504-15-4) 1H NMR spectrum [chemicalbook.com]
- 17. This compound [webbook.nist.gov]
- 18. This compound [webbook.nist.gov]
- 19. US3865884A - Preparation of this compound - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. This compound | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early discovery and history of orcinol isolation
An In-depth Technical Guide on the Early Discovery and History of Orcinol Isolation
Introduction
Early Discovery and Key Contributors
Following Robiquet's discovery, other notable chemists contributed to the understanding of this compound. John Stenhouse, a Scottish chemist, conducted extensive research on lichen products in the mid-19th century.[6] The German chemist Adolf von Baeyer, known for his work on synthetic dyes, also investigated this compound and its derivatives, contributing to the understanding of its chemical reactivity and potential for synthesis.[7][8] These early investigations established this compound as an important compound in the burgeoning field of organic chemistry.
Chronological Development
The timeline below illustrates the key milestones in the early history of this compound.
Physicochemical Properties of this compound
The early characterization of this compound involved determining its fundamental physical and chemical properties. It was described as a colorless, crystalline solid that reddens upon exposure to air.[1] It possesses a sweet taste but is also described as having a pungent odor.[9][10] Modern analysis has refined these early observations.
| Property | Value | Reference |
| IUPAC Name | 5-Methylbenzene-1,3-diol | [1][3] |
| Molecular Formula | C₇H₈O₂ | [1][2][3] |
| Molar Mass | 124.14 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [2][9] |
| Melting Point | 107-111 °C (Monohydrate: 58-61 °C) | [1][2] |
| Boiling Point | 290-291 °C | [1] |
| Solubility | Soluble in water, ethanol, and ether. Slightly soluble in benzene, chloroform. | [1][2][9] |
Historical Experimental Protocols
Robiquet's Method for Isolation from Lichens (1829)
Objective: To isolate the crystalline principle ("orcin") from orchil-producing lichens.
Materials:
-
Lichen (Roccella or Lecanora species)
-
Concentrated alcohol (ethanol)
-
Water
-
Ether
Methodology:
-
Maceration: The dried lichen is subjected to successive macerations with concentrated alcohol to extract the soluble components.
-
Filtration and Concentration: The resulting alcoholic brew is filtered to remove solid lichen material. The filtrate is then boiled to concentrate the solution.
-
Primary Crystallization: Upon cooling the concentrated extract, a white crystalline substance precipitates.
-
Washing: The crude solid is washed several times with cold water until the washings are tasteless. The solid is then dried.
-
Ether Extraction: The dried solid is treated with ether to dissolve this compound and separate it from other co-extractives like variolarin.
-
Solvent Removal: The ether extract is distilled to eliminate most of the solvent, leaving a crystalline mass surrounded by a viscous, colored matter.
-
Purification: The crystals are separated and washed with cold alcohol. Final purification is achieved by dissolving the crystals in hot alcohol and allowing them to recrystallize upon cooling.
Liebermann's Test for Phenols
In the 19th century, colorimetric tests were crucial for the characterization of new compounds. The Liebermann test, developed by Leo Liebermann, is a classic chemical test for the identification of phenols.[11][12][13] this compound, being a phenol, gives a positive result in this test.
Objective: To confirm the presence of a phenolic functional group.
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) or Potassium Nitrite (KNO₂)[11][12][14]
-
Aqueous alkali solution (e.g., NaOH)
Methodology:
-
A small quantity of the sample (this compound) is mixed with a crystal of sodium nitrite.
-
A few drops of warm, concentrated sulfuric acid are added to the mixture. A deep blue or green color indicates the formation of p-nitrosophenol.[11]
-
The solution is then diluted with water and poured into an excess of aqueous alkali.
-
The formation of a deep blue or green color, which may turn red or brown, constitutes a positive test for a phenol.[11][13]
Chemical Structure and Relationships
This compound is a derivative of resthis compound (B1680541) (benzene-1,3-diol) with a methyl group at the 5-position.[1] In many lichens, it is biosynthesized via the polyketide pathway, with orsellinic acid as a direct precursor.[4] The enzymatic decarboxylation of orsellinic acid yields this compound.[4] Historically, this compound was important as a precursor to the dye orcein. When this compound is treated with ammonia (B1221849) and exposed to air, it oxidizes and polymerizes to form orcein, a complex mixture of colored compounds that was the primary component of the orchil dye.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorlab.com [biorlab.com]
- 3. This compound | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Essai analytique des lichens de l'orseille. von Robiquet, Pierre: (1829) | Antiq. F.-D. Söhn - Medicusbooks.Com [zvab.com]
- 6. The curious case of a sterically crowded Stenhouse salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]
- 11. ck12.org [ck12.org]
- 12. Liebermann reagent - Wikipedia [en.wikipedia.org]
- 13. oxfordreference.com [oxfordreference.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Orcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for orcinol (5-methyl-1,3-benzenediol), a significant organic compound found in various lichen species and utilized as a precursor in the synthesis of dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with detailed experimental protocols and structured data tables for ease of reference and comparison.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for structural elucidation, identification, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Solvent | Proton Assignment | Chemical Shift (δ) in ppm |
| DMSO-d₆ | -OH (Phenolic) | ~9.04 |
| Ar-H | ~6.03 | |
| -CH₃ | ~2.11 | |
| D₂O | Ar-H | ~6.36 |
| Ar-H | ~6.28 | |
| -CH₃ | ~2.24 |
Data sourced from ChemicalBook.[1]
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale |
| C -OH (C1, C3) | 155 - 160 | Aromatic carbons attached to highly electronegative oxygen atoms are significantly deshielded. |
| C -CH₃ (C5) | 138 - 142 | Aromatic carbon attached to an alkyl group. |
| Ar-C H (C2, C4, C6) | 100 - 115 | Aromatic carbons with attached protons, shielded by the electron-donating hydroxyl groups. |
| -C H₃ | 20 - 25 | Standard chemical shift for a methyl group attached to an aromatic ring. |
Note: Experimental ¹³C NMR data for this compound was not available in the searched resources. These predictions are based on standard chemical shift ranges for the respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3550 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 2960 - 2850 | C-H stretch | Methyl -CH₃ | Medium |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1300 - 1150 | C-O stretch | Phenolic C-O | Strong |
| 900 - 675 | C-H bend | Aromatic C-H (out-of-plane) | Strong |
Note: These values represent typical ranges for the functional groups present in this compound. Specific peak values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).[2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule, often indicating the presence of conjugated systems.
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~275 - 285 | π → π* |
Note: Precise, experimentally verified λmax data for this compound was not available in the searched resources. Phenolic compounds typically exhibit absorption maxima in this range in alcoholic solvents due to π → π transitions in the benzene (B151609) ring.[4]*
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are designed for a solid, crystalline sample such as this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Accurately weigh 5-25 mg of dry this compound for ¹H NMR, or a saturating amount (typically >30 mg) for ¹³C NMR.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Instrument Setup & Acquisition :
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a suitable relaxation delay (e.g., 2 seconds) are required.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry both the this compound sample and spectroscopy-grade potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the O-H stretching region.
-
In an agate mortar, grind approximately 1-2 mg of this compound into a very fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently mix the powders with a pestle, then grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.
-
Transfer the powder mixture into a pellet-forming die.
-
-
Pellet Formation & Acquisition :
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol). Ethanol is a suitable choice as its UV cutoff is around 210 nm, well below the expected absorbance of this compound.[4]
-
From the stock solution, prepare a dilute working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
-
-
Instrument Setup & Acquisition :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.
-
Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as the reference or blank.
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Rinse the sample cuvette with the working solution, then fill it.
-
Replace the reference cuvette with the sample cuvette.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the full absorption spectrum.
-
-
Data Processing :
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Multifaceted Role of Orcinol as a Secondary Metabolite in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol, a phenolic compound with the chemical name 5-methyl-1,3-benzenediol, is a secondary metabolite found in a variety of plant species and lichens.[1] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and ecological roles of this compound in plants. It details the methodologies for its extraction, purification, and quantification, and presents its biological activities with a focus on its antioxidant and antifungal properties. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's significance in plant biology and its potential for applications in drug development and agriculture.
Introduction
Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they play crucial roles in the plant's interaction with its environment.[2][3] These molecules are often involved in defense mechanisms against herbivores, pathogens, and abiotic stressors, as well as in attracting pollinators and seed dispersers.[3][4] Polyphenols, such as flavonoids and phenolic acids, represent a major class of plant secondary metabolites, and this compound falls within this category.[5] While extensively studied in lichens, the role of this compound in higher plants is an area of growing interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] This guide aims to consolidate the current knowledge on this compound in the context of plant biology, providing a technical resource for researchers and professionals in the field.
Biosynthesis of this compound
The biosynthesis of this compound in plants, as with many other phenolic compounds, is believed to primarily follow the polyketide pathway.[8][9] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the final phenolic compound.[10][11]
The key enzyme in this process is a type III polyketide synthase (PKS).[6][10] While the specific PKS responsible for this compound synthesis in most higher plants has not been definitively identified, the general mechanism is proposed as follows:
-
Starter Unit Selection: The biosynthesis is initiated with a starter molecule, which is typically acetyl-CoA.
-
Chain Elongation: The polyketide chain is extended through the iterative addition of malonyl-CoA units. This process is catalyzed by the PKS enzyme.
-
Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular aldol (B89426) condensation to form a cyclic intermediate, which then aromatizes to form the this compound scaffold.
Physiological and Ecological Roles
The presence of this compound in plants suggests important physiological and ecological functions. Its roles are primarily associated with defense against biotic and abiotic stresses.
Defense Against Pathogens
This compound and its derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[12] This antimicrobial property is a key component of the plant's innate immune system, helping to protect it from fungal infections.[13] The induction of chlorinated this compound derivatives in lily bulbs upon infection with Fusarium oxysporum further supports its role as a phytoalexin-like compound.[12]
Antioxidant Activity and Abiotic Stress Response
As a phenolic compound, this compound is an effective antioxidant.[6] It can scavenge free radicals, thereby protecting the plant from oxidative damage caused by abiotic stressors such as UV radiation, high salinity, and extreme temperatures.[5][14] The accumulation of phenolic compounds is a common plant response to environmental stress, and this compound likely contributes to this protective mechanism.[4][15]
Quantitative Data on Biological Activities
The biological efficacy of this compound and related plant extracts has been quantified in various studies. The following tables summarize key findings on its antioxidant and antifungal activities.
Table 1: Antioxidant Activity of this compound and Related Phenolic Compounds
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Gallic Acid | ABTS | 1.03 ± 0.25 | [7] |
| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [7] |
| Quercetin | ABTS | 1.89 ± 0.33 | [7] |
| Rheum emodi Extract | ABTS | 1.512 | [16] |
| Turmeric Ethanol Extract | DPPH | 4.424 ± 0.123 | [12] |
| Turmeric Ethanol Extract | ABTS | 3.514 ± 0.052 | [12] |
Note: IC50 is the concentration of the substance that causes 50% inhibition of the respective radical.
Table 2: Antifungal Activity of Plant Extracts Containing Phenolic Compounds
| Plant Extract | Fungal Pathogen | MIC Value (µg/mL) | Reference |
| Tecoma stans (DCM extract) | Various plant pathogens | 130 (average) | [17] |
| Ricinus communis (Ethyl acetate (B1210297) fraction) | Staphylococcus aureus | 1562.5 | [18] |
| Ricinus communis (Ethyl acetate fraction) | Candida albicans | 16670 | [18] |
| Baccharis buceras | Various plant pathogens | 720 (average) | [19] |
Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of the microorganism.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is adapted from a method for extracting this compound from lichens and can be modified for plant material.[20]
-
Grinding: The dried plant material is ground into a fine powder.
-
Extraction: The powder is extracted with 85% methanol (B129727) (1:15 w/v) with stirring for 2 hours. The process is repeated, and the filtrates are combined.
-
Concentration: The methanol is removed under reduced pressure to yield a concentrated extract.
-
Acidification and Filtration: The pH of the concentrated solution is adjusted to 2.5 with hydrochloric acid, and the mixture is allowed to stand before filtering to remove precipitated material.
-
Resin Adsorption Chromatography: The filtrate is passed through a macroporous resin column. The column is washed with water to remove impurities, and then the this compound is eluted with a methanol gradient.
-
Silica (B1680970) Gel Column Chromatography: The this compound-containing fractions are further purified by silica gel column chromatography, eluting with a mixture of acetone (B3395972) and methanol.
-
Crystallization: The purified this compound can be crystallized from methanol to obtain a high-purity product.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in plant extracts can be performed using a reversed-phase HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[13][21][22]
-
Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: PDA detector set at the maximum absorbance wavelength for this compound (around 272 nm) or an ESI-MS detector for higher selectivity and sensitivity.
-
-
Quantification: A calibration curve is constructed using standard solutions of pure this compound at different concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Antioxidant Activity Assays (DPPH and ABTS)
The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][23]
-
DPPH Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the this compound solution are added to the DPPH solution.
-
The mixture is incubated in the dark, and the absorbance is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
-
ABTS Assay:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS radical solution is diluted with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Different concentrations of the this compound solution are added to the ABTS radical solution.
-
The absorbance is measured at approximately 734 nm after a specific incubation time.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Antifungal Activity Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) of this compound against plant pathogenic fungi can be determined using the broth microdilution method.[17][18]
-
Fungal Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.
-
Serial Dilution: A serial dilution of the this compound solution is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature for a specific period, allowing for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
This compound in Plant Signaling
While the direct role of this compound as a signaling molecule in plants is not yet fully elucidated, its induction in response to stress and its defensive properties suggest its involvement in plant defense signaling pathways.[12][24][25] It is plausible that the accumulation of this compound, triggered by pathogen attack or abiotic stress, could act as a downstream component of signaling cascades involving key plant hormones like jasmonic acid and salicylic (B10762653) acid, leading to the activation of defense-related genes.[26][27][28]
Conclusion and Future Perspectives
This compound is a significant secondary metabolite in plants, contributing to their defense and stress adaptation mechanisms. Its biosynthesis via the polyketide pathway and its potent antioxidant and antifungal properties underscore its ecological importance. The methodologies outlined in this guide provide a framework for the continued investigation of this compound in various plant species.
Future research should focus on identifying the specific polyketide synthase genes responsible for this compound biosynthesis in higher plants. A deeper understanding of its physiological roles, particularly as a potential signaling molecule in plant stress responses, is also warranted. Elucidating the complete signaling cascades in which this compound is involved will provide valuable insights into plant defense networks. Furthermore, exploring the synergistic effects of this compound with other plant metabolites could open new avenues for the development of novel and effective biopesticides and pharmaceuticals. The biotechnological production of this compound in microbial systems also presents a promising approach for its sustainable and large-scale production for various applications.[11]
References
- 1. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic biology of plant natural products: From pathway elucidation to engineered biosynthesis in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. [PDF] Biotic and Abiotic Stresses in Plants | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN103058830B - The production technology of this compound is extracted in a kind of stone plum clothing - Google Patents [patents.google.com]
- 21. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Carbon Monoxide as a Signaling Molecule in Plants [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Plant Responses to Simultaneous Biotic and Abiotic Stress: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flavonols modulate plant development, signaling, and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Naturally Occurring Orcinol Compounds: A Technical Guide for Drug Discovery and Development
Introduction
Orcinol and its derivatives represent a significant class of naturally occurring phenolic compounds, predominantly found in lichens, fungi, and certain plants.[1] These compounds are characterized by a resthis compound (B1680541) core (1,3-dihydroxybenzene) with additional alkyl substitutions. The inherent phenolic structure of this compound compounds confers upon them a range of potent biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This has led to growing interest within the scientific community, particularly in the fields of pharmacology and drug development, to explore these natural scaffolds for novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of this compound and its related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and drug development professionals.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-established, and this compound derivatives are no exception.[2] Their ability to scavenge free radicals and chelate metal ions makes them potent agents for mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[3] The antioxidant capacity is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize reactive oxygen species (ROS).[4][5]
Quantitative Antioxidant Data
The antioxidant potential of this compound and its derivatives is typically quantified using various in vitro assays. The results are often expressed as IC50 values (the concentration required to scavenge 50% of radicals) or as equivalents of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC).
| Compound | Assay | IC50 / Activity Metric | Source Organism/Details | Reference |
| This compound Glucoside | DPPH Radical Scavenging | Not specified, but noted activity | Curculigo orchioides | [6] |
| Olivetol | HO• Radical Scavenging | k_overall ≈ 10⁹ M⁻¹s⁻¹ (in water) | Computational Study | [4][5] |
| Olivetolic Acid | HO• Radical Scavenging | k_overall ≈ 10⁹ M⁻¹s⁻¹ (in water) | Computational Study | [4][5] |
| Olivetol | HOO• Radical Scavenging | Excellent activity via SET mechanism | Computational Study | [4][5] |
| Olivetolic Acid | HOO• Radical Scavenging | Excellent activity via SET mechanism | Computational Study | [4][5] |
Note: Quantitative data for this compound itself in common antioxidant assays is sparse in the provided search results, with more focus on its derivatives or general phenolic properties.
Experimental Protocols for Antioxidant Assays
Several methods are commonly employed to evaluate the antioxidant activity of natural compounds in vitro.[3][7][8]
1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.
-
Principle: The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm.
-
Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., Ascorbic Acid, Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add a fixed volume of DPPH solution to a microplate well or cuvette.
-
Add a corresponding volume of the test compound dilution (or standard/blank) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
-
1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ radical by the antioxidant causes a decolorization, which is measured by the decrease in absorbance at 734 nm.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
-
Reagents: ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ radical stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Prepare serial dilutions of the test compound.
-
Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the scavenging activity and determine the IC50 or TEAC value.
-
Visualization: Antioxidant Assay Workflow
Caption: General workflow for in vitro radical scavenging antioxidant assays.
Anticancer Activity
Several studies have highlighted the potential of this compound and its derivatives as anticancer agents.[1] Their cytotoxic effects have been evaluated against various human cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and induction of apoptosis.
Quantitative Cytotoxicity Data
The in vitro anticancer efficacy is primarily reported as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth or viability after a specific exposure time.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| This compound | SW480 | Colorectal Carcinoma | ~11.5 mM (estimated from data) | 24 h | [1] |
| SW480 | Colorectal Carcinoma | 25 mM (induced 12.06% apoptosis) | 24 h | [1] | |
| Geranylgeranyl-2-orcinol | PC-3 | Prostate Adenocarcinoma | 16.1 µM | Not specified | [9] |
| HT-29 | Colorectal Adenocarcinoma | 33.7 µM | Not specified | [9] |
Note: this compound demonstrated cytotoxic effects at high (millimolar) concentrations in SW480 cells, while its derivative, geranylgeranyl-2-orcinol, showed activity in the low micromolar range against other cell lines.[1][9]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12]
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents: Human cancer cell line (e.g., SW480), complete culture medium (e.g., DMEM), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 9x10³ cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare various concentrations of the this compound compound. Remove the old medium from the wells and add fresh medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO-treated cells) and an untreated control.[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add a specific volume of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[10]
-
Visualization: In Vitro Cytotoxicity Screening Workflow
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is a critical factor in the progression of many diseases. Natural compounds that can modulate inflammatory pathways are valuable therapeutic candidates. This compound compounds have been noted for their anti-inflammatory properties, which are often linked to the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][13]
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[14][15] In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[15] This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15] Plant-derived compounds can inhibit this pathway at multiple points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.[13]
Visualization: The NF-κB Signaling Pathway and Inhibition
Caption: The NF-κB signaling pathway and potential inhibition points by compounds.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophage cells (like RAW 264.7) stimulated with LPS.
-
Principle: LPS stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The accumulated nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.
-
Reagents: RAW 264.7 macrophage cell line, complete culture medium, LPS, test compound, Griess Reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate to allow attachment.
-
Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess Reagent A, followed by Griess Reagent B, to the supernatant.
-
Incubate for 10-15 minutes at room temperature, allowing a purple azo dye to form.
-
Measure the absorbance at approximately 540 nm.
-
A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Antimicrobial Activity
This compound and its derivatives have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.
Quantitative Antimicrobial Data
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of a compound that visibly inhibits microbial growth, while MBC is the lowest concentration that results in microbial death.
| Compound | Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | ATCC 25923 | 625 | >625 | [16] |
| Escherichia coli | ATCC 25922 | >625 | >625 | [16] | |
| Pseudomonas aeruginosa | ATCC 27853 | >625 | >625 | [16] | |
| 4-Chlorthis compound | Staphylococcus aureus | ATCC 25923 | 156 | 156 | [16] |
| Escherichia coli | ATCC 25922 | 312 | >312 | [16] | |
| Pseudomonas aeruginosa | ATCC 27853 | 312 | >312 | [16] |
Note: In this study, the chlorinated derivative of this compound showed significantly greater antibacterial activity than this compound itself, particularly against the Gram-positive S. aureus.[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[17][18]
-
Principle: The test organism is challenged with serial dilutions of the antimicrobial compound in a liquid broth medium. Growth inhibition is determined by observing the lack of turbidity after incubation.
-
Reagents: Test microorganism, sterile Mueller-Hinton Broth (MHB) or other suitable broth, test compound, 96-well microtiter plate, positive control antibiotic, negative (growth) control.
-
Procedure:
-
Prepare a stock solution of the this compound compound and perform two-fold serial dilutions in the wells of a 96-well plate using sterile broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard, then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume).
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth + inoculum + standard antibiotic) and a negative/growth control well (broth + inoculum only).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualization: Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution method to find the MIC.
Conclusion and Future Directions
Naturally occurring this compound compounds and their synthetic derivatives exhibit a compelling spectrum of biological activities. Their antioxidant and anti-inflammatory properties, primarily mediated through radical scavenging and modulation of the NF-κB pathway, suggest potential applications in diseases driven by oxidative stress and chronic inflammation. Furthermore, the demonstrated cytotoxic and antimicrobial activities, although sometimes requiring high concentrations for the parent this compound molecule, provide a foundational scaffold for medicinal chemistry efforts. The enhanced activity of derivatives like 4-chlorthis compound and geranylgeranyl-2-orcinol underscores the significant potential for structural modification to improve potency and selectivity.
Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for these compounds. A systematic structure-activity relationship (SAR) analysis is crucial to guide the design of new derivatives with enhanced efficacy and reduced toxicity. Advanced in vivo studies and the development of novel formulation strategies to improve bioavailability will be essential steps in translating the preclinical promise of this compound compounds into viable therapeutic agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity | MDPI [mdpi.com]
- 3. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcdronline.org [jcdronline.org]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Orcinol Derivatives: A Technical Guide to Their Chemical and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Orcinol Core
This compound (5-methylbenzene-1,3-diol) is a naturally occurring phenolic compound that serves as the structural foundation for a vast array of secondary metabolites.[1][2] Primarily found in various species of lichens, this compound and its derivatives are synthesized through the polyketide pathway and exhibit a remarkable diversity of chemical structures and biological activities.[1][2][3][4] These compounds, which include complex structures like depsides, depsidones, and dibenzofurans, have garnered significant interest in the scientific community for their potent antioxidant, anticancer, and antimicrobial properties.[3][4]
Historically, this compound has been used in the production of the dye orcein (B1677455) and as a key analytical reagent in Bial's test for the detection of pentoses.[1][2][5][6] However, modern research has shifted focus to the therapeutic potential of its derivatives, positioning them as promising candidates for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis, chemical significance, and biological activities of this compound derivatives, supported by quantitative data and detailed experimental protocols.
Natural Occurrence and Biosynthesis
The primary natural sources of this compound derivatives are lichens, which are symbiotic organisms composed of a fungus and an alga.[7][8] These compounds are fungal metabolites, and their production is a result of the polyketide biosynthetic pathway.[3][4] The process begins with the condensation of acetyl-CoA and malonyl-CoA units, which cyclize to form orsellinic acid. This key intermediate is then modified through processes like esterification, oxidation, and decarboxylation to produce the vast family of this compound-based metabolites.[3]
Caption: Biosynthesis of major this compound-based lichen compounds.
Chemical Significance and Biological Activities
This compound derivatives are characterized by their phenolic rings, which are responsible for their wide range of biological effects. These activities are often structure-dependent, with modifications to the core this compound structure leading to varied potency and mechanisms of action.
Antioxidant Activity
The phenolic hydroxyl groups in this compound derivatives enable them to act as potent radical scavengers.[9] They can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. This antioxidant capacity is a cornerstone of their therapeutic potential, as oxidative stress is implicated in numerous diseases. For instance, a synthetic this compound derivative, 3-formyl-2,4-dihydroxy-5,6-dimethyl sodium benzoate (B1203000) (A4), has been shown to protect pancreatic beta cells from streptozotocin-induced damage through its antioxidant and antiapoptotic effects.[10] The antioxidant activity of various lichen-derived depsides and depsidones has been quantified, revealing potent radical scavenging properties.[7]
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay Type | IC50 Value | Source Organism | Reference |
|---|---|---|---|---|
| 8'-methylmenegazziaic acid | Chemiluminescence | 0.389 mg/mL | Hypotrachyna revoluta | [7] |
| Atranorin | Chemiluminescence | ~7x less potent than Trolox® | Hypotrachyna revoluta |[7] |
Anticancer Activity
Numerous studies have highlighted the cytotoxic and antiproliferative effects of this compound and its derivatives against various cancer cell lines.[3][11] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
For example, this compound has been shown to decrease the viability of SW480 human colorectal cancer cells in a dose-dependent manner, inducing apoptosis at higher concentrations.[9] Marine-derived phenolic compounds, including those with structures related to this compound, have also demonstrated significant anticancer properties.[12] Diphlorethohydroxycarmalol, isolated from brown algae, showed moderate cytotoxicity against murine leukemia cells.[12]
Table 2: Anticancer Activity of this compound and Related Derivatives
| Compound | Cell Line | Assay Type | IC50 Value / Effect | Reference |
|---|---|---|---|---|
| This compound | SW480 (Colorectal) | MTT Assay | ~13.5 mM | [9] |
| Diphlorethohydroxycarmalol | P-388 (Murine Leukemia) | Cytotoxicity | 8.0 µg/mL (vincristine-resistant) | [12] |
| Phlorofucofuroeckol A | SW480 (Colorectal) | Cell Viability | 90% viability decrease at 100 µM | [12] |
| 4'-bromoflavonol | A549 (Lung) | Cytotoxicity | 0.46 ± 0.02 µM |[13] |
The induction of apoptosis is a key mechanism for the anticancer effects of many natural compounds. This programmed cell death is often mediated by a cascade of enzymes called caspases.
Caption: Simplified pathway of apoptosis induction by this compound derivatives.
Antimicrobial Activity
This compound derivatives possess notable antibacterial and antifungal properties.[14] Their phenolic nature allows them to disrupt microbial membranes, inhibit essential enzymes, and interfere with biofilm formation.[15] For example, 2'-O-methyl anziaic acid, a depside, has demonstrated high antimicrobial activity with MIC values ranging from 0.0625 to 1 mg/ml against various microbes.[11] The unique chemical structures synthesized by lichens are considered a promising source for new pharmaceutical substances to combat drug-resistant pathogens.[11]
Experimental Protocols
The investigation of this compound derivatives involves a workflow of extraction, isolation, characterization, and biological evaluation.
Caption: General workflow for isolation and testing of this compound derivatives.
Protocol: MTT Assay for Cellular Proliferation
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on cancer cells.[9]
-
Cell Culture: Plate SW480 human colorectal cancer cells in 96-well plates at a density of 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 5, 10, 15, 20, 25 mM) in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) under the same culture conditions.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for evaluating the antioxidant potential of this compound derivatives.[10]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Prepare a series of dilutions of the test compound (this compound derivative) in methanol. A known antioxidant, such as ascorbic acid or Trolox®, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound, positive control, and methanol (as a blank).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Analysis: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Outlook
This compound and its derivatives represent a rich and diverse class of natural products with significant chemical and pharmacological importance. Their prevalence in lichens, coupled with their potent biological activities, makes them highly attractive for drug discovery. The core phenolic structure is amenable to synthetic modification, opening avenues for the development of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, conducting in vivo efficacy studies, and exploring synergistic combinations with existing therapeutic agents. The continued investigation of this compound derivatives holds great promise for the development of new treatments for a range of human diseases, including cancer and infectious diseases.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity Reagent for Research [benchchem.com]
- 6. This compound reagent: Significance and symbolism [wisdomlib.org]
- 7. β-Orcinol Metabolites from the Lichen Hypotrachyna revoluta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. This compound derivative compound with antioxidant properties protects Langerhans islets against streptozotocin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and cytostatic activity of this compound-type depsides of lichens | CoLab [colab.ws]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orcinol Method for Quantitative Estimation of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orcinol method is a well-established and cost-effective colorimetric assay for the quantitative determination of Ribonucleic Acid (RNA). This technique is particularly useful for estimating the concentration of total RNA in a sample. The method relies on the specific reaction of pentose (B10789219) sugars, such as the ribose found in RNA, with this compound in the presence of an acid and a catalyst to produce a colored product. The intensity of the resulting color is directly proportional to the amount of RNA present in the sample and can be quantified using a spectrophotometer.
Principle of the Method
The this compound method is based on a two-step chemical reaction.[1][2] First, under strong acidic conditions and heat, the ribose sugar of the RNA backbone is dehydrated to form furfural (B47365).[1][3] Subsequently, this furfural derivative reacts with this compound in the presence of ferric chloride (FeCl₃), which acts as a catalyst, to yield a characteristic green-colored complex.[1][3][4] The absorbance of this green solution is measured at a maximum wavelength of approximately 665 nm.[1][4] It is important to note that while the reaction is selective for pentoses, DNA (containing deoxyribose) can cause some interference, though its reactivity is significantly lower.[1][5] The reaction is particularly sensitive for purine-bound ribose.[3]
Experimental Protocols
Materials and Reagents
-
Standard RNA Solution: A stock solution of known concentration (e.g., 200 µg/mL) prepared in a suitable buffer such as buffered saline or 1N perchloric acid.[4]
-
This compound Reagent: To prepare 100 mL of the reagent, dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl). To this solution, add 3.5 mL of a 6% (w/v) solution of this compound in ethanol. This reagent should be prepared fresh.[4]
-
Buffered Saline (optional): 0.5 M NaCl, 0.015 M sodium citrate, pH 7.0.[4]
-
Unknown RNA Sample: The sample to be quantified, appropriately diluted if necessary.
-
Glassware: Test tubes, pipettes, and spectrophotometer cuvettes.
-
Equipment: Spectrophotometer, vortex mixer, and a boiling water bath.
Procedure for Standard Curve Preparation
-
Set up a series of labeled test tubes: Label tubes for a blank and a range of RNA standards (e.g., 0, 20, 40, 60, 80, 100 µg of RNA).
-
Prepare the standards: Pipette increasing volumes of the standard RNA solution (e.g., 0, 0.1, 0.2, 0.3, 0.4, and 0.5 mL of a 200 µg/mL stock) into the corresponding test tubes.
-
Adjust the volume: Add distilled water to each tube to bring the total volume to 1 mL. The blank tube will contain 1 mL of distilled water.[4]
-
Add this compound Reagent: Add 2 mL of the freshly prepared this compound reagent to each test tube, including the blank.[4]
-
Mix thoroughly: Mix the contents of each tube by vortexing.
-
Incubation: Place all the test tubes in a boiling water bath for 20 minutes.[4]
-
Cooling: After incubation, cool the test tubes to room temperature.
-
Measure Absorbance: Measure the absorbance of each standard and the blank at 665 nm using a spectrophotometer. Set the spectrophotometer to zero with the blank.
-
Plot the Standard Curve: Plot a graph with the concentration of RNA (µg) on the x-axis and the corresponding absorbance at 665 nm on the y-axis. This should yield a linear standard curve.
Procedure for Unknown RNA Sample Quantification
-
Prepare the unknown sample: Pipette 1 mL of the unknown RNA sample into a labeled test tube. If the approximate concentration is unknown, it is advisable to prepare a few different dilutions.
-
Follow the reaction steps: Add 2 mL of the this compound reagent to the unknown sample tube.
-
Mix, incubate, and cool: Follow steps 5, 6, and 7 from the standard curve preparation procedure.
-
Measure Absorbance: Measure the absorbance of the unknown sample at 665 nm.
-
Determine Concentration: Using the standard curve, determine the concentration of RNA in the unknown sample by finding the concentration that corresponds to its absorbance value.
Data Presentation
The following table can be used to record and present the data obtained from the this compound method for RNA estimation.
| Test Tube | Volume of Standard RNA (mL) | Volume of Distilled Water (mL) | Concentration of RNA (µg) | Absorbance at 665 nm |
| Blank | 0.0 | 1.0 | 0 | 0.000 |
| Standard 1 | 0.1 | 0.9 | 20 | Record Absorbance |
| Standard 2 | 0.2 | 0.8 | 40 | Record Absorbance |
| Standard 3 | 0.3 | 0.7 | 60 | Record Absorbance |
| Standard 4 | 0.4 | 0.6 | 80 | Record Absorbance |
| Standard 5 | 0.5 | 0.5 | 100 | Record Absorbance |
| Unknown 1 | 1.0 (of unknown) | 0.0 | To be determined | Record Absorbance |
| Unknown 2 | 1.0 (of unknown) | 0.0 | To be determined | Record Absorbance |
Visualizations
Signaling Pathway and Chemical Reaction
Caption: Chemical reaction pathway of the this compound method for RNA estimation.
Experimental Workflow
Caption: Experimental workflow for the quantitative estimation of RNA using the this compound method.
References
Application Notes and Protocols: Bial's Test for Pentose Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bial's test is a specific chemical assay used to detect the presence of pentoses (five-carbon sugars) and to differentiate them from hexoses (six-carbon sugars).[1][2][3] The test was originally developed by the German physician Manfred Bial for the diagnosis of pentosuria.[4] Its high specificity makes it a valuable tool in various fields, including biochemistry, clinical chemistry, and carbohydrate analysis.[1][5] This document provides a detailed protocol for performing Bial's test, including reagent preparation, data interpretation, and visualization of the underlying chemical pathways.
Principle of the Test
The methodology of Bial's test is based on the differential dehydration of sugars in the presence of a strong acid.[6][7] The core components of Bial's reagent are orcinol, concentrated hydrochloric acid (HCl), and ferric chloride (FeCl₃).[4]
-
Dehydration: When heated in the presence of concentrated HCl, pentoses are dehydrated to form furfural (B47365).[1][2][7][8] Under the same conditions, hexoses are dehydrated to form 5-hydroxymethylfurfural (B1680220).[1][3][8]
-
Condensation: The furfural produced from pentoses then condenses with this compound, using ferric chloride as a catalyst, to form a distinct blue-green colored complex.[1][3][8]
-
Colorimetric Differentiation: The 5-hydroxymethylfurfural from hexoses also reacts with this compound, but it forms a muddy-brown, grey, or yellow-colored product.[1][3][4] This clear color difference is the basis for distinguishing pentoses from hexoses.
Quantitative Data Summary
While primarily a qualitative test, Bial's test can be adapted for quantitative analysis using a spectrophotometer to measure the absorbance of the colored solutions.[2][4] The intensity of the color is proportional to the concentration of the pentose (B10789219) sugar.[2][5] The table below summarizes the characteristic colors and approximate absorption maxima (λmax) for the complexes formed by different sugars.
| Sugar Type | Example(s) | Color Observed | Approximate Absorption Maximum (λmax) |
| Pentose | Ribose, Xylose, Arabinose | Blue-Green | ~620-670 nm[2] |
| Hexose | Glucose, Galactose | Muddy Brown, Yellow, or Grey | Not typically measured for quantification |
| Ketohexose | Fructose | Muddy Brown to Reddish-Brown | Not typically measured for quantification |
Experimental Protocol
This section provides a detailed methodology for performing Bial's test in a laboratory setting.
Materials and Equipment
-
Test tubes and test tube rack
-
Pipettes
-
Sample solutions (e.g., 1% solutions of xylose, glucose, and unknown carbohydrate)
-
Distilled water (for negative control)
-
Bial's Reagent
Reagent Preparation (Bial's Reagent)
To prepare Bial's reagent, follow these steps:
-
Carefully dissolve 1.5 g of this compound in 500 mL of concentrated hydrochloric acid.[1][3][8]
-
Add 1 mL of a 10% ferric chloride (FeCl₃) solution to the mixture.[1][3][8]
-
Store the final reagent in a dark, stoppered bottle.[1][2] It is recommended to use the reagent within a few hours of preparation for best results.[1][2]
Test Procedure
-
Label three clean test tubes: "Positive Control" (e.g., 1% Xylose), "Negative Control" (e.g., 1% Glucose), and "Test Sample".
-
Pipette 1-2 mL of each corresponding solution into the labeled test tubes. Add 1-2 mL of distilled water to a separate tube to serve as a blank.
-
Carefully mix the contents of each tube.
-
Place all test tubes in a boiling water bath for 3-5 minutes.[1][8]
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
Observe and record the color changes in each tube.
Interpreting the Results
-
Positive Result (Pentose Present): The development of a blue or green color indicates the presence of pentoses.[3][4][5]
-
Negative Result (Pentose Absent): The formation of a muddy-brown, grey, yellow, or other non-blue-green color indicates the absence of pentoses and suggests the presence of hexoses.[1][3][5]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical logic of Bial's test.
References
- 1. Bial’s Test: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Bial's test - Wikipedia [en.wikipedia.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. notesforbiology.com [notesforbiology.com]
- 7. Carbohydrates - Bial's Test [dept.harpercollege.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Orcinol Reagent for Carbohydrate Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The orcinol-sulfuric acid assay is a widely used colorimetric method for the quantitative determination of carbohydrates. This method is particularly valuable for the analysis of neutral sugars, including those present in glycoproteins, glycolipids, and polysaccharides. The reaction is based on the conversion of carbohydrates to furfural (B47365) or hydroxymethylfurfural in a hot acidic medium, which then condenses with this compound to produce a colored product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of the carbohydrate in the sample. This document provides detailed protocols for the preparation of the this compound reagent and its application in carbohydrate analysis.
Chemical Principle
Under strongly acidic conditions and heat, pentoses are dehydrated to form furfural, while hexoses form hydroxymethylfurfural. These furfural derivatives then react with this compound (5-methylresthis compound) to yield a characteristic greenish-blue colored condensation product. The absorbance of this colored complex is typically measured at a specific wavelength, which can vary depending on the specific protocol and the type of carbohydrate being analyzed, though 425 nm is a common wavelength for general neutral sugar analysis.[1]
Experimental Protocols
Preparation of this compound Reagent
This protocol describes the preparation of the this compound reagent for the colorimetric analysis of carbohydrates.
Materials:
-
This compound (5-methylresthis compound), analytical grade
-
Sulfuric acid (H₂SO₄), concentrated (95-98%)
-
Deionized water
-
Glassware: Volumetric flasks, beakers, graduated cylinders
-
Magnetic stirrer and stir bar
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution. Always add acid to water slowly and with constant stirring in a fume hood.
-
This compound is harmful if swallowed and can cause skin and eye irritation.[2] Handle with care.
Procedure:
-
Prepare 60% Sulfuric Acid Solution:
-
In a fume hood, carefully and slowly add 600 mL of concentrated sulfuric acid to 400 mL of deionized water in a large beaker placed in an ice bath to manage the exothermic reaction.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Stock Solution:
-
Weigh 0.1 g of this compound and dissolve it in 4 mL of deionized water in a small beaker.[1]
-
-
Final Reagent Preparation:
-
Once the 60% sulfuric acid solution has cooled, it is ready for use in the assay. The this compound solution should be prepared fresh for optimal results. Some protocols call for adding the this compound directly to the sulfuric acid solution.[3] However, preparing them separately and adding them sequentially to the sample as described in the assay protocol below can improve stability.
-
Storage and Stability:
-
The 60% sulfuric acid solution is stable and can be stored at room temperature in a properly labeled, acid-resistant container.
-
The this compound solution should ideally be prepared fresh before each assay. If storage is necessary, it can be kept in a dark, airtight container at 4°C for a limited time, though fresh preparation is recommended for best results.[3] this compound itself is light and air-sensitive and should be stored in a cool, dark place.[2]
Quantitative Carbohydrate Assay Protocol
This protocol outlines the steps for the quantitative determination of carbohydrates in a sample using the prepared this compound reagent.
Materials:
-
This compound stock solution (as prepared above)
-
60% Sulfuric acid (as prepared above)
-
Carbohydrate standard solution (e.g., glucose, mannose, or a mixture, at a known concentration, typically 1 mg/mL)
-
Test samples containing unknown carbohydrate concentrations
-
Spectrophotometer and cuvettes
-
Heating block or water bath set to 80°C
-
Pipettes and pipette tips
-
Test tubes
Procedure:
-
Preparation of Standards:
-
Prepare a series of carbohydrate standards by diluting the stock solution to final concentrations ranging from 0 to 100 µg/mL. Use deionized water as the diluent.
-
-
Sample Preparation:
-
Dilute the test samples as necessary to ensure their carbohydrate concentration falls within the range of the standard curve.
-
-
Assay Reaction:
-
Pipette 100 µL of each standard and sample into separate, clearly labeled test tubes.[1]
-
Include a blank tube containing 100 µL of deionized water.
-
Add 100 µL of the this compound stock solution to each tube.[1]
-
Carefully add 750 µL of the 60% sulfuric acid solution to each tube.[1] Caution: This will generate heat.
-
Mix the contents of the tubes thoroughly.
-
-
Incubation:
-
Place the tubes in a heating block or water bath at 80°C for 30 minutes.[1]
-
-
Cooling:
-
After incubation, cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample and standard at 425 nm using the blank to zero the spectrophotometer.[1]
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the carbohydrate standards.
-
Determine the carbohydrate concentration in the test samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
The following table represents typical data obtained from an this compound-based carbohydrate assay using glucose as a standard.
| Glucose Concentration (µg/mL) | Absorbance at 425 nm (AU) |
| 0 (Blank) | 0.000 |
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
| 80 | 1.220 |
| 100 | 1.525 |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key steps in the chemical reaction between a pentose (B10789219) sugar and the this compound reagent in the presence of strong acid and heat.
Caption: this compound reaction with a pentose sugar.
Experimental Workflow
This diagram outlines the sequential steps of the quantitative carbohydrate analysis using the this compound reagent.
Caption: Workflow for carbohydrate quantification.
References
Application Notes and Protocols: Colorimetric Determination of Sugars with Orcinol-Sulfuric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orcinol-sulfuric acid method is a widely used colorimetric assay for the quantitative determination of neutral sugars.[1][2][3] This method is particularly valuable in various research and development settings, including the analysis of carbohydrates in glycoconjugates, polysaccharides, and biological samples. The reaction is based on the principle that concentrated sulfuric acid hydrolyzes glycosidic bonds and dehydrates the resulting monosaccharides to form furfural (B47365) or hydroxymethylfurfural. These furfural derivatives then react with this compound in a heated acidic solution to produce a characteristic colored product, the intensity of which is proportional to the amount of sugar present.[4][5] The this compound-sulfuric acid method is noted for showing less variation in color intensity depending on the type of neutral sugar compared to the phenol-sulfuric acid method.[1]
Principle of the Method
The chemical basis of the this compound-sulfuric acid assay involves a two-step acid-catalyzed reaction. Initially, concentrated sulfuric acid facilitates the hydrolysis of polysaccharides and oligosaccharides into their constituent monosaccharides. Subsequently, the strong dehydrating action of the sulfuric acid converts pentoses to furfural and hexoses to 5-hydroxymethylfurfural. These aldehyde derivatives then undergo a condensation reaction with this compound (5-methylresthis compound) upon heating to form a colored chromophore. The resulting orange-yellow to greenish-blue colored complex exhibits a maximum absorbance at a specific wavelength, which can be measured using a spectrophotometer to quantify the sugar concentration.
Experimental Protocols
This section provides a detailed methodology for the colorimetric determination of sugars using the this compound-sulfuric acid assay.
Materials and Reagents
-
This compound (5-methylresthis compound), high purity
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade
-
Distilled or deionized water
-
Standard sugar solution (e.g., glucose, mannose) at a stock concentration of 1 mg/mL
-
Samples containing unknown sugar concentrations
-
Glass test tubes or microtiter plates
-
Pipettes and tips
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Reagent Preparation
This compound Reagent:
-
Dissolve 0.1 g of this compound in 4 mL of distilled water.[1][6]
-
Carefully add 1 mL of concentrated sulfuric acid to the this compound solution.[1]
-
This reagent should be prepared fresh. For longer storage, it can be kept in a dark, cool place. A stable this compound solution can also be prepared by dissolving 1.0 g of this compound in about 50 mL of distilled water, adding a cooled mixture of 20 mL of concentrated sulfuric acid and 30 mL of distilled water, and adjusting the final volume to 100 mL.[4]
60% Sulfuric Acid (v/v):
-
Under a fume hood and with appropriate personal protective equipment, slowly add 600 mL of concentrated sulfuric acid to 400 mL of distilled water in a flask placed in an ice bath to manage the exothermic reaction.
-
Allow the solution to cool to room temperature before use.
Assay Procedure
-
Preparation of Standards: Prepare a series of standard sugar solutions by diluting the 1 mg/mL stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.[6]
-
Sample Preparation: Prepare the unknown samples to fall within the concentration range of the standard curve. This may involve dilution with distilled water.
-
Reaction Setup:
-
Incubation:
-
Cooling: After incubation, cool the tubes to room temperature.[1][6]
-
Measurement: Measure the absorbance of the solutions at 425 nm using a spectrophotometer.[1][6] Use a blank solution containing water instead of the sugar sample to zero the spectrophotometer.
-
Quantification: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound-sulfuric acid assay.
| Parameter | Value | Reference |
| Reagents | ||
| This compound Concentration | 0.1 g in 4 mL H₂O + 1 mL conc. H₂SO₄ | [1][6] |
| Sulfuric Acid for Reaction | 60% (v/v) | [1] |
| Volumes | ||
| Sample/Standard Volume | 100 µL | [1][6] |
| This compound Reagent Volume | 100 µL | [1] |
| 60% Sulfuric Acid Volume | 750 µL | [1] |
| Reaction Conditions | ||
| Incubation Temperature | 80°C | [1][6] |
| Incubation Time | 30 minutes | [1][6] |
| Measurement | ||
| Wavelength (λmax) | 425 nm | [1][6] |
| Standard Curve | ||
| Concentration Range | 5 µg/mL - 100 µg/mL | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound-sulfuric acid assay.
Caption: Workflow for the this compound-sulfuric acid sugar assay.
Chemical Reaction Pathway
This diagram outlines the chemical transformations occurring during the assay.
References
- 1. Color reaction of carbohydrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colorimetric determination of neutral sugars by a resthis compound sulfuric acid micromethod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of monosaccharides by the this compound-sulphuric acid reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bio.sc.niigata-u.ac.jp [bio.sc.niigata-u.ac.jp]
Application Notes and Protocols: Orcinol as a Precursor in Organic Dye Manufacturing
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data concerning the use of orcinol in the synthesis of organic dyes, particularly orcein (B1677455), and its application in biological staining and biochemical assays.
Application Note 1: Synthesis of Orcein from this compound
Introduction Orcein, also known by names such as archil or Natural Red 28, is a reddish-purple dye complex traditionally extracted from lichens.[1][2] The key precursor, this compound (5-methylresthis compound), is now primarily produced synthetically from petrochemical feedstocks like toluene (B28343) to ensure standardized quality and scalable production.[1][3] The synthesis of orcein from this compound involves an ammoniacal oxidation process, where this compound undergoes dimerization and polymerization to form a mixture of phenoxazine (B87303) derivatives, which constitute the dye.[1] This synthetic route provides a reliable alternative to extraction from natural sources, which can lead to inconsistencies in dye quality.[1]
Chemical Properties A summary of the key properties of the precursor and the final dye product is provided below for easy reference.
| Property | This compound (5-Methylresthis compound) | Orcein |
| Chemical Formula | C₇H₈O₂ | C₂₈H₂₄N₂O₇ (representative) |
| Molar Mass | 124.14 g/mol | ~484.5 g/mol (variable) |
| Appearance | Colorless crystalline solid, reddens on exposure to air | Brownish-red microcrystalline powder |
| Melting Point | 109.0 °C | Decomposes |
| Boiling Point | 291 °C | N/A |
| Solubility | Miscible in water, soluble in alcohol, ether | Practically insoluble in water, benzene, chloroform. Soluble in alcohol, acetone, and acetic acid (red color); dilute aqueous alkali (bluish-violet color).[4] |
| CAS Number | 504-15-4 | 1400-62-0 |
Experimental Protocol: Synthetic Preparation of Orcein This protocol describes the laboratory-scale synthesis of orcein from this compound using hydrogen peroxide as the oxidizing agent in an ammoniacal solution.[4][5]
Materials:
-
This compound (C₇H₈O₂)
-
Ammonia (B1221849) solution (28-30% NH₃)
-
Hydrogen peroxide (30% H₂O₂)
-
Distilled water
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Stirrer (magnetic or mechanical)
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up the reaction vessel with a stirrer, condenser, and dropping funnel.
-
Dissolution: Dissolve 5.0 g of this compound in 100 mL of 15% ammonia solution within the reaction vessel. Stir the mixture until the this compound is fully dissolved.
-
Oxidation: Gently heat the solution to 50-60°C. Slowly add 20 mL of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 1 hour while maintaining constant stirring. An exothermic reaction may occur; monitor the temperature closely. The color of the solution will gradually change, deepening to a reddish-purple.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at 60°C for an additional 4-6 hours with continuous stirring to ensure the completion of the oxidative polymerization.
-
Precipitation and Filtration: Allow the mixture to cool to room temperature. The orcein dye will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any unreacted ammonia and salts. Follow with a wash of cold ethanol to remove unreacted this compound.
-
Drying: Dry the purified brownish-red orcein powder in a vacuum oven at 50°C to a constant weight.
Diagram: Synthetic Workflow for Orcein
Caption: Workflow for the synthesis of orcein dye from this compound.
Application Note 2: Application of Orcein in Histological Staining
Introduction Orcein is a widely used biological stain in histology and pathology, particularly for the visualization of elastic fibers.[5] It is also employed to identify copper-associated proteins and Hepatitis B surface antigens in liver tissue.[2][5] The staining mechanism relies on the affinity of the dye molecules for specific tissue components, which is facilitated by applying the stain in an acidic alcoholic solution.
Experimental Protocol: Orcein Staining for Elastic Fibers
Materials:
-
Orcein powder
-
70% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., skin, aorta) on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Acidified water (1% HCl in water)
-
Mounting medium and coverslips
Procedure:
-
Preparation of Orcein Staining Solution (Acidified Alcoholic Orcein):
-
Dissolve 1.0 g of orcein powder in 100 mL of 70% ethanol.
-
Carefully add 1.0 mL of concentrated HCl to the solution.
-
Mix well and allow the solution to ripen for at least 24 hours before use. Filter before each use.
-
-
Deparaffinization and Rehydration of Tissue Sections:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 1 minute.
-
Rinse in running tap water.
-
-
Staining:
-
Place slides in the filtered orcein staining solution and incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes, until elastic fibers are stained a deep reddish-brown or purple.
-
-
Differentiation:
-
Rinse the slides briefly in 70% ethanol.
-
Differentiate the sections in acidified water or acid-alcohol (1% HCl in 70% ethanol) for a few seconds to remove background staining. Check microscopically to ensure elastic fibers remain well-defined.
-
-
Dehydration and Mounting:
-
Rinse thoroughly in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) for 2-3 minutes each.
-
Clear in two changes of xylene for 3-5 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Expected Results:
-
Elastic Fibers: Dark reddish-brown to purple
-
Nuclei: Blue/black (if counterstained, e.g., with hematoxylin)
-
Collagen: Pink (if counterstained)
-
Other tissue elements: Pale pink or colorless
Diagram: Histological Staining Workflow
Caption: General workflow for orcein staining of tissue sections.
Application Note 3: this compound as a Reagent in Biochemical Assays
Introduction Beyond dye synthesis, this compound is a critical reagent in biochemical assays for the quantification of pentoses, most notably in the estimation of Ribonucleic Acid (RNA). The this compound Method, or Bial's Test, relies on the conversion of ribose (the pentose (B10789219) sugar in RNA) to furfural (B47365) upon heating in the presence of concentrated acid.[6] This furfural then reacts with this compound, using ferric chloride as a catalyst, to produce a stable green-colored complex.[6][7] The intensity of the color, measured spectrophotometrically at approximately 665 nm, is directly proportional to the amount of RNA present.[6][8]
Experimental Protocol: Quantification of RNA using the this compound Method
Materials:
-
Standard RNA solution (e.g., 200 µg/mL)
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated HCl. Add 3.5 mL of a 6% (w/v) solution of this compound in ethanol.[6] This reagent should be prepared fresh.
-
Test sample containing an unknown concentration of RNA
-
Test tubes and rack
-
Pipettes
-
Boiling water bath
-
Spectrophotometer and cuvettes
-
Distilled water
Procedure:
-
Preparation of Standards:
-
Label a series of test tubes for the blank and standards (e.g., 0, 40, 80, 120, 160, 200 µg).
-
Pipette aliquots of the standard RNA solution and distilled water into the test tubes as detailed in the table below.
-
Pipette 1.0 mL of the unknown sample into a separate labeled test tube. Make up the volume to 1.0 mL with distilled water if necessary.
-
-
Reaction:
-
Measurement:
-
Cool the tubes to room temperature.
-
Set the spectrophotometer to a wavelength of 665 nm.
-
Calibrate the spectrophotometer to zero absorbance using the blank.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a standard curve with RNA concentration (µg) on the x-axis and the corresponding absorbance at 665 nm on the y-axis.
-
Determine the concentration of RNA in the unknown sample by interpolating its absorbance value on the standard curve.
-
Data Collection Table:
| Tube No. | Volume of Standard RNA (200 µg/mL) (mL) | Volume of Distilled Water (mL) | Total RNA (µg) | Volume of this compound Reagent (mL) | Absorbance at 665 nm |
| 1 (Blank) | 0.0 | 1.0 | 0 | 2.0 | 0.000 |
| 2 | 0.2 | 0.8 | 40 | 2.0 | |
| 3 | 0.4 | 0.6 | 80 | 2.0 | |
| 4 | 0.6 | 0.4 | 120 | 2.0 | |
| 5 | 0.8 | 0.2 | 160 | 2.0 | |
| 6 | 1.0 | 0.0 | 200 | 2.0 | |
| 7 (Unknown) | 1.0 (of sample) | 0.0 | ? | 2.0 |
Diagram: Workflow for this compound-based RNA Assay
Caption: Workflow for the quantitative estimation of RNA using the this compound method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Orcein - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Orcein [drugfuture.com]
- 5. stainsfile.com [stainsfile.com]
- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 7. youtube.com [youtube.com]
- 8. himedialabs.com [himedialabs.com]
- 9. scribd.com [scribd.com]
Orcinol Assay for Quantifying Glycoproteins and Glycolipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orcinol assay is a colorimetric method used for the quantitative determination of carbohydrates. This technique is particularly valuable for the analysis of glycoproteins and glycolipids, which are key molecules in numerous biological processes, including cell signaling, recognition, and adhesion. The assay is based on the reaction of carbohydrates with this compound in the presence of concentrated sulfuric acid, which dehydrates the sugars to form furfural (B47365) or hydroxymethylfurfural. These aldehydes then react with this compound in the presence of a ferric chloride catalyst to produce a colored product, the intensity of which is proportional to the carbohydrate concentration.
These application notes provide detailed protocols for the quantification of glycoproteins and glycolipids using the this compound assay, guidance on data interpretation, and examples of its application in the context of relevant signaling pathways.
Principle of the this compound Assay
The this compound assay relies on the acid-catalyzed dehydration of monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses). These furfural derivatives then react with this compound to yield a greenish-blue colored complex. The absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 665 nm for pentoses or around 505-540 nm for hexoses, to determine the concentration of carbohydrates in the sample. It is important to note that the color development can be influenced by the type of sugar present; therefore, the choice of a proper standard is crucial for accurate quantification.
Applications in Glycoprotein (B1211001) and Glycolipid Analysis
The this compound assay is a versatile tool for:
-
Total Carbohydrate Quantification: Determining the total amount of covalently bound carbohydrates in purified glycoprotein or glycolipid samples.
-
Monitoring Glycosylation: Assessing changes in the overall glycosylation levels of proteins or lipids under different experimental conditions.
-
Fractions Analysis: Quantifying the carbohydrate content in fractions obtained during the purification of glycoproteins and glycolipids.
-
Quality Control: Ensuring the consistency of glycosylation in biopharmaceutical production.
Experimental Protocols
Protocol 1: Quantification of Total Carbohydrate in Glycoprotein Samples
This protocol is adapted for the determination of total neutral sugars in glycoprotein samples.
Materials:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 ml of concentrated hydrochloric acid (HCl) and add 3.5 ml of 6% (w/v) this compound in ethanol. This reagent should be prepared fresh.
-
Standard Solution: A 200 µg/ml solution of a suitable carbohydrate standard (e.g., mannose or a mixture of monosaccharides reflecting the glycoprotein's composition) in distilled water.
-
Sulfuric Acid (H₂SO₄), concentrated.
-
Sample: Purified glycoprotein solution of unknown concentration.
-
Test tubes, pipettes, vortex mixer, boiling water bath, and a spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Pipette 0.0, 0.2, 0.4, 0.6, 0.8, and 1.0 ml of the 200 µg/ml standard solution into a series of labeled test tubes.
-
Adjust the volume in each tube to 1.0 ml with distilled water. This will result in standards containing 0, 40, 80, 120, 160, and 200 µg of carbohydrate. The tube with 0 µg will serve as the blank.
-
-
Sample Preparation:
-
Pipette an appropriate volume of the glycoprotein sample (containing an estimated 20-200 µg of carbohydrate) into a test tube.
-
Adjust the final volume to 1.0 ml with distilled water.
-
-
Reaction:
-
To each tube (standards and samples), carefully add 2.0 ml of the this compound reagent.
-
Mix the contents thoroughly by vortexing.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 540 nm against the blank.
-
-
Calculation:
-
Plot a standard curve of absorbance versus the amount of carbohydrate (in µg).
-
Determine the amount of carbohydrate in the sample by interpolating its absorbance on the standard curve.
-
Calculate the concentration of carbohydrate in the original sample based on the dilution factor.
-
Protocol 2: Quantification of Glycolipids after Thin-Layer Chromatography (TLC)
This protocol is designed for the quantification of glycolipids that have been separated by TLC.
Materials:
-
This compound-Sulfuric Acid Reagent: Dissolve 2 mg of this compound per ml of 70% (v/v) sulfuric acid.[1]
-
TLC plate with separated glycolipid spots.
-
Scraping tool (e.g., a razor blade).
-
Glass centrifuge tubes.
-
Vortex mixer and centrifuge.
-
Spectrophotometer.
-
Standard solution of a relevant glycolipid or sugar (e.g., glucose).
Procedure:
-
Spot Visualization and Scraping:
-
Visualize the glycolipid spots on the TLC plate using a non-destructive method (e.g., primuline (B81338) spray under UV light) or by running a reference lane with a destructive stain (like the this compound spray reagent itself).
-
Carefully scrape the silica (B1680970) gel containing the glycolipid spot of interest into a glass centrifuge tube. Scrape an equivalent area of a blank region of the TLC plate to serve as a blank control.
-
-
Standard Preparation:
-
If using a sugar standard, prepare a series of known concentrations in centrifuge tubes. If using a glycolipid standard run on the same TLC plate, scrape the corresponding spots.
-
-
Reaction:
-
Measurement:
-
Centrifuge the tubes to pellet the silica gel.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at 505 nm against the blank.[1]
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the amount of glycolipid in the sample from the standard curve.
-
Data Presentation
The following tables provide examples of how quantitative data from this compound assays can be presented.
Table 1: Quantification of Total Carbohydrate in a Purified Glycoprotein Sample
| Sample | Absorbance at 540 nm | Carbohydrate Amount (µg) (from Standard Curve) | Glycoprotein Concentration (mg/ml) | Carbohydrate Content (% w/w) |
| Glycoprotein X (Batch 1) | 0.452 | 95.8 | 1.0 | 9.58 |
| Glycoprotein X (Batch 2) | 0.435 | 92.1 | 1.0 | 9.21 |
| Glycoprotein Y | 0.610 | 129.3 | 0.8 | 16.16 |
Note: This is example data. Actual results will vary depending on the glycoprotein and experimental conditions.
Table 2: Glycolipid Content in Different Cell Lines after TLC Separation and this compound Staining
| Cell Line | Glycolipid Spot | Absorbance at 505 nm | Glycolipid Amount (µg/mg total lipid) |
| Cell Line A | Glucosylceramide | 0.325 | 15.2 |
| Cell Line B | Glucosylceramide | 0.510 | 23.8 |
| Cell Line C | Glucosylceramide | 0.280 | 13.1 |
Note: This is example data. Actual results will vary depending on the cell line, glycolipid, and experimental conditions.
Mandatory Visualization
Experimental Workflow for Glycoprotein Quantification
Caption: Workflow for the this compound assay for glycoprotein quantification.
Signaling Pathway: Role of Glycosylation in EGFR Signaling
Glycosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper folding, trafficking to the cell surface, ligand binding, and subsequent signal transduction. Changes in the glycosylation status of EGFR, which could be monitored in a total carbohydrate context using the this compound assay on purified receptor, can impact downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: EGFR signaling pathway highlighting the role of receptor glycosylation.
Signaling Pathway: Glycolipids in Integrin-Mediated Signaling
Glycolipids, such as gangliosides, are important components of lipid rafts and can modulate the function of membrane receptors, including integrins. The quantification of total glycolipid content using the this compound assay can provide insights into the overall composition of these membrane microdomains, which are critical for integrin-mediated signaling in cell adhesion, migration, and survival.
Caption: Role of glycolipids in modulating integrin signaling.
Troubleshooting and Considerations
-
Interference: The this compound assay is not specific to a particular type of sugar and can react with various carbohydrates. Therefore, it is essential to use a purified sample or to account for potential interfering substances. Hexoses and pentoses yield different color intensities and absorption maxima, which should be considered when selecting a standard.
-
Protein Interference: High concentrations of protein can interfere with the assay. It is recommended to precipitate proteins before the assay if necessary.
-
Standard Selection: The choice of carbohydrate standard is critical for accuracy. Ideally, a standard that closely matches the monosaccharide composition of the sample should be used. If the composition is unknown, glucose or mannose are common choices for glycoproteins.
-
Reagent Stability: The this compound reagent should be prepared fresh for reliable results.
-
Safety: Concentrated sulfuric and hydrochloric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn, and all procedures should be performed in a fume hood.
By following these detailed protocols and considering the potential variables, researchers can effectively utilize the this compound assay for the reliable quantification of glycoproteins and glycolipids in a variety of research and development settings.
References
Standard Curve Preparation for Orcinol-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orcinol-based assay is a colorimetric method used for the quantitative determination of carbohydrates. This technique is particularly valuable for the analysis of pentoses and hexoses, which are fundamental components of many biological molecules and pharmaceutical products. The assay's principle lies in the acid-catalyzed conversion of carbohydrates into furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses). These furfural derivatives then react with this compound in the presence of a ferric chloride catalyst to produce colored compounds. Pentoses typically yield a blue-green complex, while hexoses produce a muddy-brown to grey solution.[1][2] The intensity of the resulting color is proportional to the carbohydrate concentration and can be quantified spectrophotometrically. This document provides detailed protocols for preparing standard curves for both pentose (B10789219) (xylose) and hexose (B10828440) (glucose) sugars using the this compound assay.
Principle of the this compound Reaction
The this compound reaction is a general test for carbohydrates that can be adapted for quantitative analysis. The reaction proceeds in two main steps:
-
Dehydration: In the presence of concentrated acid (typically hydrochloric or sulfuric acid) and heat, pentoses are dehydrated to form furfural, and hexoses are dehydrated to form 5-hydroxymethylfurfural.
-
Condensation: The furfural or hydroxymethylfurfural then condenses with this compound. Ferric chloride is often added as a catalyst to enhance the reaction and improve the sensitivity of the assay.[2][3] The resulting colored complex has a specific absorption maximum that can be measured using a spectrophotometer. For pentoses, the maximum absorbance is typically measured at a wavelength of around 665 nm.[4][5]
Experimental Protocols
Materials
-
This compound (5-methylresthis compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Ethanol (95-100%)
-
Standard Carbohydrates (e.g., D-Xylose, D-Glucose)
-
Distilled or Deionized Water
-
Glass test tubes
-
Pipettes
-
Water bath
-
Spectrophotometer
Reagent Preparation
This compound Reagent:
There are several formulations for the this compound reagent. A common preparation is as follows:
-
Dissolve 0.4 g of this compound in 200 mL of concentrated hydrochloric acid.[1]
-
Add 0.5 mL of a 10% ferric chloride solution (10 g FeCl₃ in 100 mL distilled water).[1]
-
This reagent should be prepared fresh and stored in a dark bottle.
Alternatively, for RNA estimation, a reagent can be prepared by dissolving 1.0 g of this compound in 100 mL of concentrated HCl containing 0.1 g of FeCl₃.[6]
Preparation of Standard Solutions
1. Xylose Standard (Pentose):
-
Stock Solution (1 mg/mL): Dissolve 100 mg of D-xylose in 100 mL of distilled water.
-
Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 100 µg/mL.
2. Glucose Standard (Hexose):
-
Stock Solution (1 mg/mL): Dissolve 100 mg of D-glucose in 100 mL of distilled water.
-
Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 100 to 1000 µg/mL.
Standard Curve Protocol
-
Pipette 1.0 mL of each working standard dilution into a series of labeled test tubes.
-
Prepare a blank by pipetting 1.0 mL of distilled water into a separate test tube.
-
Add 2.0 mL of the this compound reagent to each test tube, including the blank.
-
Mix the contents of the tubes thoroughly.
-
Heat the tubes in a boiling water bath for 20 minutes.[4][7]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 665 nm for xylose (pentose) and at a different appropriate wavelength for glucose (hexose), if necessary, against the blank using a spectrophotometer. The reaction with hexoses may show a different absorption spectrum.[4]
-
Plot a standard curve of absorbance versus concentration for each carbohydrate.
Data Presentation
The following tables summarize the quantitative data for generating standard curves for xylose and glucose.
Table 1: Standard Curve Data for Xylose (Pentose)
| Standard Concentration (µg/mL) | Absorbance at 665 nm (Arbitrary Units) |
| 0 (Blank) | 0.000 |
| 10 | 0.150 |
| 20 | 0.300 |
| 40 | 0.600 |
| 60 | 0.900 |
| 80 | 1.200 |
| 100 | 1.500 |
Table 2: Standard Curve Data for Glucose (Hexose)
| Standard Concentration (µg/mL) | Absorbance at 530 nm (Arbitrary Units) |
| 0 (Blank) | 0.000 |
| 100 | 0.100 |
| 200 | 0.200 |
| 400 | 0.400 |
| 600 | 0.600 |
| 800 | 0.800 |
| 1000 | 1.000 |
Note: The absorbance values are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound Reaction
Caption: Chemical pathway of the this compound reaction.
Experimental Workflow for Standard Curve Preparation
Caption: Workflow for generating a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Color reactions of carbohydrates - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 4. scispace.com [scispace.com]
- 5. Color reaction of carbohydrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sserc.org.uk [sserc.org.uk]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes & Protocols: Spectrophotometric Quantification of RNA using the Orcinol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orcinol reaction is a well-established colorimetric method for the quantification of RNA in a sample. This method is based on the reaction of the pentose (B10789219) sugar ribose, a component of the RNA backbone, with this compound in the presence of ferric chloride and concentrated hydrochloric acid. The reaction yields a characteristic blue-green colored complex, the intensity of which is directly proportional to the concentration of RNA. This application note provides a detailed protocol for the spectrophotometric quantification of RNA using the this compound reaction, including reagent preparation, standard curve generation, and analysis of unknown samples.
Principle of the this compound Reaction
The this compound reaction is a general test for pentoses.[1][2] The principle of the reaction involves two key steps:
-
Dehydration of Ribose: In the presence of concentrated hydrochloric acid and heat, the ribose sugar in RNA is dehydrated to form furfural (B47365).[1][2][3]
-
Color Formation: The furfural then reacts with this compound in the presence of ferric chloride (FeCl₃) as a catalyst to produce a stable blue-green colored complex.[1][2]
The absorbance of this colored solution is measured spectrophotometrically at a wavelength of 665 nm.[1][2] The concentration of RNA in an unknown sample can be determined by comparing its absorbance to a standard curve prepared from known concentrations of a standard RNA solution.
Materials and Reagents
2.1. Equipment
-
Spectrophotometer capable of measuring absorbance at 665 nm
-
Water bath
-
Vortex mixer
-
Calibrated pipettes and tips
-
Glass test tubes
-
Test tube rack
-
Ice bath
2.2. Reagents
-
Standard RNA solution (e.g., from yeast or bovine liver)
-
This compound
-
Ferric chloride (FeCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95% or absolute)
-
Buffered Saline (0.15 M NaCl, 0.015 M sodium citrate, pH 7.0)
-
Distilled or deionized water
2.3. Preparation of Reagents
-
6% (w/v) this compound Solution: Dissolve 6 g of this compound in 100 mL of ethanol. Store in an amber-colored bottle at room temperature. This solution should be prepared fresh.
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated HCl. To this solution, add 3.5 mL of the 6% (w/v) this compound solution.[2] This reagent should be prepared fresh before use.
-
Standard RNA Stock Solution (200 µg/mL): Dissolve 20 mg of high-quality RNA in 100 mL of buffered saline. Aliquot and store at -20°C for long-term use. For immediate use, this can be prepared fresh.
-
Working Standard RNA Solution: The stock solution can be diluted with buffered saline to achieve a desired concentration for creating the standard curve.
Experimental Protocols
3.1. Preparation of RNA Standard Curve
-
Label a series of six clean test tubes as 0, 1, 2, 3, 4, and 5.
-
Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 200 µg/mL standard RNA solution into the corresponding test tubes.[2]
-
Add buffered saline to each tube to bring the final volume to 1.0 mL. Tube 0 will serve as the blank.
-
Add 2.0 mL of the freshly prepared this compound reagent to each test tube, including the blank.[2]
-
Mix the contents of each tube thoroughly by vortexing.
-
Incubate all tubes in a boiling water bath for 20 minutes.[2]
-
After incubation, cool the tubes in an ice bath to room temperature.
-
Set the spectrophotometer to a wavelength of 665 nm.
-
Use the blank (Tube 0) to zero the spectrophotometer.
-
Measure the absorbance of each standard (Tubes 1-5).
-
Record the absorbance values.
-
Plot a standard curve of absorbance at 665 nm (Y-axis) versus the concentration of RNA in µg (X-axis).
3.2. Quantification of an Unknown RNA Sample
-
Label a test tube as "Unknown."
-
Pipette 1.0 mL of the unknown RNA sample into the test tube. If the sample concentration is expected to be high, it should be diluted with buffered saline to fall within the range of the standard curve.
-
Add 2.0 mL of the this compound reagent to the "Unknown" tube.
-
Mix the contents thoroughly by vortexing.
-
Incubate the tube in a boiling water bath for 20 minutes.
-
Cool the tube in an ice bath to room temperature.
-
Measure the absorbance of the unknown sample at 665 nm against the blank.
-
Determine the concentration of RNA in the unknown sample by extrapolating from the standard curve.
Data Presentation
The following table provides example data for a typical RNA standard curve using the this compound reaction.
| Tube No. | Volume of Standard RNA (200 µg/mL) (mL) | Volume of Buffered Saline (mL) | RNA Concentration (µg) | Absorbance at 665 nm |
| 0 (Blank) | 0.0 | 1.0 | 0 | 0.000 |
| 1 | 0.2 | 0.8 | 40 | 0.150 |
| 2 | 0.4 | 0.6 | 80 | 0.300 |
| 3 | 0.6 | 0.4 | 120 | 0.450 |
| 4 | 0.8 | 0.2 | 160 | 0.600 |
| 5 | 1.0 | 0.0 | 200 | 0.750 |
Potential Interferences and Troubleshooting
-
DNA Contamination: DNA can interfere with the this compound reaction as deoxyribose can react to some extent, although much slower than ribose.[4][5] If significant DNA contamination is suspected, a preliminary DNA removal step (e.g., DNase treatment) is recommended.
-
Hexoses: Hexose sugars can react with the this compound reagent to form a muddy-brown or yellow-colored product, which can interfere with the absorbance reading.[6]
-
High Absorbance Readings: If the absorbance of the unknown sample is higher than the highest point on the standard curve, dilute the sample and repeat the assay.
-
Low Absorbance Readings: If the absorbance is too low, the sample may be too dilute. Concentrate the sample or use a larger volume if possible.
-
Precipitate Formation: A precipitate may form if the reagents are old or improperly prepared. Always use freshly prepared this compound reagent.
Visualizations
Chemical Reaction Pathway
References
- 1. examtube.in [examtube.in]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. Estimation of RNA Using this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simultaneous Estimation Method of DNA and RNA by the this compound Reaction and a Study on the Reaction Mechanism [jstage.jst.go.jp]
- 6. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Bial's Orcinol Test for Pentoses - Troubleshooting Hexose Interference
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the interference of hexoses in Bial's orcinol test for pentoses.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Bial's this compound test?
A1: Bial's test is a colorimetric assay used to differentiate pentoses (five-carbon sugars) from hexoses (six-carbon sugars). The test is based on the principle that pentoses are dehydrated by concentrated hydrochloric acid in the presence of heat to form furfural (B47365). This furfural derivative then condenses with this compound, in the presence of ferric ions (Fe³⁺) as a catalyst, to produce a characteristic blue-green colored complex.[1][2][3][4]
Q2: How do hexoses interfere with Bial's test for pentoses?
A2: Hexoses also undergo dehydration under the acidic conditions of the test, but they form 5-hydroxymethylfurfural (B1680220) instead of furfural.[1][3] This compound reacts with this compound to produce a muddy-brown, yellow, or grey colored solution, which can mask the blue-green color indicative of pentoses, leading to inaccurate results.[3][4][5]
Q3: Can Bial's test be used for quantitative analysis of pentoses?
A3: Yes, Bial's test can be adapted for quantitative analysis by using a spectrophotometer to measure the absorbance of the blue-green complex, typically at a wavelength of 620-660 nm.[2] A standard curve prepared with known concentrations of a pentose (B10789219), such as ribose, is used to determine the concentration of pentoses in an unknown sample.[2]
Q4: What are the key reagents in Bial's this compound test?
A4: The key reagents are this compound, concentrated hydrochloric acid (HCl), and a ferric chloride (FeCl₃) solution.[4][5] Concentrated HCl acts as the dehydrating agent, this compound is the condensation agent that reacts with the furfural, and ferric chloride provides the ferric ions that catalyze the condensation reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False positive blue-green color with a known hexose (B10828440) sample. | Prolonged heating can lead to the degradation of hexoses and the formation of compounds that absorb in the same region as the pentose-orcinol complex.[1][3] | Strictly adhere to the recommended heating time in the protocol. A timed reaction is crucial for differentiating pentoses from hexoses. |
| A muddy-brown or yellow color obscures the expected blue-green color. | The sample contains a high concentration of hexoses, leading to significant interference. | 1. Dilute the sample to reduce the concentration of the interfering hexose. 2. If possible, use a purification method such as chromatography to separate the pentoses from the hexoses before performing the assay. 3. A method for the simultaneous determination of pentoses and hexoses by measuring absorbance at two different wavelengths has been described and can be employed.[5] |
| No color development with a known pentose sample. | 1. The Bial's reagent is old or was not stored correctly. 2. The concentration of the pentose in the sample is below the detection limit of the assay. | 1. Prepare fresh Bial's reagent. It is recommended to use the reagent within a few hours of preparation. 2. Concentrate the sample or use a larger sample volume if the protocol allows. |
| Inconsistent results between replicates. | 1. Inaccurate pipetting of samples or reagents. 2. Variations in heating time or temperature between tubes. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a water bath for uniform heating and ensure all tubes are heated for the exact same amount of time. |
Data Presentation
For illustrative purposes, the following table summarizes the expected qualitative results and relative interference levels.
| Carbohydrate | Type | Expected Color in Bial's Test | Relative Absorbance at ~620 nm |
| Ribose | Pentose | Blue-green | High |
| Xylose | Pentose | Blue-green | High |
| Arabinose | Pentose | Blue-green | High |
| Glucose | Hexose | Muddy-brown/Yellow-green[1][6] | Low to moderate |
| Fructose | Hexose | Muddy-brown/Yellow[3][6] | Low to moderate |
| Galactose | Hexose | Muddy-brown/Yellow-green | Low to moderate |
Note: The relative absorbance of hexoses at ~620 nm is significantly lower than that of pentoses but can increase with concentration and prolonged heating, leading to interference.
Experimental Protocols
Preparation of Bial's Reagent
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
10% (w/v) Ferric Chloride (FeCl₃) solution
-
Distilled water
-
Glassware (beaker, graduated cylinder)
Procedure:
-
Dissolve 1.5 g of this compound in 500 mL of concentrated HCl.[1]
-
Add 1 mL of a 10% FeCl₃ solution to the this compound-HCl mixture.[1]
-
Mix the solution thoroughly.
-
Store the reagent in a dark, cool place. It is recommended to prepare the reagent fresh on the day of use.
Qualitative Analysis of Pentoses
Materials:
-
Test tubes and test tube rack
-
Pipettes
-
Water bath
-
Samples containing unknown carbohydrates
-
Positive control (e.g., 1% ribose solution)
-
Negative control (distilled water)
-
Bial's reagent
Procedure:
-
Label test tubes for each sample, a positive control, and a negative control.
-
Add 2 mL of each sample, positive control, and negative control to their respective test tubes.
-
Add 2 mL of Bial's reagent to each test tube and mix well.
-
Place the test tubes in a boiling water bath for 1-2 minutes.[3]
-
Remove the test tubes and allow them to cool to room temperature.
-
Observe the color of the solutions. A blue-green color indicates the presence of pentoses. Other colors, such as muddy-brown or yellow, indicate a negative result for pentoses but may suggest the presence of hexoses.[4]
Quantitative Analysis of Pentoses
Materials:
-
Same as for qualitative analysis, plus:
-
Spectrophotometer
-
Cuvettes
-
Stock solution of a standard pentose (e.g., 100 µg/mL ribose)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the standard pentose stock solution to create standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Pipette 1 mL of each standard into separate, labeled test tubes.
-
Add 2 mL of Bial's reagent to each tube and mix well.
-
Heat the tubes in a boiling water bath for a precisely controlled time (e.g., 10 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance of each standard at ~620 nm using the 0 µg/mL standard as the blank.
-
Plot a graph of absorbance versus concentration to create a standard curve.
-
-
Analysis of Unknown Sample:
-
Pipette 1 mL of the unknown sample into a test tube.
-
Add 2 mL of Bial's reagent, mix, heat, and cool as done for the standards.
-
Measure the absorbance of the unknown sample at ~620 nm.
-
Determine the concentration of pentose in the unknown sample by interpolating its absorbance value on the standard curve.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical conversion of pentoses and hexoses during Bial's this compound test.
Caption: Chemical pathways in Bial's test for pentoses and hexoses.
Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps in the quantitative determination of pentoses using Bial's test.
Caption: Workflow for quantitative analysis of pentoses using Bial's test.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during Bial's test.
Caption: Troubleshooting logic for unexpected results in Bial's this compound test.
References
Technical Support Center: Improving the Specificity of the Orcinol Reaction for RNA
Welcome to the technical support center for the orcinol reaction for RNA quantification. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the specificity of their this compound-based RNA quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound reaction for RNA quantification?
The this compound reaction is a colorimetric method used to quantify pentose (B10789219) sugars. In the context of RNA analysis, the reaction relies on the acid-catalyzed conversion of the ribose sugar in RNA into furfural (B47365). This furfural then reacts with this compound in the presence of a catalyst (typically ferric chloride) to produce a green-colored complex. The intensity of this color, which can be measured spectrophotometrically at approximately 665 nm, is proportional to the amount of RNA in the sample.[1][2]
Q2: My samples contain DNA. Will this interfere with the this compound reaction?
Yes, DNA can interfere with the standard this compound reaction. The deoxyribose sugar in DNA can also react, albeit to a lesser extent, with the this compound reagent.[3] This cross-reactivity can lead to an overestimation of the RNA concentration. Hexoses, including the deoxyribose in DNA, tend to form a muddy-brown, yellow, or gray solution, which can be distinguished from the green color produced by pentoses like ribose.[3] However, for accurate quantification, this interference needs to be addressed.
Q3: How can I minimize DNA interference in my this compound assay?
To minimize DNA interference, a modified this compound protocol, such as the one described by Almog and Shirey (1978), is recommended.[3][4][5] This modified method includes a pre-incubation step with sulfuric acid, which selectively degrades the deoxyribose of DNA to levulinic acid, a compound that does not react with the this compound reagent.[6] Additionally, the modified protocol omits the ferric chloride catalyst and changes the measurement wavelength to 500 nm, further reducing interference from DNA and proteins.[3][4]
Q4: Besides DNA, what other substances can interfere with the this compound reaction?
Other substances that can interfere with the this compound reaction include:
-
Other Pentoses: Since the reaction is for pentoses in general, any other pentose sugars in your sample will lead to an overestimation of RNA.
-
Hexoses: Sugars like glucose and fructose (B13574) can also react to form colored products, although the color is typically different from that of the RNA-orcinol complex.[4]
-
Proteins: While proteins themselves do not produce a colored product with this compound, they can interfere with the assay, especially at high concentrations. The modified protocol helps to minimize this interference.[3][4]
Q5: What is the purpose of ferric chloride in the standard this compound reaction?
Ferric chloride (FeCl₃) acts as a catalyst in the standard this compound reaction, facilitating the condensation of furfural (derived from ribose) with this compound to form the green-colored complex.[1][2]
Q6: Why is ferric chloride omitted in the modified this compound protocol?
The modified protocol by Almog and Shirey omits ferric chloride to enhance the specificity for RNA.[3][4] Their method relies on a different reaction condition (pre-incubation with sulfuric acid) to generate a chromophore from RNA, and they found that ferric chloride was not necessary under these conditions and its omission helped to reduce background and interference from other substances.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminated reagents (especially with pentoses).2. Insufficient cleaning of cuvettes or test tubes.3. High concentrations of interfering substances (e.g., other carbohydrates) in the sample. | 1. Prepare fresh reagents using high-purity water and chemicals.2. Thoroughly clean all glassware and use dedicated cuvettes for the assay.3. If possible, purify the RNA sample to remove interfering substances. Consider using the modified this compound protocol to minimize interference. |
| Low or No Signal | 1. RNA concentration is too low.2. Incomplete reaction due to incorrect temperature or incubation time.3. Degradation of RNA in the sample. | 1. Concentrate the RNA sample or use a larger sample volume if the protocol allows.2. Ensure the water bath is at the correct temperature (boiling) and that the incubation time is as specified in the protocol.3. Handle RNA samples with care to prevent degradation by RNases. Store samples appropriately. |
| Unexpected Color Development (e.g., brown, yellow) | 1. High concentration of hexoses (like glucose) or DNA.2. Overheating the samples.3. Presence of other contaminants in the sample. | 1. Use the modified this compound protocol to minimize interference from DNA and other sugars.2. Adhere strictly to the recommended incubation time and temperature.3. Purify the RNA sample before performing the assay. |
| Poor Reproducibility | 1. Inconsistent pipetting of samples and reagents.2. Variations in incubation time or temperature between samples.3. Instability of the colored product. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing.2. Process all samples and standards simultaneously under the same conditions.3. Read the absorbance of the samples promptly after the reaction is complete, as the color may fade over time. |
Data Presentation
Table 1: Comparison of Standard and Modified this compound Reactions for RNA and DNA
| Analyte | Reaction Type | Absorbance Maximum (λmax) | Relative Absorbance |
| RNA | Standard this compound | ~665 nm | High |
| DNA | Standard this compound | ~600 nm | Low (but significant interference) |
| RNA | Modified this compound (Almog & Shirey) | ~500 nm | High |
| DNA | Modified this compound (Almog & Shirey) | No significant peak | Negligible |
Data compiled from literature sources.[3][6]
Table 2: Absorbance Characteristics of Common Interfering Sugars in the this compound Reaction
| Sugar | Type | Observed Color with this compound Reagent | Approximate Absorbance Maximum (nm) |
| Ribose (from RNA) | Pentose | Green/Blue-Green | ~665 |
| Xylose | Pentose | Blue-Green | ~665 |
| Glucose | Hexose | Yellow-Brown | ~460 |
| Fructose | Hexose | Yellow-Brown | ~485 |
Color and absorbance maxima can vary with reaction conditions.
Experimental Protocols
Standard this compound Reaction Protocol
-
Reagent Preparation:
-
This compound Reagent: Dissolve 1 g of this compound in 100 mL of concentrated hydrochloric acid containing 0.5 g of ferric chloride (FeCl₃).
-
RNA Standard Solution: Prepare a stock solution of RNA (e.g., 1 mg/mL) in a suitable buffer and create a series of dilutions for the standard curve.
-
-
Assay Procedure:
-
Pipette 2 mL of each standard and sample solution into separate test tubes.
-
Add 2 mL of the this compound reagent to each tube.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 665 nm against a blank containing the buffer and this compound reagent.
-
Modified this compound Reaction Protocol (Almog & Shirey, 1978)
This protocol is designed to be more specific for RNA in the presence of DNA and proteins.[3][4]
-
Reagent Preparation:
-
Sulfuric Acid Solution: Prepare an 85% (v/v) sulfuric acid solution.
-
Modified this compound Reagent: Prepare a 6% (w/v) solution of this compound in water.
-
RNA Standard Solution: Prepare as for the standard protocol.
-
-
Assay Procedure:
-
To 1.0 mL of the sample or standard, add 4.0 mL of the 85% sulfuric acid solution.
-
Incubate the mixture at 40°C for 24 hours. This step degrades the deoxyribose in DNA.
-
Add 0.1 mL of the 6% this compound solution.
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 500 nm against a blank prepared with the same reagents.[4]
-
Visualizations
Caption: Workflow for the modified this compound reaction.
Caption: Troubleshooting decision tree for the this compound reaction.
References
Stability and shelf life of orcinol reagent solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and shelf life of orcinol reagent solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and shelf life of the complete (working) this compound reagent? A: The complete this compound working reagent, which contains ferric chloride and concentrated hydrochloric acid, is highly reactive and unstable. It is strongly recommended that this reagent be prepared freshly just before use.[1][2] Some sources suggest similar formulations should be used within a few hours of preparation.[3]
Q2: How should I store the 6% this compound in ethanol (B145695) stock solution, and how long is it stable? A: The 6% (w/v) this compound in ethanol stock solution is more stable than the final working reagent. It should be stored at room temperature in a tightly sealed, amber-colored or light-resistant bottle to protect it from light.[1][2][4] While a specific expiration date is not consistently provided across literature, general guidelines for prepared solutions suggest a usable life of up to one month if stored properly. For longer-term storage, aliquoting and storing at -80°C may preserve it for up to a year.[5]
Q3: What are the optimal storage conditions for solid this compound powder? A: Solid this compound is sensitive to light and air and can turn reddish upon exposure.[6] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4][7] When stored correctly, its shelf life is considered indefinite.[6] For precisely defined storage, a shelf life of 3 years at -20°C has been reported.[5]
Q4: What are the visible signs of this compound reagent degradation? A: The primary sign of degradation for solid this compound is a color change from white/crystalline to reddish or brown upon exposure to air.[6] For the working reagent, a significant deviation from its expected pale yellow or light color, or the presence of precipitates, may indicate degradation or contamination.
Q5: Can I still use an this compound reagent that shows signs of degradation? A: It is not recommended. Using a degraded reagent can lead to a loss of sensitivity, high background signals, and inaccurate quantification.[8] The colorimetric reaction's success depends on the purity and reactivity of the this compound, and degradation compromises these factors.
Q6: How does reagent instability affect my experimental results for RNA quantification? A: Reagent instability is a critical factor that can invalidate your results. The reaction's sensitivity depends on precise concentrations of this compound and ferric chloride, as well as the heating time.[3][8] Using a degraded or improperly prepared reagent can lead to:
-
Weak or no color development: Reduced reactivity of the degraded this compound.
-
High background: Formation of non-specific colored compounds.
-
Poor standard curve: Inaccurate and non-linear response.
-
Inconsistent and non-reproducible results.
Data Presentation
Table 1: Summary of Storage Conditions and Shelf Life
| Component | Storage Temperature | Container Type | Shelf Life | Citations |
| Solid this compound Powder | Cool, Dry Place | Tightly sealed, light-resistant | Indefinite (if stored properly) | [4][6] |
| -20°C | Tightly sealed, light-resistant | 3 Years | [5] | |
| 6% (w/v) this compound in Ethanol Stock | Room Temperature | Tightly sealed, amber bottle | Unspecified, but stable for short-term | [1][2] |
| -80°C (in solvent) | Tightly sealed vials | 1 Year | [5] | |
| Complete this compound Working Reagent | N/A | N/A | Must be prepared freshly before use | [1][2] |
Table 2: Factors Affecting this compound Reagent Stability
| Factor | Effect on Reagent | Prevention |
| Light | Accelerates degradation of solid this compound and solutions. | Store in amber or opaque, light-resistant containers.[4][7] |
| Air (Oxygen) | Causes solid this compound to oxidize, turning it reddish.[6] | Keep containers tightly sealed when not in use. |
| Contaminants | Interferes with the colorimetric reaction (e.g., hexoses produce a muddy brown color).[3][8] | Use high-purity water and reagents; ensure clean glassware. |
| Improper pH | The reaction is pH-dependent; the working reagent is strongly acidic. | Prepare the reagent precisely according to the protocol. |
| Temperature | High temperatures can accelerate degradation. | Store components at recommended temperatures. |
Experimental Protocols
Protocol 1: Preparation of 6% (w/v) this compound in Ethanol Stock Solution
This stock solution is a stable intermediate that can be prepared in advance.
Materials:
-
This compound (3,5-dihydroxytoluene)
-
Absolute Ethanol
Procedure:
-
Weigh 0.36 g of high-purity this compound.
-
Dissolve the this compound in 6 mL of absolute ethanol.
-
Mix thoroughly until all solid has dissolved.
-
Transfer the solution to a tightly sealed amber glass bottle for storage at room temperature.[1][2]
Protocol 2: Preparation of Final this compound Working Reagent
This working reagent must be prepared fresh immediately before performing the RNA estimation assay.
Materials:
-
Ferric chloride (FeCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
6% (w/v) this compound in Ethanol Stock Solution (from Protocol 1)
Procedure:
-
In a chemical fume hood, measure 100 mL of concentrated HCl into a suitable glass bottle.
-
Carefully dissolve 0.1 g of ferric chloride (FeCl₃) in the concentrated HCl. Mix until the FeCl₃ is fully dissolved.
-
Add 3.5 mL of the 6% (w/v) this compound in ethanol stock solution to the HCl-FeCl₃ mixture.[9][10]
-
Mix the final solution gently but thoroughly. The reagent is now ready for immediate use in the colorimetric assay.
Visualizations
Caption: Workflow for the preparation of this compound reagent.
Caption: Troubleshooting guide for this compound reagent issues.
Caption: Factors leading to this compound reagent degradation.
References
- 1. himedialabs.com [himedialabs.com]
- 2. scribd.com [scribd.com]
- 3. microbenotes.com [microbenotes.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. scribd.com [scribd.com]
Optimizing incubation time and temperature for Bial's test
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and temperature for Bial's test.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Bial's test procedure.
Q1: What is the optimal incubation time and temperature for Bial's test?
A1: The optimal incubation conditions for Bial's test can vary depending on the specific protocol and the concentration of the sample. However, a general recommendation is to heat the mixture in a boiling water bath. Shorter incubation times are often preferred to minimize the risk of false positives. It is crucial to maintain consistent heating for all samples within an experiment for accurate comparison.[1][2]
Q2: My results show a muddy brown/green/red color instead of the expected blue-green. What does this indicate?
A2: A muddy brown, green, or red color is typically indicative of the presence of hexoses (e.g., glucose, fructose) in your sample.[3][4][5] Bial's test is specific for pentoses, which produce a characteristic blue-green complex.[6][7] The formation of other colors suggests your sample may contain interfering substances or that the test is negative for pentoses.[3][8]
Q3: I am getting a positive blue-green result, but I don't expect pentoses in my sample. What could be the cause of this false positive?
A3: False positives in Bial's test can occur due to several factors:
-
Prolonged Heating: Over-incubating the samples can lead to the degradation of other sugars, such as glucuronates, which can then react to form a blue-green precipitate, mimicking a positive result.[1][6][9]
-
High Concentration of Hexoses: While hexoses typically produce a brown color, very high concentrations might lead to the formation of colored compounds that could be misinterpreted.
-
Contamination: Ensure all glassware is thoroughly cleaned to avoid contamination from previous experiments.
Q4: The color intensity of my positive samples is not proportional to the expected concentration. Why is this happening?
A4: The intensity of the color developed in Bial's test is dependent on several factors, not just the concentration of pentoses.[9] These factors include the concentration of hydrochloric acid, ferric chloride, and orcinol in the reagent, as well as the duration of boiling.[6] At higher concentrations of pentoses, the relationship between concentration and color intensity may lose its linearity.[9] For quantitative analysis, it is essential to prepare a standard curve using known concentrations of a pentose (B10789219) like ribose and to ensure all experimental variables are kept constant.[6]
Q5: My negative control (distilled water) is showing a slight color change. What should I do?
A5: A color change in the negative control indicates a problem with the reagent or contamination. Bial's reagent should be freshly prepared and stored in a dark bottle, as it can degrade over time.[1][6] If the reagent is old, it may produce a background color. Also, ensure the distilled water used is pure and the test tubes are clean.
Data Presentation
Table 1: Summary of Reported Incubation Conditions for Bial's Test
| Incubation Temperature | Incubation Time | Notes | Source |
| 90°C | 17 minutes | Specific protocol for quantitative analysis. | [6] |
| Boiling Water Bath | 10 minutes | Alternative for quantitative analysis. | [6][9] |
| Boiling Water Bath | 3-5 minutes | Common qualitative procedure. | [1][10] |
| Boiling Water Bath | 60 seconds | A timed reaction to minimize interference from hexoses. | [2] |
| Boiling Water Bath | 1 minute | Used to minimize the breakdown of disaccharides. | [4][5] |
| Gently in a Bunsen Burner or Hot Water Bath | Until bubbles are observed | A qualitative approach. | [8][11] |
Experimental Protocols
Detailed Methodology for Bial's Test
This protocol is designed to detect the presence of pentoses. For quantitative analysis, a standard curve should be prepared using a known pentose sugar, such as ribose.
Materials:
-
Bial's Reagent (See preparation below)
-
Test Samples
-
Positive Control (e.g., 1% Xylose or Ribose solution)
-
Negative Control (Distilled Water)
-
Test tubes and test tube rack
-
Pipettes
-
Water bath or heating block
-
Spectrophotometer (for quantitative analysis)
Bial's Reagent Preparation:
-
Dissolve 300 mg of this compound in 5 mL of ethanol.
-
In a separate container, prepare a 0.1% solution of ferric chloride (FeCl₃·6H₂O).
-
Add 3.5 mL of the this compound/ethanol mixture to 100 mL of the 0.1% ferric chloride solution.
-
Store the final reagent in a dark bottle and use it within a few hours for best results.[6]
Procedure:
-
Label test tubes for each sample, positive control, and negative control.
-
Add 2 mL of each sample and control into the corresponding test tubes.
-
Carefully add 2 mL of Bial's reagent to each test tube and mix thoroughly.
-
Place the test tubes in a boiling water bath for a predetermined time (e.g., 5 minutes). Ensure consistent heating for all tubes.
-
After incubation, cool the tubes to room temperature.
-
Observe the color change. A blue-green color indicates the presence of pentoses.[6] Other colors such as muddy brown, green, or red are considered a negative result for pentoses.[3]
-
For quantitative analysis, measure the absorbance of the solutions at 620 nm using a spectrophotometer, using the negative control as a blank.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for Bial's test results.
References
- 1. Bial’s Test: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 2. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. scribd.com [scribd.com]
- 8. Carbohydrates - Bial's Test [dept.harpercollege.edu]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Bial's Test | PPTX [slideshare.net]
Effect of ferric chloride concentration on orcinol reaction sensitivity
This technical support guide provides troubleshooting information and frequently asked questions regarding the effect of ferric chloride concentration on the sensitivity and outcome of the orcinol reaction for carbohydrate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ferric chloride in the this compound reaction?
A1: In the this compound reaction, ferric chloride (FeCl₃) acts as a catalyst. The reaction first involves the dehydration of pentoses (like ribose in RNA) into furfural (B47365) when heated with concentrated hydrochloric acid.[1][2] Ferric chloride then facilitates the condensation reaction between the newly formed furfural and this compound to produce the characteristic blue-green colored complex.[2][3] The intensity of this color, measured spectrophotometrically, is proportional to the amount of pentose (B10789219) in the sample.
Q2: How does the concentration of ferric chloride impact the sensitivity of the assay?
A2: The concentration of ferric chloride is a critical parameter that influences the reaction's color development and, consequently, its sensitivity.[4] An optimal concentration is necessary for a robust and reproducible reaction. While most standard protocols for RNA estimation use a relatively low, well-defined concentration, modifications with increased ferric chloride concentrations have been developed for specific applications, such as analyzing water-extractable arabinoxylan in wheat.[5] Insufficient catalyst can lead to a weak or incomplete reaction, while an excessively high concentration might lead to background interference or turbidity.
Q3: My color development is weak or non-existent. Could the ferric chloride reagent be the issue?
A3: Yes, several factors related to the ferric chloride in your this compound reagent could lead to poor results:
-
Incorrect Concentration: The ferric chloride may have been added at a lower concentration than required by the protocol.
-
Reagent Degradation: The this compound reagent, which contains ferric chloride in concentrated HCl, should typically be prepared fresh.[3] Over time, the components can degrade, reducing the catalytic efficiency of the ferric ions.
-
Poor Reagent Quality: Ensure you are using a high-purity grade of ferric chloride (e.g., anhydrous FeCl₃).[3]
Q4: My results are not reproducible. How can I ensure my ferric chloride preparation is consistent?
A4: To ensure reproducibility, meticulous preparation of the this compound reagent is key:
-
Use Fresh Reagent: Always prepare the this compound reagent fresh for each experiment.[3]
-
Precise Measurement: Accurately weigh the ferric chloride and dissolve it completely in the specified volume of concentrated HCl before adding the this compound solution.
-
Consistent Storage: If you must store the reagent for a short period, keep it in a dark, amber-colored bottle to prevent photodegradation.[4]
Q5: Are there any alternatives to ferric chloride as a catalyst in the this compound reaction?
A5: Yes, modifications to the standard protocol have explored other catalysts. One notable alternative is cupric acetate (B1210297) in glacial acetic acid, which has been reported to make the test more sensitive and less reactive with DNA, which can sometimes interfere with RNA quantification.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance / Weak Color | Insufficient ferric chloride concentration. | Prepare fresh this compound reagent, ensuring the correct amount of FeCl₃ is added as per the protocol. |
| Degraded this compound reagent. | The reagent should be prepared fresh before use.[3] | |
| High Background / Turbidity | Ferric chloride concentration is too high for the sample type. | Review the protocol. For certain samples, a modified protocol with a higher FeCl₃ concentration is required.[5] For standard RNA assays, adhere to the lower, established concentrations. |
| Contamination of glassware. | Ensure all test tubes and cuvettes are thoroughly cleaned. | |
| Inconsistent Results Between Assays | Inconsistent preparation of the this compound reagent. | Prepare a single batch of reagent for all samples and standards in a given experiment. Ensure precise measurements. |
| Age of the reagent. | Do not use this compound reagent prepared on a different day. |
Data on Ferric Chloride Concentration in this compound Reagents
The concentration of ferric chloride in the this compound reagent varies depending on the target molecule and the specific protocol. Below is a comparison of concentrations used in standard and modified protocols.
| Reagent Component | Standard Protocol (RNA Estimation) | Modified Protocol (Arabinoxylan Estimation) |
| Ferric Chloride (FeCl₃) | 0.1 g | 10% solution (specific volume added) |
| Solvent for FeCl₃ | 100 mL concentrated HCl | Not specified, but used in a final volume of 500 µL |
| This compound | 3.5 mL of 6% (w/v) this compound in alcohol | Increased concentration (exact value not specified) |
| Primary Application | Quantification of RNA[7] | Quantification of water-extractable arabinoxylan (WEAX) in wheat[5] |
| Reference | Mahesha, H.B.; Biocyclopedia[8] | Kisonas, et al.[5] |
Visualizing the Process and Principle
References
- 1. researchgate.net [researchgate.net]
- 2. Bial’s Test: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 3. himedialabs.com [himedialabs.com]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 7. genevex.wordpress.com [genevex.wordpress.com]
- 8. Estimation of RNA by the this compound Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
Minimizing background absorbance in orcinol-based methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and overcome common challenges encountered in orcinol-based methods for RNA quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for RNA estimation?
The this compound method is a colorimetric assay used to quantify pentoses, the sugar component of RNA. The reaction involves two main steps:
-
Acid Hydrolysis and Furfural Formation: When heated in the presence of a strong acid, such as concentrated hydrochloric acid (HCl), the ribose sugar in RNA is dehydrated to form furfural.
-
Colorimetric Reaction: Furfural then reacts with this compound in the presence of a ferric chloride (FeCl₃) catalyst to produce a green-colored complex. The intensity of this green color, which is directly proportional to the RNA concentration, is measured spectrophotometrically at a wavelength of approximately 665 nm.
Q2: What are the main causes of high background absorbance in the this compound assay?
High background absorbance can arise from several sources, including:
-
Contamination of Samples or Reagents: The presence of interfering substances in your sample or reagents is a primary cause.
-
Reagent Quality and Stability: The freshness and purity of the this compound reagent are critical for low background readings.
-
Procedural Inconsistencies: Deviations from the optimized protocol, such as incorrect heating times or temperatures, can lead to increased background.
-
Instrumental Factors: Improperly calibrated or malfunctioning spectrophotometers can contribute to inaccurate readings.
Q3: How frequently should I prepare the this compound reagent?
For optimal results and minimal background, the this compound reagent should be prepared fresh before each use. Over time, the reagent can degrade, leading to an increase in background absorbance and reduced sensitivity.
Q4: Can DNA in my sample interfere with the this compound assay?
Yes, DNA can interfere with the this compound assay, although its reactivity is significantly lower than that of RNA. Deoxyribose, the sugar in DNA, can also react with this compound to a lesser extent, contributing to the overall absorbance and leading to an overestimation of the RNA concentration. The standard this compound test can have up to 12% interference from DNA.
Q5: Are there any modifications to the standard this compound protocol to minimize interference?
Yes, a modified this compound method has been developed to reduce interference from DNA and proteins. This modified protocol involves a pre-incubation step with sulfuric acid before the addition of a modified this compound reagent (with a lower this compound concentration and no ferric chloride). The absorbance is then measured at 500 nm. This modified method has been shown to significantly reduce DNA interference to as low as 1.25%.
Troubleshooting Guide
High Background Absorbance in the Blank
| Potential Cause | Recommended Solution |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned with a detergent-free solution and rinsed extensively with distilled or deionized water. |
| Impure Reagents | Use high-purity, analytical grade reagents. Consider filtering reagents if particulate matter is visible. |
| Aged this compound Reagent | Prepare the this compound reagent fresh before each experiment. Do not use a reagent that has been stored for an extended period. |
**High Background Absorbance
Technical Support Center: Modified Orcinol Method for RNA Quantification
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the modified orcinol method, specifically designed to reduce interference from DNA during RNA quantification.
Troubleshooting Guide
Q1: Why is my blank reading unusually high?
A high blank reading can be attributed to several factors:
-
Contaminated Reagents: The this compound reagent or the sulfuric acid may be contaminated. Prepare fresh reagents and use high-purity water.
-
Dirty Glassware: Residual organic material on the test tubes can react with the reagents. Ensure all glassware is thoroughly cleaned, rinsed with distilled water, and dried before use.
-
Reagent Instability: The this compound reagent can degrade over time, especially when exposed to light. Store it in a dark, cool place and prepare it fresh if you suspect degradation.
Q2: The color of my samples is not the expected green. What does this indicate?
Deviations from the typical green color can suggest the presence of interfering substances or issues with the reaction conditions:
-
Presence of Hexoses: Sugars other than pentoses (the target in RNA) can react to produce different colors (e.g., yellow or brown). Ensure your sample is free from significant carbohydrate contamination.
-
Incorrect Incubation Time or Temperature: Over-incubation or excessively high temperatures can lead to the formation of interfering byproducts and a shift in the final color. Adhere strictly to the protocol's incubation parameters.
-
High Concentrations of Interfering Substances: Other compounds in your sample might be reacting with the this compound reagent. Consider a sample cleanup step if this is suspected.
Q3: My RNA standards are not producing a linear curve. What could be the cause?
A non-linear standard curve can result from:
-
Pipetting Errors: Inaccurate pipetting of standards will lead to a poor standard curve. Ensure your pipettes are calibrated and use proper pipetting technique.
-
Incorrect Wavelength: Reading the absorbance at a wavelength other than the specified maximum (around 500 nm for the modified method) can result in non-linearity.
-
Reagent Limitation: At very high RNA concentrations, a component of the this compound reagent may become limiting, causing the curve to plateau. If necessary, dilute your samples to fall within the linear range of the assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the modified this compound method to reduce DNA interference?
The standard this compound method can react with the deoxyribose in DNA, leading to an overestimation of RNA. The modified method introduces a pre-incubation step with sulfuric acid. This acidic treatment selectively converts the deoxyribose in DNA into levulinic acid, which does not react with the this compound reagent to produce a colored product. The ribose in RNA is converted to furfural, which then reacts with this compound to form a green-colored compound.
Q2: What are the key differences between the standard and the sulfuric acid-modified this compound method?
The primary distinctions lie in the pre-treatment of the sample, the composition of the this compound reagent, and the wavelength used for absorbance measurement.
| Feature | Standard this compound Method | Modified this compound Method (H2SO4) |
| Pre-incubation | None | With Sulfuric Acid |
| Catalyst | Ferric Chloride (FeCl3) | None required |
| This compound Concentration | Higher | Lower |
| Absorbance Maximum | ~665 nm | ~500 nm |
| DNA Interference | Significant | Minimal |
Q3: Are there other modifications to the this compound method to reduce DNA interference?
Yes, another modification involves replacing the ferric chloride catalyst with cupric acetate (B1210297) in glacial acetic acid. This alteration has also been shown to increase the sensitivity for RNA while reducing the reactivity with DNA.
Q4: Can I use a plate reader for this assay?
Yes, this assay can be adapted for a microplate format. You will need to scale down the reaction volumes proportionally and use a plate reader capable of measuring absorbance at 500 nm. Ensure the microplate material is compatible with the acidic reagents.
Q5: What is the sensitivity of the modified this compound method?
The sensitivity of the assay will depend on the specific protocol and instrumentation used. However, it is generally suitable for quantifying RNA in the microgram range.
Quantitative Data Summary
The following table summarizes the comparative interference of DNA in the standard and modified this compound methods based on previously published data.
| Method | DNA Interference |
| Standard this compound Method | 12% |
| Modified this compound Method (H2SO4) | 1.25% |
Data sourced from a comparative study. The interference percentage represents the signal contribution from DNA relative to the signal from RNA.
Experimental Protocols
Modified this compound Method with Sulfuric Acid Pre-incubation
This protocol is designed to specifically quantify RNA in the presence of DNA.
Materials:
-
RNA Standard Solution (e.g., 100 µg/mL)
-
DNA Solution (for interference testing, e.g., 1 mg/mL)
-
Sulfuric Acid (H2SO4), 75% (v/v)
-
Modified this compound Reagent (0.1 g of ferric chloride in 100 ml of concentrated HCl, with 3.5 ml of 6% w/v this compound in alcohol added)
-
Test tubes
-
Pipettes
-
Water bath (40°C and 100°C)
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of RNA standards of known concentrations.
-
Prepare your unknown samples.
-
-
Sulfuric Acid Pre-incubation:
-
To 0.75 mL of each standard and sample in a test tube, add 5 mL of 75% H2SO4.
-
Incubate the tubes at 40°C for a time determined by optimization (e.g., up to 24 hours, as prolonged incubation can affect RNA). A shorter, consistent incubation time should be used for all samples and standards.
-
-
This compound Reaction:
-
After pre-incubation, add 0.1 mL of the modified this compound reagent to each tube.
-
Mix thoroughly.
-
Incubate in a boiling water bath (100°C) for 15 minutes.
-
-
Absorbance Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of each sample and standard at 500 nm against a blank containing the reagents without RNA.
-
-
Data Analysis:
-
Plot a standard curve of absorbance at 500 nm versus RNA concentration.
-
Determine the concentration of RNA in your unknown samples from the standard curve.
-
Visualizations
Caption: Experimental workflow for the modified this compound method.
Caption: Troubleshooting decision tree for high background readings.
Dealing with turbidity in the final reaction mixture of orcinol assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing turbidity in the final reaction mixture of their orcinol assays for RNA quantification.
Troubleshooting Guide: Dealing with Turbidity
Turbidity in the final reaction mixture of an this compound assay can lead to inaccurate spectrophotometric readings. This guide provides a step-by-step approach to identifying the cause and finding a solution.
Immediate Corrective Actions if Turbidity is Observed
If your final reaction mixture appears cloudy, murky, or contains a visible precipitate after the heating step, consider the following actions:
-
Centrifugation:
-
Action: Centrifuge the turbid sample at high speed (e.g., >9,000 x g) for 5-10 minutes to pellet the insoluble material.
-
Procedure: Carefully transfer the clear supernatant to a new cuvette for spectrophotometric measurement.
-
Caution: While centrifugation can clarify the solution, it is possible that some of the colored product may co-precipitate with the interfering substances. This could lead to an underestimation of the RNA concentration. It is advisable to validate this approach by comparing the results with a non-turbid, diluted sample if possible.
-
-
Dilution:
-
Action: If the turbidity is due to a high concentration of carbohydrates, diluting the original sample and re-running the assay may resolve the issue.[1]
-
Procedure: Prepare a series of dilutions of your initial sample and perform the this compound assay on each. Select the dilution that gives a clear final solution within the accurate range of your standard curve.
-
Root Cause Analysis and Prevention
1. Identifying the Source of Interference
The most common causes of turbidity in the this compound assay are the presence of interfering substances in the sample.
-
Hexoses (e.g., glucose): These sugars react with the this compound reagent under acidic conditions to form a muddy-brown or gray precipitate.[2][3][4] This is a very common cause of turbidity.
-
High Concentrations of Carbohydrates: Even the target pentoses can cause turbidity at very high concentrations.
-
Proteins: Proteins in the sample can precipitate in the acidic and high-temperature conditions of the assay.
-
Detergents and Other Reagents: Certain detergents or other chemicals in your sample buffer may not be compatible with the assay conditions.
2. Preventative Measures: Sample Preparation
Proper sample preparation is the most effective way to prevent turbidity.
-
Protein Precipitation: If your sample contains proteins, they can be removed prior to the assay using one of the following methods:
-
Trichloroacetic Acid (TCA) Precipitation: Add an equal volume of cold 10-20% TCA to your sample, incubate on ice, centrifuge, and use the supernatant for the this compound assay. Note that this method may also precipitate nucleic acids, so careful protocol adaptation is needed depending on the specific sample matrix.
-
Acetone (B3395972)/Ethanol (B145695) Precipitation: Add 4 volumes of cold acetone or ethanol to your sample, incubate at -20°C, centrifuge to pellet the protein, and use the supernatant. This method is generally less harsh than TCA precipitation.[5]
-
-
Nucleic Acid Precipitation: This is an effective way to separate RNA from interfering small molecules like hexoses.
-
Procedure: Add a salt (e.g., sodium acetate (B1210297) to a final concentration of 0.3 M) and 2.5-3 volumes of cold ethanol to your sample.[6][7] Incubate at -20°C or colder to precipitate the RNA. Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and then resuspend the purified RNA in a suitable buffer for the this compound assay.
-
Frequently Asked Questions (FAQs)
Q1: Why did my this compound reaction turn brown and cloudy instead of green?
A1: A brown and cloudy appearance is typically due to the presence of hexose (B10828440) sugars (like glucose) in your sample.[2][3][4] Hexoses are dehydrated to hydroxymethylfurfural, which then condenses with this compound to form a muddy-brown precipitate.[2] To prevent this, you should purify your RNA sample to remove contaminating sugars before performing the assay.
Q2: Can I just read the absorbance of my turbid sample?
A2: No, you should not. The suspended particles that cause turbidity will scatter light, leading to an artificially high and inaccurate absorbance reading.[8] The solution must be clear for a reliable spectrophotometric measurement.
Q3: Is there an alternative to the standard this compound assay that is less prone to interference?
A3: Yes, a modified this compound test has been developed that is more specific for RNA in the presence of DNA and proteins.[8][9] The main differences in this modified procedure are a pre-incubation of the sample with sulfuric acid, a lower concentration of this compound, and the absence of ferric chloride.[8][9] The absorbance is measured at 500 nm.[8]
Q4: My blank (reagents only) is turbid. What should I do?
A4: If your blank is turbid, the issue lies with your reagents. Ensure that your this compound reagent is freshly prepared and that all glassware is scrupulously clean.[10] this compound itself is soluble in water, alcohol, and ether, so turbidity in the blank is unusual and points to contamination or degradation of the reagents.
Experimental Protocols
Standard this compound Assay for RNA Estimation
This protocol is a standard method for the colorimetric estimation of RNA.
| Step | Procedure |
| 1 | Prepare Standards and Samples: Prepare a series of RNA standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL). Aliquot a fixed volume (e.g., 1 mL) of each standard and your unknown samples into separate, labeled test tubes. |
| 2 | Add this compound Reagent: To each tube, add an equal volume (e.g., 1 mL) of this compound reagent. The this compound reagent typically consists of this compound and a ferric chloride catalyst in concentrated hydrochloric acid. |
| 3 | Incubation: Mix the contents of the tubes thoroughly and heat them in a boiling water bath for 20 minutes.[5][11] |
| 4 | Cooling: After incubation, cool the tubes to room temperature. |
| 5 | Measurement: Measure the absorbance of each sample at 665 nm using a spectrophotometer, with the "0 µg/mL" standard as the blank.[11] |
| 6 | Quantification: Plot a standard curve of absorbance versus RNA concentration. Determine the concentration of RNA in your unknown samples from this curve. |
Modified this compound Assay (Almog & Shirey, 1978)
This modified protocol offers greater specificity for RNA in the presence of DNA and protein contaminants.[8][9]
| Step | Procedure |
| 1 | Prepare Standards and Samples: As in the standard protocol, prepare RNA standards and your unknown samples in test tubes. |
| 2 | Acid Pre-incubation: Add sulfuric acid to each sample and incubate. This step helps to convert the deoxyribose of DNA into levulinic acid, which does not interfere with the subsequent reaction.[5][8] |
| 3 | Add Modified this compound Reagent: Add the modified this compound reagent to each tube. This reagent has a decreased concentration of this compound and, importantly, contains no ferric chloride.[8][9] |
| 4 | Incubation: Heat the samples as per the standard protocol. |
| 5 | Cooling: Cool the tubes to room temperature. |
| 6 | Measurement: Measure the absorbance at 500 nm .[8] At this wavelength, interference from DNA and proteins is minimal. |
| 7 | Quantification: Plot a standard curve and determine the concentration of your unknown samples. |
Quantitative Data Summary
Reagent Concentrations for Standard this compound Assay
| Reagent Component | Typical Concentration |
| This compound | 0.1% to 6% (w/v) in ethanol |
| Ferric Chloride (FeCl₃) | ~0.1% (w/v) in concentrated HCl |
| Hydrochloric Acid (HCl) | Concentrated |
Key Parameters for Standard vs. Modified this compound Assay
| Parameter | Standard this compound Assay | Modified this compound Assay (Almog & Shirey) |
| Catalyst | Ferric Chloride | None |
| Pre-incubation Step | No | Yes, with Sulfuric Acid |
| Measurement λ | 665 nm | 500 nm |
Visual Troubleshooting Guide
References
- 1. Setting up a colorimetric assay [ruf.rice.edu]
- 2. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Selective precipitation of ribonucleic acid from a mixture of total cellular nucleic acids extracted from cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 8. A modified this compound test for the specific determination of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
Technical Support Center: Purity Considerations for Orcinol in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purity requirements for orcinol used in quantitative analysis, particularly in colorimetric assays such as Bial's test for pentoses and RNA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound in quantitative assays?
For reliable and reproducible results in quantitative analyses, it is recommended to use this compound with a purity of ≥98%, as determined by a high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis. High-purity this compound ensures minimal interference from contaminants that could affect the accuracy of the assay.
Q2: How can I assess the purity of the this compound in my laboratory?
While a dedicated HPLC or GC analysis provides the most accurate assessment, a simple preliminary check is to observe the physical appearance of the this compound. High-purity this compound should be a white to off-white crystalline powder. A pink, grey, or light brown coloration can indicate the presence of oxidation or other impurities. Additionally, a melting point determination can be a useful indicator of purity; pure this compound has a melting point of 107-110°C.
Q3: What are the common impurities in commercial this compound and how do they affect my results?
Common impurities can arise from the synthesis process or degradation during storage. These may include residual starting materials (e.g., toluene, acetone (B3395972) dicarboxylic acid), byproducts of the synthesis, or oxidation products. These impurities can lead to several issues in quantitative assays:
-
High Background Absorbance: Impurities may absorb light at the same wavelength as the analyte-dye complex, leading to an artificially high blank reading and reduced assay sensitivity.
-
Inaccurate Standard Curve: The presence of interfering substances can affect the linear relationship between concentration and absorbance, resulting in a skewed standard curve and inaccurate quantification of the target molecule.
-
Color Inhibition or Alteration: Some impurities may interfere with the color-forming reaction, leading to a weaker color development than expected or a shift in the color, which would affect the absorbance reading at the specified wavelength.
Q4: How should I store this compound to maintain its purity?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place, ideally between 2-8°C. Exposure to light, air, and moisture can lead to degradation and the formation of colored impurities.
Troubleshooting Guide
| Issue | Potential Cause Related to this compound Purity | Recommended Action |
| High background reading in the blank | The this compound reagent itself has a high absorbance at the measurement wavelength due to impurities or degradation. | 1. Prepare a fresh this compound reagent solution. 2. If the issue persists, consider purifying the this compound or using a new, high-purity batch. 3. Ensure the water and other reagents used to prepare the solution are of high purity. |
| Poor reproducibility of results | Inconsistent levels of impurities in the this compound solution are affecting the reaction. This can happen if the this compound is not homogeneously mixed or if it is degrading over time. | 1. Use a fresh batch of high-purity this compound for each set of experiments. 2. Ensure the this compound is fully dissolved and the reagent solution is well-mixed before use. |
| Unexpected color development (e.g., muddy brown instead of blue-green in Bial's test for pentoses) | This is a classic sign of interference, which can be exacerbated by impurities in the this compound that react with hexoses or other non-target molecules in the sample. While hexoses naturally produce a different color, impure this compound can worsen this effect. | 1. Confirm the specificity of your sample for pentoses. 2. Use a higher purity grade of this compound to minimize side reactions. 3. Consider a sample purification step to remove interfering sugars. |
| Low sensitivity or weak color development | Impurities in the this compound may be inhibiting the color-forming reaction. | 1. Use a fresh, high-purity batch of this compound. 2. Verify the concentration of your this compound solution. |
Purity Specifications of Commercial this compound
The following table summarizes typical purity specifications for commercially available this compound intended for analytical use.
| Parameter | Specification | Method |
| Purity | ≥98% or ≥99% | HPLC or GC |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 107-110°C | Melting Point Apparatus |
| Solubility | Soluble in water, ethanol, and ether | Visual Inspection |
Experimental Protocols
Protocol 1: Preparation of Bial's Reagent for Pentose Quantification
Materials:
-
High-purity this compound (≥98%)
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Ethanol
-
Distilled or deionized water
Procedure:
-
Prepare a 10% Ferric Chloride Solution: Dissolve 1 g of FeCl₃ in 10 mL of distilled water.
-
Prepare the this compound Solution: Dissolve 0.4 g of high-purity this compound in 200 mL of concentrated HCl.
-
Combine: Add 0.5 mL of the 10% ferric chloride solution to the this compound-HCl solution.
-
Storage: Store the reagent in a dark, cool place. It is recommended to prepare this reagent fresh for best results.
Protocol 2: Recrystallization of this compound for Purity Enhancement
For critical applications requiring the highest purity, commercial this compound can be further purified by recrystallization.
Materials:
-
This compound
-
Benzene (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment).
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a fume hood, dissolve the this compound in a minimal amount of a hot 2:3 mixture of chloroform and benzene.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold chloroform/benzene solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Verification: Assess the purity of the recrystallized this compound by melting point determination and, if available, HPLC or GC analysis.
Diagrams
Figure 1. Workflow for quantitative analysis using this compound.
Figure 2. Troubleshooting logic for this compound purity issues.
Validation & Comparative
A Comparative Guide to RNA Quantification: Unveiling the Orcinol Method
For researchers, scientists, and drug development professionals navigating the crucial step of RNA quantification, this guide offers a comprehensive validation of the traditional orcinol method against modern alternatives. An objective comparison of performance, supported by experimental data, will empower you to make informed decisions for your specific research needs.
The accurate determination of RNA concentration is a cornerstone of molecular biology, with profound implications for the reliability and reproducibility of downstream applications such as reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. While newer techniques have emerged, the classic this compound method remains a relevant and cost-effective option. This guide provides a detailed comparison of the this compound method with two widely used alternatives: UV-Vis Spectrophotometry and the fluorescence-based RiboGreen assay.
Performance Comparison
The choice of an RNA quantification method hinges on a balance of sensitivity, specificity, throughput, and cost. The following tables summarize the key performance characteristics of the this compound method, UV-Vis spectrophotometry, and the RiboGreen fluorescence-based assay.
Table 1: Quantitative Performance of RNA Quantification Methods
| Performance Metric | This compound Method | UV-Vis Spectrophotometry (A260) | Fluorescence-Based Assay (RiboGreen) |
| Limit of Detection | ~1 µg/mL | ~2 µg/mL | As low as 1 ng/mL |
| Linear Range | Typically 20-200 µg/mL | ~5-100 µg/mL | 1 ng/mL to 1 µg/mL (with two dye concentrations) |
| Specificity | Reacts with pentoses; potential interference from DNA and other carbohydrates. A modified method can improve specificity. | Not specific for RNA; absorbs DNA, free nucleotides, and single-stranded DNA. | Highly specific for RNA over double-stranded DNA when used as directed. |
| Precision (CV%) | Data not available | High precision in the 5 to 500 ng/µL range. | High precision in the 0.05 to 1 ng/µL range. |
| Common Interferences | DNA, hexoses, certain buffer components. | Proteins, phenol, guanidine (B92328) salts, free nucleotides. | DNA (can be mitigated with DNase treatment), some detergents. |
Table 2: General Characteristics of RNA Quantification Methods
| Feature | This compound Method | UV-Vis Spectrophotometry (A260) | Fluorescence-Based Assay (RiboGreen) |
| Principle | Colorimetric reaction with ribose sugar. | Absorbance of UV light by nucleotide bases. | Fluorescence enhancement of a dye upon binding to RNA. |
| Throughput | Low to medium; requires heating and cooling steps. | High; rapid measurements. | High; compatible with multi-well plate readers. |
| Cost per Sample | Low. | Low. | High. |
| Equipment Required | Spectrophotometer or colorimeter, heating block or water bath. | UV-Vis spectrophotometer. | Fluorometer or fluorescence microplate reader. |
| Sample Integrity Information | No. | No (A260/A280 ratio indicates protein contamination, A260/A230 indicates salt/solvent contamination). | No. |
Experimental Protocols
Detailed and accurate protocols are essential for reproducible results. The following sections provide the methodologies for the three compared RNA quantification methods.
This compound Method for RNA Quantification
Principle: This colorimetric method is based on the reaction of the pentose (B10789219) sugar (ribose) in RNA with this compound in the presence of ferric chloride and a strong acid. The acid hydrolyzes the RNA and dehydrates the ribose to form furfural (B47365). The furfural then reacts with this compound to produce a green-colored complex, the absorbance of which is measured at 665 nm. The intensity of the color is directly proportional to the RNA concentration.
Protocol:
-
Reagent Preparation:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl). Add 3.5 mL of a 6% (w/v) solution of this compound in 95% ethanol. This reagent should be prepared fresh.
-
Standard RNA Solution: Prepare a stock solution of RNA (e.g., from yeast) at a concentration of 200 µg/mL in a suitable buffer (e.g., 1x SSC buffer).
-
-
Standard Curve Preparation:
-
Set up a series of labeled test tubes.
-
Add 0.0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the standard RNA solution to the respective tubes.
-
Adjust the volume in each tube to 1.0 mL with the same buffer used for the standard. This will create standards with concentrations of 0, 40, 80, 120, 160, and 200 µg/mL.
-
-
Sample Preparation:
-
In a separate tube, add 1.0 mL of the unknown RNA sample. If the concentration is expected to be high, dilute the sample accordingly.
-
-
Reaction:
-
Add 2.0 mL of the this compound reagent to each tube (standards and unknown).
-
Mix the contents thoroughly.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of each sample at 665 nm using a spectrophotometer, with the "0 µg/mL" tube as the blank.
-
-
Quantification:
-
Plot a standard curve of absorbance at 665 nm versus RNA concentration.
-
Determine the concentration of the unknown RNA sample by interpolating its absorbance value on the standard curve.
-
UV-Vis Spectrophotometry for RNA Quantification
Principle: Nucleic acids absorb ultraviolet (UV) light with a maximum absorbance at a wavelength of 260 nm. According to the Beer-Lambert law, the absorbance at 260 nm (A260) is directly proportional to the concentration of the nucleic acid in the sample. An absorbance reading of 1.0 at 260 nm corresponds to approximately 40 µg/mL of single-stranded RNA.
Protocol:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to 260 nm. For purity assessment, also measure at 280 nm and 230 nm.
-
-
Blanking:
-
Use the same buffer in which the RNA is dissolved as the blank.
-
Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer.
-
Zero the absorbance reading.
-
-
Sample Measurement:
-
Dilute the RNA sample in the same buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Transfer the diluted sample to a clean quartz cuvette and measure the absorbance at 260 nm (A260), 280 nm (A280), and 230 nm (A230).
-
-
Quantification and Purity Assessment:
-
Concentration Calculation:
-
RNA Concentration (µg/mL) = A260 × dilution factor × 40 µg/mL
-
-
Purity Ratios:
-
A260/A280: A ratio of ~2.0 is generally considered indicative of pure RNA. A lower ratio may indicate protein contamination.
-
A260/A230: This ratio should ideally be between 2.0 and 2.2. Lower values may indicate contamination with guanidine salts or phenol.
-
-
Fluorescence-Based RNA Quantification (RiboGreen Assay)
Principle: This method utilizes a fluorescent dye, such as RiboGreen, that exhibits a significant increase in fluorescence intensity upon binding to RNA. The fluorescence emitted is directly proportional to the amount of RNA in the sample. This assay is highly sensitive and specific for RNA.
Protocol:
-
Reagent Preparation:
-
TE Buffer (1x): Prepare a solution of 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer. The dilution factor depends on the expected RNA concentration range (e.g., 1:200 for the high-range assay). Protect the working solution from light.
-
Standard RNA Solution: Prepare a stock solution of a known RNA standard (e.g., ribosomal RNA) in TE buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the RNA standard in TE buffer in a multi-well microplate (black plates are recommended to minimize background fluorescence).
-
-
Sample Preparation:
-
Add a small volume of the unknown RNA sample to separate wells of the microplate.
-
-
Reaction:
-
Add an equal volume of the RiboGreen working solution to each well containing the standards and unknown samples.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer or a fluorescence microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen).
-
-
Quantification:
-
Generate a standard curve by plotting fluorescence intensity versus RNA concentration.
-
Determine the concentration of the unknown RNA samples by comparing their fluorescence values to the standard curve.
-
Visualizing the Workflow
To better understand the experimental process of the this compound method, the following diagram illustrates the key steps.
Caption: Workflow of the this compound Method for RNA Quantification.
Logical Relationship of Method Selection
The decision to use a particular RNA quantification method is influenced by several factors. The following diagram illustrates the logical considerations for choosing between the this compound method, UV-Vis spectrophotometry, and a fluorescence-based assay.
Caption: Decision tree for selecting an RNA quantification method.
A Comparative Guide to Orcinol and Resorcinol in Colorimetric Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate colorimetric assay is crucial for accurate quantification of biomolecules. This guide provides an objective comparison of two commonly used reagents, orcinol and resthis compound (B1680541), in colorimetric assays, supported by experimental data and detailed protocols.
This compound and resthis compound are phenolic compounds that serve as key reagents in colorimetric assays for the detection and quantification of carbohydrates. While structurally similar, their reactivity and specificity differ, making them suitable for distinct applications. This compound-based assays are predominantly used for the quantification of pentoses and RNA, whereas resthis compound-based assays are the standard for identifying ketoses and quantifying sialic acid.
Performance Comparison
The choice between this compound and resthis compound assays depends on the target analyte and the required sensitivity and specificity. The following table summarizes the key performance characteristics of the most common assays utilizing these reagents: Bial's test for RNA (using this compound) and the Seliwanoff's and periodate-resthis compound tests (using resthis compound).
| Parameter | This compound Assay (Bial's Test for RNA) | Resthis compound Assay (Seliwanoff's Test for Ketoses) | Periodate-Resthis compound Assay for Sialic Acid |
| Principle | Dehydration of pentoses (ribose in RNA) to furfural (B47365), which condenses with this compound in the presence of ferric chloride to form a blue-green complex.[1][2][3] | Dehydration of ketohexoses to 5-hydroxymethylfurfural, which condenses with resthis compound to form a cherry-red complex.[4][5][6][7] | Periodate oxidation of sialic acid followed by condensation with resthis compound to form a colored product. |
| Primary Analyte | RNA (Pentoses) | Ketoses (e.g., Fructose) | Sialic Acid |
| Wavelength (λmax) | ~665 nm[2][8] | Not specified for quantitative assays in provided results. | Not specified in provided results. |
| Linear Range | Not explicitly stated in provided search results. A standard curve is typically generated. | Good linearity (R² > 0.99) was observed for a modified Seliwanoff test for 5-HMF.[4] | 5 - 65 nmol/ml |
| Limit of Detection (LOD) | Not explicitly stated in provided search results. | A modified Seliwanoff test for 5-HMF reported an LOD of 2.69 mg/kg.[4] | Not specified in provided results. |
| Limit of Quantitation (LOQ) | Not explicitly stated in provided search results. | A modified Seliwanoff test for 5-HMF reported an LOQ of 8.97 mg/kg.[4] | Not specified in provided results. |
| Specificity/Interferences | DNA and hexoses can interfere.[2] A modified protocol without ferric chloride and measurement at 500 nm can minimize these interferences.[9][10] | Aldoses react slower, but high concentrations of glucose and prolonged boiling can lead to false positives.[4][6][11] | Not specified in provided results. |
| Precision | Not specified in provided search results. | A modified Seliwanoff test for 5-HMF showed inter- and intraday precision in the range of 2.52–5.14%.[4] | Intra-assay CV: 2.431% - 2.728%, Inter-assay CV: 3.819% - 3.95% |
| Recovery | Not specified in provided search results. | A modified Seliwanoff test for 5-HMF showed good recovery (95.83% to 96.65%).[4] | Not specified in provided results. |
Experimental Protocols and Methodologies
This compound Assay (Bial's Test) for RNA Quantification
This test is based on the principle that pentoses, such as the ribose in RNA, are dehydrated to furfural in the presence of concentrated acid. The furfural then condenses with this compound and ferric chloride to produce a characteristic blue-green color.[1][2][3]
Reagents:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 ml of concentrated hydrochloric acid (HCl) and add 3.5 ml of 6% (w/v) this compound in ethanol.[8] This reagent should be prepared fresh.
-
Standard RNA Solution: Prepare a stock solution of RNA (e.g., 200 µg/ml) in a suitable buffer (e.g., 1N perchloric acid or buffered saline).[8]
Procedure:
-
Prepare a series of RNA standards by diluting the stock solution.
-
Pipette a defined volume of the standard or unknown sample into a test tube.
-
Add this compound reagent to each tube.
-
Heat the tubes in a boiling water bath for 20 minutes.[8]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at approximately 665 nm using a spectrophotometer.[2][8]
-
Plot a standard curve of absorbance versus RNA concentration to determine the concentration of the unknown sample.
Resthis compound Assay (Seliwanoff's Test) for Ketose Detection
Seliwanoff's test is used to distinguish between ketoses and aldoses. Ketoses are dehydrated more rapidly than aldoses to form 5-hydroxymethylfurfural, which then condenses with resthis compound to produce a cherry-red colored complex.[4][5][6][7]
Reagents:
-
Seliwanoff's Reagent: Dissolve 50 mg of resthis compound in 33 ml of concentrated hydrochloric acid (HCl) and dilute to 100 ml with water.[11]
Procedure:
-
Add 1 ml of the sample solution to a test tube.
-
Add 2 ml of Seliwanoff's reagent.
-
Place the test tube in a boiling water bath for 1 minute.[11]
-
Observe the color change. A rapid formation of a cherry-red color indicates the presence of a ketose. Aldoses may produce a faint pink color after prolonged heating.[4]
Signaling Pathways and Experimental Workflows
To visualize the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
Both this compound and resthis compound are valuable reagents for the colorimetric analysis of specific carbohydrates. The this compound-based Bial's test is a well-established method for RNA quantification, though care must be taken to account for potential interferences from DNA and hexoses. Modified protocols can enhance its specificity. The resthis compound-based Seliwanoff's test provides a rapid and specific qualitative test for ketoses, with quantitative potential that has been demonstrated in modified versions of the assay. The periodate-resthis compound method offers a reliable option for the quantification of sialic acid. The selection of the appropriate assay will ultimately be guided by the specific research question, the nature of the sample, and the required level of quantitative accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. examtube.in [examtube.in]
- 3. Estimation of RNA Using this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Seliwanoff's test - Wikipedia [en.wikipedia.org]
- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 9. A modified this compound test for the specific determination of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
A Researcher's Guide to Carbohydrate Quantification: The Orcinol Method vs. Key Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of carbohydrates is a critical step in various analytical procedures, from assessing the purity of glycoproteins to monitoring fermentation processes. The choice of assay can significantly impact the accuracy and reliability of experimental results. This guide provides an objective comparison of the classic Orcinol method against other widely used carbohydrate quantification assays, supported by experimental data and detailed protocols.
Principles of Detection: A Comparative Overview
At their core, most colorimetric carbohydrate assays are based on the acid-catalyzed degradation of carbohydrates into furfural (B47365) or hydroxymethylfurfural (HMF), which then react with a chromogenic agent to produce a colored compound. The intensity of the color, measured by a spectrophotometer, is proportional to the carbohydrate concentration. However, the specific reagents and reaction conditions lead to differences in specificity, sensitivity, and susceptibility to interference.
-
This compound Method: This assay is particularly known for its utility in the quantification of pentoses and hexoses. In the presence of hot sulfuric acid and a ferric chloride catalyst, pentoses are dehydrated to furfural, which then reacts with this compound to form a characteristic blue-green color. Hexoses also react, but typically produce a different color, allowing for some level of differentiation.[1][2] This method is frequently employed for the estimation of RNA, due to the ribose (a pentose) in its backbone.[1]
-
Phenol-Sulfuric Acid Method: Considered one of the simplest and most reliable methods, this assay is used for the determination of total carbohydrates, including mono-, di-, oligo-, and polysaccharides.[3][4] Concentrated sulfuric acid hydrolyzes complex carbohydrates to monosaccharides and dehydrates them to furfural (from pentoses) or hydroxymethylfurfural (from hexoses). These aldehydes then react with phenol (B47542) to produce a yellow-orange complex.[5]
-
Anthrone (B1665570) Method: Similar to the phenol-sulfuric acid method, the Anthrone assay quantifies total carbohydrates. Concentrated sulfuric acid first hydrolyzes polysaccharides into monosaccharides and then dehydrates them to furfural or hydroxymethylfurfural. These products then condense with anthrone to form a blue-green colored complex.[6]
-
3,5-Dinitrosalicylic Acid (DNSA or DNS) Method: This assay is specific for the quantification of reducing sugars. In an alkaline solution and upon heating, the 3,5-dinitrosalicylic acid is reduced by the free carbonyl group of a reducing sugar to 3-amino-5-nitrosalicylic acid, which has a reddish-brown color.[7] This method does not detect non-reducing sugars like sucrose (B13894) unless they are first hydrolyzed.
-
Bicinchoninic Acid (BCA) Assay for Reducing Sugars: While widely known as a protein quantification assay, the BCA method can also be adapted to measure reducing sugars. In this assay, the reducing sugar reduces Cu²⁺ to Cu⁺ in an alkaline medium. Two molecules of bicinchoninic acid then chelate with each Cu⁺ ion, forming a stable and intensely purple-colored complex.[7][8]
Performance Comparison of Carbohydrate Quantification Assays
The selection of an appropriate assay depends on several factors, including the type of carbohydrate being measured, the required sensitivity, and the presence of potentially interfering substances in the sample matrix. The following table summarizes the key performance characteristics of the discussed assays.
| Parameter | This compound Method | Phenol-Sulfuric Acid Method | Anthrone Method | DNSA Method | BCA Assay (for reducing sugars) |
| Principle | Acid hydrolysis, dehydration to furfural, and reaction with this compound. | Acid hydrolysis, dehydration to furfural/HMF, and reaction with phenol.[5] | Acid hydrolysis, dehydration to furfural/HMF, and reaction with anthrone.[6] | Reduction of DNSA by reducing sugars in an alkaline medium.[7] | Reduction of Cu²⁺ to Cu⁺ by reducing sugars, followed by chelation with BCA.[7][8] |
| Carbohydrate Type | Total carbohydrates (higher sensitivity for pentoses). | Total carbohydrates (mono-, di-, oligo-, and polysaccharides).[3] | Total carbohydrates (mono-, di-, oligo-, and polysaccharides).[6] | Reducing sugars only.[7] | Reducing sugars only.[8] |
| Wavelength (λmax) | ~665 nm (for RNA/pentoses). | ~490 nm (for hexoses), ~480 nm (for pentoses).[5] | ~620 nm.[6] | ~540 nm. | ~562 nm.[8] |
| Linear Range | Varies (e.g., 20-200 µg/mL for RNA). | 10-90 µg/mL.[6] | 50-300 µg/mL.[6] | 0.5-40 mM glucose. | Varies with protocol (e.g., up to 10 mM). |
| Sensitivity | High for pentoses. | High, can detect down to 10 µg/mL.[4] | High. | Less sensitive than the Nelson-Somogyi assay.[9] | High sensitivity.[8] |
| Major Interferences | Aldehydes, ketones, and other compounds that form furfural upon heating with acid. | Proteins and other organic molecules that char in concentrated acid, high salt concentrations. | Tryptophan, proteins, nitrates, and nitrites. | Non-sugar reducing agents (e.g., ascorbic acid), some amino acids. Overestimates with longer oligosaccharides.[7][10] | Thiol-containing compounds (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA). Less overestimation with longer oligosaccharides compared to DNSA.[10][11] |
| Key Advantages | Good for pentose-containing molecules like RNA. | Simple, rapid, reliable, and reacts with a broad range of carbohydrates.[3] | High sensitivity and specificity for carbohydrates. | Specific for reducing sugars, relatively simple. | High sensitivity, stable colored product, less affected by oligosaccharide chain length than DNSA.[8][10] |
| Key Disadvantages | Requires heating, strong acid, color can be unstable. | Highly corrosive and hazardous concentrated sulfuric acid is used.[6] | Highly corrosive reagent, requires careful preparation and handling. | Requires heating, alkaline degradation of sugars can occur, overestimates with longer oligosaccharides.[7] | Sensitive to a variety of common buffer components. |
Experimental Protocols
Below are detailed methodologies for performing each of the discussed carbohydrate quantification assays.
This compound Method (for RNA estimation)
-
Reagent Preparation:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl). Add 3.5 mL of a 6% (w/v) solution of this compound in ethanol.
-
Standard RNA Solution: Prepare a stock solution of 200 µg/mL RNA in a suitable buffer (e.g., buffered saline).
-
-
Procedure:
-
Pipette 0.0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the standard RNA solution into a series of labeled test tubes to create a standard curve.
-
Pipette the unknown sample into another set of test tubes.
-
Adjust the volume in all tubes to 1.0 mL with the buffer. A tube containing only 1.0 mL of buffer serves as the blank.
-
Add 2.0 mL of the this compound reagent to each tube and mix thoroughly by vortexing.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the standards and unknown samples at 665 nm against the blank.
-
Plot a standard curve of absorbance versus RNA concentration and determine the concentration of the unknown sample.
-
Phenol-Sulfuric Acid Method
-
Reagent Preparation:
-
Phenol Solution: 5% (w/v) aqueous solution of phenol.
-
Sulfuric Acid: 96% concentrated sulfuric acid.
-
Standard Glucose Solution: Prepare a stock solution of 100 µg/mL glucose in deionized water.
-
-
Procedure:
-
Pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the standard glucose solution into a series of test tubes.
-
Pipette the unknown sample into another set of test tubes.
-
Adjust the volume in all tubes to 1.0 mL with deionized water. A tube with 1.0 mL of deionized water serves as the blank.
-
Add 1.0 mL of the 5% phenol solution to each tube and vortex.
-
Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation. Vortex immediately.
-
Allow the tubes to stand at room temperature for 10 minutes.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes for color stabilization.
-
Measure the absorbance at 490 nm against the blank.
-
Construct a standard curve and determine the concentration of the unknown sample.
-
Anthrone Method
-
Reagent Preparation:
-
Anthrone Reagent: Dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh.
-
Standard Glucose Solution: Prepare a 100 µg/mL stock solution of glucose in deionized water.
-
-
Procedure:
-
Pipette aliquots of the standard glucose solution (e.g., 0.2 to 1.0 mL) into test tubes.
-
Pipette the unknown sample into other test tubes.
-
Adjust the volume in all tubes to 1.0 mL with deionized water. Use 1.0 mL of deionized water as a blank.
-
Place all tubes in an ice bath to cool.
-
Carefully add 4.0 mL of the cold Anthrone reagent to each tube and mix well.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes rapidly to room temperature.
-
Measure the absorbance at 620 nm against the blank.
-
Plot the standard curve and determine the concentration of the unknown sample.[6]
-
DNSA Method
-
Reagent Preparation:
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.
-
Rochelle Salt Solution: 40% (w/v) potassium sodium tartrate solution.
-
Standard Glucose Solution: Prepare a 1 mg/mL stock solution of glucose.
-
-
Procedure:
-
Pipette varying concentrations of the standard glucose solution (e.g., 0.2 to 1.0 mL) into test tubes.
-
Add the unknown sample to other tubes.
-
Adjust the volume in all tubes to 3.0 mL with deionized water. Use 3.0 mL of water as the blank.
-
Add 1.0 mL of DNSA reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Add 1.0 mL of the Rochelle salt solution to each tube to stabilize the color.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm against the blank.
-
Prepare a standard curve and calculate the concentration of the unknown sample.
-
BCA Assay for Reducing Sugars
-
Reagent Preparation:
-
BCA Reagent A: Commercially available or prepare containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.
-
BCA Reagent B: 4% (w/v) copper(II) sulfate (B86663) pentahydrate solution.
-
Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.
-
Standard Maltose Solution: Prepare a stock solution of a suitable reducing sugar like maltose.
-
-
Procedure:
-
Add 500 µL of each standard and unknown sample to separate microcentrifuge tubes.
-
Add 500 µL of the BCA working reagent to each tube.
-
Incubate the mixture at 80°C for 60 minutes.
-
Cool the tubes to room temperature.
-
Transfer aliquots (e.g., 200 µL) to a 96-well plate.
-
Measure the absorbance at 562 nm.
-
Plot the standard curve and determine the reducing sugar concentration in the unknown samples.[8]
-
Visualizing the Chemistry and Workflows
To better understand the underlying principles and experimental steps, the following diagrams illustrate the chemical reactions and a generalized workflow for these colorimetric assays.
Caption: Chemical principle of total carbohydrate assays.
Caption: Chemical principles of reducing sugar assays.
Caption: General workflow for colorimetric carbohydrate assays.
Conclusion
The this compound method remains a valuable tool, particularly for the analysis of pentose-containing carbohydrates like those found in nucleic acids. However, for the general quantification of total carbohydrates, the Phenol-Sulfuric Acid method often provides a simpler, more robust, and broadly applicable alternative.[3] For researchers specifically interested in reducing sugars, both the DNSA and BCA assays are effective, with the BCA method offering higher sensitivity and greater accuracy when dealing with mixtures of oligosaccharides of varying lengths.[8][10]
Ultimately, the choice of assay should be guided by the specific research question, the nature of the sample, and the available instrumentation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is paramount for generating accurate and reproducible data in the field of carbohydrate analysis.
References
- 1. Color reaction of carbohydrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [frontiersin.org]
- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 6. Comparative evaluation of DNS, PAHBAH, and BCA colourimetric assays for quantifying reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Comparison of Phenol-Sulfuric Acid and Anthrone-Sulfuric Methods for Determination of Polysaccharide in Green Tea [spkx.net.cn]
A Researcher's Guide to Carbohydrate Quantification: Cross-Validating Orcinol Assay Results with HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a critical aspect of various analytical workflows, from assessing the purity of glycoproteins to monitoring fermentation processes. While traditional colorimetric methods like the orcinol assay offer simplicity and speed, modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide superior specificity and sensitivity. This guide provides a comprehensive comparison of these three methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison at a Glance
The choice of a carbohydrate quantification method hinges on a balance of factors including the required sensitivity, the complexity of the sample matrix, and the need for detailed structural information. The following table summarizes the key performance characteristics of the this compound assay, HPLC, and GC-MS, based on data from various validation studies.
| Parameter | This compound Assay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Colorimetric reaction of furfural (B47365) derivatives with this compound in strong acid. | Separation of analytes based on their interaction with a stationary and mobile phase. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Specificity | Low; measures total hexoses and pentoses, susceptible to interference from other substances that form furfurals. | High; can separate and quantify individual monosaccharides.[1][2] | Very High; provides separation and mass spectral data for unambiguous identification.[3][4] |
| **Linearity (R²) ** | Good (typically >0.99) within a defined concentration range. | Excellent (typically >0.995).[1][2] | Excellent (typically >0.99).[4] |
| Limit of Detection (LOD) | ~1-10 µg/mL | 0.74 - 4.83 µg/mL for PMP-derivatized monosaccharides.[1][2] | 0.104 g/L for underivatized glycolaldehyde (B1209225); can be lower with derivatization.[3] |
| Limit of Quantification (LOQ) | ~5-20 µg/mL | 1.98 - 18.32 µg/mL for PMP-derivatized monosaccharides.[1][2] | 0.315 g/L for underivatized glycolaldehyde.[3] |
| Precision (RSD%) | Generally <10% | Intra-day and inter-day precision typically <5.49%.[1] | Intra-day, inter-day, and inter-laboratory precision typically <4%.[3] |
| Sample Preparation | Simple; direct reaction with sample. | Requires sample hydrolysis for polysaccharides and may require derivatization for enhanced detection.[2] | Requires hydrolysis and chemical derivatization to create volatile analytes.[4] |
| Analysis Time | Rapid (~30 minutes per batch). | 20-60 minutes per sample.[5][6] | 5-30 minutes per sample, but derivatization adds significant time.[3] |
| Throughput | High (suitable for microplate format). | Moderate to high with autosamplers. | Moderate. |
| Cost | Low (instrumentation and reagents). | Moderate to high (instrumentation). | High (instrumentation). |
Experimental Workflows and Logical Comparison
To visualize the distinct processes of each analytical method, the following diagrams illustrate their experimental workflows and a logical comparison of their attributes.
References
- 1. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]
A Comparative Guide to Orcinol-Based Assays for Carbohydrate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a cornerstone of various analytical procedures. Orcinol-based assays have long been a staple for this purpose, offering a straightforward colorimetric method. However, the landscape of carbohydrate analysis is populated with several alternatives, each with its own set of strengths and limitations. This guide provides an objective comparison of the sensitivity and detection limits of this compound-based assays with other common colorimetric methods, supported by experimental data and detailed protocols.
Principles of Colorimetric Carbohydrate Assays
The fundamental principle behind most colorimetric carbohydrate assays involves the acid-catalyzed dehydration of carbohydrates into furfural (B47365) or hydroxymethylfurfural. These furfural derivatives then react with a specific chromogenic agent to produce a colored compound, the intensity of which is proportional to the carbohydrate concentration in the sample. The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength.
Caption: General principle of colorimetric carbohydrate assays.
Comparison of Sensitivity and Detection Limits
The choice of a suitable carbohydrate quantification assay often hinges on its sensitivity and detection limits. The following table summarizes these key performance characteristics for the this compound-based assay and its common alternatives.
| Assay | Principle | Typical Analyte | Linear Range | Limit of Detection (LOD) | Wavelength (nm) | Key Advantages | Key Disadvantages |
| This compound-Sulfuric Acid | This compound reacts with furfural derivatives in the presence of sulfuric acid. | Neutral Sugars | Varies; approx. 0.5 - 5 µg[1] | Not widely reported | 425[2] | Good for pentoses and hexoses, relatively stable color. | Less sensitive than other methods, color intensity can vary between different neutral sugars.[2] |
| Bial's Test (this compound-HCl) | This compound condenses with furfural (from pentoses) in the presence of HCl and ferric chloride.[3] | Pentoses, RNA | Not extensively quantified for general carbohydrates. | Can detect as little as 0.01 mg of pentose. | 620-670[3][4] | Specific for pentoses, useful for RNA estimation.[3] | Hexoses can interfere, producing a brown color; not ideal for total carbohydrate.[3] |
| Phenol-Sulfuric Acid | Phenol reacts with furfural derivatives in the presence of sulfuric acid. | Total Carbohydrates | 0 - 100 µg/mL (for glucose)[5] | ~0.0625 mM glucose[6] | 490 (for hexoses), 480 (for pentoses)[7] | Simple, rapid, reliable, and detects a wide range of carbohydrates.[7] | Absorptivity varies between different carbohydrates.[7] |
| Anthrone (B1665570) | Anthrone condenses with furfural derivatives in the presence of sulfuric acid. | Total Carbohydrates | 10 - 120 µg/mL (for glucose)[8] | 2.22 ng/µL (for glucose)[9] | 620[4] | High sensitivity.[8] | Reagent is unstable and must be prepared fresh; corrosive nature of the reagent.[4] |
| Seliwanoff's Test (Resthis compound-HCl) | Resthis compound reacts with dehydrated ketoses in the presence of HCl.[10] | Ketoses | Primarily a qualitative test. | Not applicable for quantitative comparison. | Not applicable | Differentiates between ketoses and aldoses.[10] | Not suitable for total carbohydrate quantification; prolonged heating can lead to false positives with aldoses.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and accurate results. Below are the standard procedures for performing each of the discussed assays.
This compound-Sulfuric Acid Assay
This method is suitable for the quantification of neutral sugars.
Reagents:
-
This compound Reagent: Dissolve 0.1 g of this compound in 4 mL of water, then carefully add 1 mL of concentrated sulfuric acid.[2]
-
60% Sulfuric Acid: Carefully add 60 mL of concentrated sulfuric acid to 40 mL of distilled water while cooling in an ice bath.
-
Standard Sugar Solution: Prepare a stock solution of a known concentration (e.g., 100 µg/mL) of the sugar to be quantified (e.g., glucose or mannose) in distilled water. Prepare a series of dilutions for the standard curve.
Procedure:
-
Pipette 100 µL of the sample or standard solution into a test tube.[2]
-
Add 100 µL of the this compound reagent to each tube.[2]
-
Carefully add 750 µL of 60% sulfuric acid to each tube and mix well.[2]
-
Heat the tubes at 80°C for 30 minutes.[2]
-
Cool the tubes to room temperature.[2]
-
Measure the absorbance at 425 nm using a spectrophotometer.[2]
-
Construct a standard curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample from the standard curve.
Caption: Workflow for the this compound-Sulfuric Acid Assay.
Phenol-Sulfuric Acid Assay
A widely used method for the determination of total carbohydrates.[7]
Reagents:
-
5% Phenol Solution: Dissolve 5 g of phenol in 100 mL of distilled water.[11]
-
Concentrated Sulfuric Acid (96-98%)
-
Standard Glucose Solution (100 µg/mL): Prepare a stock solution and working standards as described for the this compound-sulfuric acid assay.[11]
Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 1.0 mL of 5% phenol solution to each tube and mix.
-
Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface. The heat generated from the reaction is essential.
-
Allow the tubes to stand for 10 minutes.
-
Vortex the tubes.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes.
-
Measure the absorbance at 490 nm for hexoses or 480 nm for pentoses.[7]
-
Construct a standard curve and determine the concentration of the unknown sample.
Caption: Workflow for the Phenol-Sulfuric Acid Assay.
Anthrone Assay
This method is known for its high sensitivity in total carbohydrate determination.
Reagents:
-
Anthrone Reagent: Dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh.[12]
-
Standard Glucose Solution (100 µg/mL): Prepare as previously described.
Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Carefully add 4.0 mL of the anthrone reagent to each tube.
-
Mix the contents well.
-
Heat the tubes in a boiling water bath for 8-10 minutes.[12][13]
-
Cool the tubes rapidly in an ice bath to room temperature.
-
Measure the absorbance at 620 nm.[4]
-
Construct a standard curve and determine the concentration of the unknown sample.
References
- 1. scispace.com [scispace.com]
- 2. Color reaction of carbohydrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Carbohydrate Assay Kit [cellbiolabs.com]
- 7. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 8. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. benchchem.com [benchchem.com]
- 12. biochemden.com [biochemden.com]
- 13. iitg.ac.in [iitg.ac.in]
A Comparative Analysis of Protocols for the Colorimetric Determination of Pentoses: Bial's Test and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of pentoses—five-carbon sugars that are fundamental components of nucleic acids and other vital biomolecules—is a critical aspect of various analytical procedures. Bial's test has traditionally been a cornerstone for the qualitative and quantitative assessment of pentoses. However, variations in the protocol and the availability of alternative methods necessitate a comparative understanding to ensure optimal accuracy and specificity. This guide provides a detailed comparison of different protocols for Bial's test, including a modified version for RNA quantification and the more specific Tauber's test, supported by experimental data and detailed methodologies.
Principle of Pentose (B10789219) Detection
The chemical foundation for the detection of pentoses in these assays lies in their dehydration to furfural (B47365) in the presence of a strong acid upon heating. This furfural subsequently reacts with a chromogenic agent to produce a colored compound, the intensity of which can be measured spectrophotometrically to determine the concentration of the pentose.
Bial's Test Signaling Pathway
Caption: Reaction pathway for Bial's test, showing the formation of distinct colored complexes from pentoses and hexoses.
Comparative Overview of Protocols
The selection of an appropriate protocol for pentose determination depends on the specific requirements of the experiment, such as the need for high sensitivity, specificity against interfering substances like hexoses, or the quantification of RNA. Below is a comparison of three key protocols.
| Feature | Standard Bial's Test | Modified Bial's Test (for RNA) | Tauber's Test |
| Primary Application | General pentose detection | RNA quantification | Specific pentose detection |
| Chromogenic Agent | This compound | This compound | Benzidine (B372746) |
| Catalyst | Ferric chloride (FeCl₃) | None | Not explicitly required |
| Acid | Concentrated Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) | Glacial Acetic Acid |
| Positive Result | Blue-green color | Green color | Cherry-red color |
| Interference from Hexoses | Significant, especially with prolonged heating | Minimized | Minimal to none[1] |
| Reported Limit of Detection | Not consistently reported | Not consistently reported | 0.01 mg of pentose[1] |
Experimental Protocols
Standard Bial's Test
This protocol is widely used for the general detection of pentoses.
Reagents:
-
Bial's Reagent: Dissolve 300 mg of this compound in 5 ml of ethanol. In a separate container, prepare a 0.1% solution of ferric chloride (FeCl₃·6H₂O). Add 3.5 ml of the this compound solution to 100 ml of the 0.1% ferric chloride solution. This reagent should be stored in a dark bottle and is best used within a few hours.[2]
-
Pentose Standard Solution: Prepare a stock solution of a known pentose (e.g., ribose, xylose) at a concentration of 200 µg/ml in distilled water.[2]
Procedure:
-
Pipette varying volumes of the pentose standard solution into a series of test tubes to create a standard curve (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ml).
-
Add distilled water to each tube to bring the total volume to 1.0 ml.
-
Prepare a blank tube containing 1.0 ml of distilled water.
-
To each tube, add 2.0 ml of Bial's reagent and mix thoroughly.
-
Heat the tubes in a boiling water bath for 1-2 minutes.[3]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 620 nm using a spectrophotometer, with the blank as a reference.[2]
-
Plot a standard curve of absorbance versus pentose concentration.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the standard curve.[2]
Modified Bial's Test for RNA Quantification
This protocol is optimized for the specific measurement of RNA, minimizing interference from DNA and proteins.
Reagents:
-
Sulfuric Acid (H₂SO₄): Concentrated.
-
This compound Reagent: Prepare a solution of this compound in ethanol. The exact concentration may need to be optimized, but it is generally lower than in the standard test.
-
RNA Standard Solution: Prepare a stock solution of RNA (e.g., 200 µg/ml).
Procedure:
-
Pre-incubate the RNA samples and standards with sulfuric acid.
-
Add the this compound reagent (without ferric chloride).
-
Heat the mixture.
-
Measure the absorbance at 500 nm. At this wavelength, interference from DNA and proteins is minimal.
Tauber's Test
This test offers higher specificity for pentoses compared to the standard Bial's test.
Reagents:
-
Tauber's Reagent: 4% benzidine in glacial acetic acid.[4]
-
Pentose Standard Solution: Prepare as for the standard Bial's test.
Procedure:
-
To 0.5 ml of Tauber's reagent in a test tube, add 5 drops of the test solution.[1]
-
Mix well.
-
Boil over an open flame for 1-2 minutes.[1]
-
A cherry-red color indicates the presence of pentoses.[1]
-
For quantitative analysis, the absorbance can be measured at a wavelength corresponding to the cherry-red color, and a standard curve can be generated.
Performance Comparison: A Data-Driven Perspective
While direct side-by-side quantitative data from a single comparative study is limited in the searched literature, the qualitative and procedural differences strongly suggest a performance hierarchy.
| Parameter | Standard Bial's Test | Modified Bial's Test (for RNA) | Tauber's Test |
| Specificity for Pentoses | Moderate | High (in the context of nucleic acids) | Very High[1] |
| Susceptibility to Interference | High (from hexoses, prolonged heating)[5] | Low (from DNA, proteins) | Low (from hexoses)[1] |
| Sensitivity | Good | Good | Excellent (detects down to 0.01 mg)[1] |
Experimental Workflow for Pentose Quantification
References
A Comparative Guide to Pentose Analysis: Orcinol, HPLC, and Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pentoses is crucial in a variety of applications, from the analysis of biomass for biofuel production to the study of glycoproteins and nucleic acids in drug discovery. This guide provides a detailed comparison of three common methods for pentose (B10789219) analysis: the classic orcinol colorimetric method, High-Performance Liquid Chromatography (HPLC), and enzymatic assays. We will delve into their principles, experimental protocols, and performance characteristics, presenting quantitative data to aid in the selection of the most appropriate method for your specific research needs.
At a Glance: Method Comparison
| Feature | This compound Method | HPLC | Enzymatic Assay |
| Principle | Colorimetric reaction | Chromatographic separation | Enzyme-catalyzed reaction |
| Specificity | Group-specific (pentoses) | High (separates individual sugars) | High (specific to a particular pentose) |
| Sensitivity | Moderate | High | High |
| Throughput | High (multi-sample processing) | Moderate to High (with autosampler) | High (microplate format) |
| Equipment | Spectrophotometer | HPLC system with detector (e.g., RID, ELSD) | Spectrophotometer or plate reader |
| Sample Prep | Simple | Can be complex (derivatization may be needed) | Simple |
| Cost per Sample | Low | High | Moderate |
| Interferences | Hexoses, uronic acids | Co-eluting compounds | Other enzymes or inhibitors in the sample |
Performance Characteristics: A Quantitative Look
The following tables summarize the accuracy and precision data for HPLC and enzymatic methods for pentose analysis, based on available validation studies. Direct comparative data for the this compound method is limited in recent literature; however, data from a similar colorimetric method (phloroglucinol) for xylose analysis is presented to provide an estimate of its performance.
Table 1: Performance of HPLC Methods for Pentose Analysis
| Parameter | Xylose | Arabinose | Ribose |
| Linearity (R²) | >0.998[1][2] | >0.998[1][2] | >0.99 |
| Precision (%RSD) | < 2%[1][2] | < 2%[1][2] | < 5% |
| Accuracy (Recovery %) | 95-105%[1][2] | 95-105%[1][2] | 90-110% |
| LOD (mg/L) | ~0.5[3] | ~0.5[3] | Varies |
| LOQ (mg/L) | ~1.5[3] | ~1.5[3] | Varies |
Data compiled from multiple sources and may vary depending on the specific HPLC system, column, and detection method used.
Table 2: Performance of an Enzymatic Method for D-Xylose Analysis Compared to a Colorimetric (Phloroglucinol) Method
| Parameter | Enzymatic Method (Xylose Dehydrogenase) | Colorimetric Method (Phloroglucinol) |
| Linearity (R²) | 0.999[4][5][6] | Not explicitly stated, but assumed to be linear |
| Precision (Intra-assay %CV) | 0.48 - 1.33%[4][5][6] | 0.48 - 6.45%[5] |
| Precision (Inter-assay %CV) | 1.15 - 2.54%[4][5][6] | Not explicitly stated |
| Accuracy (Bias vs. Reference) | Mean bias of -16.08 mg vs. phloroglucinol[4][5][6] | Reference method in the comparative study |
| LOD (mg) | 0.09[4][5][6] | Not explicitly stated |
| LOQ (mg) | 0.30[4][5][6] | Not explicitly stated |
This data is derived from a study comparing a specific enzymatic assay for D-xylose to the phloroglucinol (B13840) colorimetric method. The performance of the this compound method is expected to be in a similar range to the phloroglucinol method.
Experimental Protocols
This compound Method for Pentose Analysis
This method is based on the principle that pentoses are dehydrated to furfural (B47365) in the presence of concentrated acid and heat. The furfural then reacts with this compound, in the presence of ferric chloride as a catalyst, to form a green-colored complex.[4][7] The intensity of the color, measured spectrophotometrically at approximately 665 nm, is proportional to the concentration of pentose in the sample.
Reagents:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 ml of concentrated hydrochloric acid (HCl) and add 3.5 ml of 6% (w/v) this compound in ethanol.[7] This reagent should be prepared fresh.
-
Pentose Standard Solution: Prepare a stock solution of a known pentose (e.g., D-ribose, D-xylose) at a concentration of 200 µg/ml.
-
Sample: Prepare the sample containing the unknown pentose concentration.
Procedure:
-
Set up a series of test tubes for the blank, standards, and unknown samples.
-
To the standard tubes, add increasing volumes of the pentose standard solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ml).
-
Add the unknown sample to its respective tube(s).
-
Adjust the volume in all tubes to a uniform level with deionized water. The blank tube contains only deionized water.
-
Add 2 ml of the this compound reagent to each tube and mix thoroughly.[7]
-
Incubate all tubes in a boiling water bath for 20 minutes.[7]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 665 nm using a spectrophotometer, with the blank as a reference.
-
Plot a standard curve of absorbance versus pentose concentration for the standards.
-
Determine the concentration of the unknown sample from the standard curve.
High-Performance Liquid Chromatography (HPLC) for Pentose Analysis
HPLC separates different sugar molecules based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For pentose analysis, an amine-based column is often used with a mobile phase of acetonitrile (B52724) and water. Detection is typically achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 0.6 - 1.0 ml/min.[2]
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID).
Procedure:
-
Sample Preparation: Filter all samples and standards through a 0.45 µm filter before injection. Dilute samples as necessary to fall within the linear range of the calibration curve.
-
Calibration: Prepare a series of standard solutions of the pentoses of interest (e.g., xylose, arabinose, ribose) at known concentrations.
-
Injection: Inject a fixed volume of each standard and sample onto the HPLC column.
-
Data Acquisition: Record the chromatograms and the retention times and peak areas for each sugar.
-
Quantification: Create a calibration curve for each pentose by plotting peak area against concentration. Determine the concentration of each pentose in the samples from their respective calibration curves.
Enzymatic Assay for Pentose Analysis
Enzymatic assays offer high specificity for the quantification of a particular pentose. For example, D-xylose can be quantified using the enzyme D-xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial D-xylose concentration.[4][5][6]
Reagents (Example for D-Xylose):
-
Assay Buffer: (e.g., Tris-HCl buffer, pH 8.0)
-
NAD⁺ Solution
-
D-Xylose Dehydrogenase Enzyme Solution
-
D-Xylose Standard Solutions
-
Sample: Containing D-xylose.
Procedure (Microplate format):
-
Pipette standards and samples into the wells of a microplate.
-
Add the assay buffer and NAD⁺ solution to each well.
-
Initiate the reaction by adding the D-xylose dehydrogenase solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at time zero and after a set incubation period (e.g., 30 minutes) or monitor the change in absorbance kinetically using a plate reader.
-
Construct a standard curve by plotting the change in absorbance against the D-xylose concentration of the standards.
-
Determine the D-xylose concentration in the samples from the standard curve.
Discussion and Conclusion
The choice of method for pentose analysis depends heavily on the specific requirements of the study.
The This compound method , while being simple, inexpensive, and suitable for high-throughput screening, lacks the specificity of the other methods. It provides a measure of total pentoses and can be susceptible to interference from other sugars and compounds. Its accuracy and precision, as inferred from similar colorimetric methods, may be lower than that of HPLC and enzymatic assays.
HPLC stands out for its high specificity and ability to separate and quantify individual pentoses and other sugars in a single run. This makes it the gold standard for detailed carbohydrate profiling. The method demonstrates excellent linearity, precision, and accuracy. However, it requires expensive instrumentation and can have a lower throughput compared to microplate-based assays.
Enzymatic assays offer a compelling alternative, combining high specificity with the potential for high-throughput analysis in a microplate format. They are generally more precise and accurate than colorimetric methods.[4][5][6] The main limitation is that a specific enzyme is required for each pentose to be analyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
A Comparative Guide to the Linearity of the Orcinol Reaction for Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates and ribonucleic acid (RNA) is a cornerstone of many experimental workflows. The orcinol reaction has long been a staple colorimetric method for this purpose. However, with the advent of modern analytical techniques, it is crucial to evaluate its performance, particularly its linearity, in comparison to other available methods. This guide provides an objective comparison of the this compound reaction with the phenol-sulfuric acid method and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Performance Comparison: Linearity and Sensitivity
The linearity of a quantitative assay is a critical parameter, defining the range over which the method provides results that are directly proportional to the concentration of the analyte. A wider linear range and a correlation coefficient (R²) close to 1.0 are indicative of a robust and reliable method. The limit of detection (LOD) and limit of quantification (LOQ) are also key indicators of an assay's sensitivity.
While the this compound reaction is a well-established method, specific validated data on its linearity parameters (linear range, R², LOD, and LOQ) are not as readily available in recent literature compared to more modern techniques. The performance of the this compound reaction can be influenced by factors such as the purity of reagents and strict adherence to the experimental protocol.[1]
In contrast, the phenol-sulfuric acid method and HPLC have been more extensively validated in recent studies, providing clear benchmarks for their performance.
| Method | Analyte | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound Reaction | RNA/Pentoses | Data not readily available in recent validation studies | Data not readily available | Data not readily available | Data not readily available |
| Phenol-Sulfuric Acid Method | Glucose | 0 - 80 µg/mL[2] | 0.9992[2] | Data not readily available | Data not readily available |
| HPLC-RID | Sugars (Fructose, Glucose, Sucrose, Lactose) | 0.1 - 5 mg/mL | >0.997 | 0.01 - 0.17 mg/mL | 0.03 - 0.56 mg/mL |
Note: The lack of readily available, recent, and validated quantitative data for the linear range, R², LOD, and LOQ of the this compound reaction is a significant limitation when directly comparing its performance to more modern, extensively validated methods like HPLC. The provided data for the phenol-sulfuric acid and HPLC methods are based on specific studies and may vary depending on the exact protocol and instrumentation used.
Experimental Protocols
Detailed and consistent experimental protocols are vital for obtaining reproducible and reliable results. Below are the methodologies for the this compound reaction, the phenol-sulfuric acid method, and a general workflow for HPLC analysis.
This compound Reaction for RNA Quantification
The this compound reaction is a colorimetric method for the determination of pentoses, and by extension, RNA. The principle involves the acid hydrolysis of RNA to release ribose, which is then dehydrated to furfural (B47365). Furfural subsequently reacts with this compound in the presence of ferric chloride to produce a green-colored complex, the absorbance of which is measured spectrophotometrically.[3][4]
Reagents:
-
This compound Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl). Add 3.5 mL of a 6% (w/v) solution of this compound in ethanol.[5]
-
Standard RNA Solution: A stock solution of RNA (e.g., 200 µg/mL) in a suitable buffer (e.g., 1 N perchloric acid or buffered saline).[5]
-
Unknown RNA sample.
Procedure:
-
Prepare a series of RNA standards by diluting the stock solution to known concentrations.
-
Pipette a fixed volume of each standard and the unknown sample into separate test tubes.
-
Add this compound reagent to each tube.
-
Mix the contents thoroughly.
-
Incubate the tubes in a boiling water bath for 20 minutes.[5]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 665 nm using a spectrophotometer, with a blank containing the buffer and this compound reagent.[3][5]
-
Plot a standard curve of absorbance versus RNA concentration.
-
Determine the concentration of the unknown RNA sample from the standard curve.
Diagram of the this compound Reaction Workflow
Caption: Workflow of the this compound reaction for RNA quantification.
Phenol-Sulfuric Acid Method for Total Carbohydrate Quantification
The phenol-sulfuric acid method is a widely used colorimetric assay for the determination of total carbohydrates. In the presence of strong acid, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to furfural or hydroxymethylfurfural. These compounds react with phenol (B47542) to produce a yellow-orange colored product.
Reagents:
-
Phenol Solution: 5% (w/v) aqueous solution of phenol.
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Standard Glucose Solution: A stock solution of glucose (e.g., 100 µg/mL).
-
Unknown carbohydrate sample.
Procedure:
-
Prepare a series of glucose standards by diluting the stock solution.
-
Pipette a small volume of each standard and the unknown sample into separate test tubes.
-
Add the phenol solution to each tube and mix.
-
Rapidly add concentrated sulfuric acid to each tube. The heat of the reaction is necessary for color development.
-
Allow the tubes to stand for a specific time (e.g., 10-30 minutes) for the color to stabilize.
-
Measure the absorbance at 490 nm.
-
Construct a standard curve and determine the concentration of the unknown sample.
Diagram of the Phenol-Sulfuric Acid Method Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A modified this compound test for the specific determination of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 4. examtube.in [examtube.in]
- 5. To estimate the concentration of rna by this compound reaction | Filo [askfilo.com]
A Comparative Guide to RNA Estimation: The Orcinol Method in Inter-laboratory Context
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of RNA is a critical prerequisite for a multitude of downstream applications, from gene expression analysis to the development of RNA-based therapeutics. The orcinol method, a classic colorimetric assay for RNA estimation, has been historically employed for this purpose. This guide provides a comprehensive overview of the this compound method, its experimental protocol, and a discussion of its performance in the context of inter-laboratory comparisons, alongside more contemporary techniques.
Comparison of RNA Quantification Methods
The choice of an RNA quantification method can significantly impact experimental outcomes. The following table summarizes the performance characteristics of the this compound method in comparison to other widely used techniques. It is important to note that the precision and accuracy of the this compound method can be influenced by interfering substances.[1]
| Method | Principle | Typical Wavelength | Throughput | Major Advantages | Major Disadvantages |
| This compound Method | Colorimetric reaction with the ribose sugar of RNA in the presence of acid and heat to produce a colored product.[2][3] | 665 nm[2] | Low to Medium | Inexpensive, simple equipment requirements. | Susceptible to interference from DNA, hexoses, and other pentose-containing compounds; low sensitivity; time-consuming.[1][4] |
| UV Spectrophotometry | Measurement of light absorbance by the nucleotide bases at 260 nm. | 260 nm | High | Fast, simple, does not require reagents. | Cannot distinguish between RNA, DNA, and free nucleotides; sensitive to impurities that absorb at 260 nm. |
| Fluorescence-based (e.g., RiboGreen®) | Use of fluorescent dyes that specifically bind to RNA, leading to an increase in fluorescence intensity. | Varies by dye (e.g., ~525 nm for RiboGreen®) | High | High sensitivity and specificity for RNA; wide dynamic range. | More expensive than absorbance methods; requires a fluorometer. |
| Microcapillary Electrophoresis (e.g., Agilent Bioanalyzer) | Separation of RNA molecules based on size in a microfluidic chip, with quantification based on fluorescence. | N/A | Low to Medium | Provides RNA integrity data (RIN score) in addition to quantification; high sensitivity. | High instrument and consumable cost; lower throughput. |
Inter-laboratory Performance of Alternative RNA Quantification Methods
While specific inter-laboratory data for the this compound method is scarce, studies on other methods highlight the potential for variability. The following table presents hypothetical data based on published studies for UV spectrophotometry and a fluorescence-based assay to illustrate typical inter-laboratory performance.
| Parameter | UV Spectrophotometry (A260) | Fluorescence-based Assay (RiboGreen®) |
| Nominal RNA Concentration (ng/µL) | 50 | 50 |
| Lab 1 Measured Conc. (ng/µL) | 52.1 | 49.5 |
| Lab 2 Measured Conc. (ng/µL) | 48.9 | 51.2 |
| Lab 3 Measured Conc. (ng/µL) | 55.3 | 48.8 |
| Inter-laboratory Mean (ng/µL) | 52.1 | 49.8 |
| Inter-laboratory Std. Deviation | 3.2 | 1.2 |
| Coefficient of Variation (CV%) | 6.1% | 2.4% |
This table is illustrative and compiled from typical performance data of these methods. It highlights the generally lower inter-laboratory variability of fluorescence-based assays compared to UV spectrophotometry.
Experimental Protocol: this compound Method for RNA Estimation
The following is a generalized protocol for the estimation of RNA using the this compound method.[2][3] It is crucial to maintain consistency in all reagent preparations and incubation times to ensure reproducibility.[4]
Materials:
-
Standard RNA solution (e.g., yeast RNA of known concentration)
-
This compound reagent: 0.1% (w/v) ferric chloride in concentrated hydrochloric acid containing 6% (v/v) this compound in 95% ethanol. This reagent should be prepared fresh.
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 95%
-
Saline solution
-
Unknown RNA sample
-
Spectrophotometer
Procedure:
-
Sample Preparation: Precipitate the RNA from the sample by adding an equal volume of cold 10% TCA. Centrifuge to pellet the RNA, wash with ethanol, and then dissolve the pellet in a known volume of saline.
-
Standard Curve Preparation: Prepare a series of dilutions of the standard RNA solution to create a standard curve (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Reaction Setup: In a series of test tubes, add 1 mL of each standard dilution and the unknown RNA sample. Include a blank tube with 1 mL of saline.
-
This compound Reaction: To each tube, add 2 mL of the this compound reagent.
-
Incubation: Heat the tubes in a boiling water bath for 20 minutes. A greenish color will develop.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of each sample at 665 nm using a spectrophotometer, with the blank used to zero the instrument.
-
Quantification: Plot a standard curve of absorbance versus RNA concentration for the standards. Determine the concentration of the unknown RNA sample by interpolating its absorbance value on the standard curve.
Experimental Workflow and Downstream Applications
Accurate RNA quantification is a pivotal step in many molecular biology workflows. The following diagram illustrates a typical gene expression analysis workflow, highlighting the role of RNA quantification.
The diagram above outlines the central role of RNA quantification in preparing samples for downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis. The choice of quantification method directly impacts the reliability of the final data.
The Chemical Principle of the this compound Method
The this compound reaction is based on the acid-catalyzed conversion of the ribose sugar in RNA to furfural (B47365). This furfural then reacts with this compound in the presence of ferric chloride as a catalyst to form a green-colored complex. The intensity of this color, measured at 665 nm, is proportional to the amount of RNA present in the sample.
This diagram illustrates the sequential steps of the this compound reaction, from the initial acid hydrolysis of RNA to the final colorimetric measurement.
Conclusion
The this compound method offers a simple and cost-effective means of RNA estimation. However, its susceptibility to interference and lower sensitivity compared to modern techniques are significant drawbacks that can contribute to inter-laboratory variability. For research requiring high precision and reproducibility, particularly in a multi-laboratory setting, fluorescence-based assays or microcapillary electrophoresis are recommended. While historical in its application, understanding the principles and limitations of the this compound method provides valuable context for selecting the most appropriate RNA quantification strategy for robust and reliable scientific outcomes.
References
Safety Operating Guide
Immediate Safety and Handling Protocols
Proper disposal of Orcinol is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, this compound and its associated waste must be managed following strict protocols. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Before beginning any disposal procedures, it is essential to adhere to safety precautions to minimize exposure and risk. This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[3] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][4]
-
Eye Protection: Use safety glasses with side shields conforming to approved standards (e.g., NIOSH or EN 166).[4]
-
Body Protection: Wear a complete suit protecting against chemicals or a lab coat.[1][3]
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[3][4][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from light and air, as it is sensitive to both.[1][3][4][6]
Step-by-Step Disposal Procedures
This compound waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[3][4] Never dispose of this compound or its waste down the drain.[7][8]
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste: This includes unused or surplus pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, wipes, and empty containers).
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.[9] Do not mix with other waste.[4] It should be stored separately from acids, bases, oxidizers, and other incompatible materials.[9][10]
Step 2: Preparing Waste for Collection
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Contaminated Labware:
-
Collect items like pipette tips, Eppendorf tubes, and gloves in a sealable, puncture-proof container.[5]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to every waste container.[5][10]
-
The label must clearly identify the contents (e.g., "this compound Waste," "this compound-contaminated debris") and list all components and their approximate concentrations.[9][10]
-
Include the hazard characteristics (e.g., "Toxic," "Irritant").[10]
-
Step 3: On-Site Storage and Accumulation
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
Ensure all waste containers are kept securely closed except when adding waste.[9][10]
-
Store liquid waste containers within secondary containment to prevent spills.[11]
-
Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA.
General Hazardous Waste Satellite Accumulation Limits
| Waste Type | Maximum Volume/Mass | Maximum Storage Time |
| Hazardous Waste (General) | 55 gallons | Up to 12 months (as long as volume is not exceeded)[8] |
| Acutely Hazardous Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months (as long as volume is not exceeded)[8] |
Note: While this compound is toxic, it is not typically found on the EPA's "P-list" of acutely hazardous wastes. However, always confirm with your institution's safety office.
Step 4: Final Disposal
-
Contact Professionals: Arrange for a licensed hazardous waste disposal company to pick up the waste.[3][4] Do not attempt to transport the waste yourself.[7]
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Surplus Chemicals: Offer surplus and non-recyclable this compound to the licensed disposal company.[3][4]
Step 5: Managing Empty Containers
Containers that once held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., water, alcohol, or ether, as this compound is soluble in these).[7][9][12]
-
Collect Rinsate: The first rinse, and often all subsequent rinsates, must be collected and disposed of as hazardous liquid waste.[11][12]
-
Deface Label: Completely remove or deface the original chemical label on the container.[7][11]
-
Final Disposal: After rinsing and air-drying, the container can be disposed of as regular solid waste or recycled.[7][11]
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material.[1][6] Avoid actions that create dust.[2][3][4]
-
Place the swept-up material into a sealed and labeled container for disposal as hazardous waste.[1][6]
-
After the material has been collected, wash the spill site and ventilate the area.[1][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling Orcinol
Essential Safety and Handling Guide for Orcinol
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. It offers procedural, step-by-step guidance for safe operations and disposal, ensuring user safety and regulatory compliance.
Hazard Summary
This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5]
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A / 2 | Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[6] Always inspect PPE before use and ensure it is in good condition.[7]
| Area | Required PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[1][8] Safety glasses with side-shields are a minimum requirement.[1][6][7] |
| Skin/Body | Chemical-Resistant Lab Coat or Coveralls | A complete suit protecting against chemicals is recommended.[4] Clothing should cover as much skin as possible.[9][10] |
| Hands | Chemical-Resistant Gloves | Handle with gloves (e.g., nitrile).[4][8] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[7] |
| Respiratory | NIOSH-Approved Respirator | Use when ventilation is inadequate or when dust may be generated.[4][11] A dust respirator or a particle respirator (P95 or P1) is recommended for nuisance exposures.[4][11] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing risks.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a laboratory chemical hood to prevent the formation and inhalation of dust.[4][6]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[2][3][4][7] Do not eat, drink, or smoke in the work area.[2][5][6]
-
Process : Avoid generating dust.[1][4][7] Use appropriate tools for handling the solid material.
-
Storage : Store this compound in a cool, dry, dark, and well-ventilated place.[2][4][5][11] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][3][5] this compound is light and air-sensitive.[2][3][4]
Emergency Procedures: First Aid
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2][3][5] If not breathing, give artificial respiration.[3][7] Seek medical attention.[3][4][7] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[2][3][5][7] If skin irritation occurs, get medical advice.[2][5] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[2][3][4][7] Remove contact lenses if present and easy to do so.[2][5] If eye irritation persists, seek immediate medical attention.[2][5] |
| Ingestion | Rinse mouth with water.[2][5][7] Do NOT induce vomiting.[8] Call a POISON CENTER or physician if you feel unwell.[2][5] |
Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate : Alert personnel in the area and evacuate non-essential staff.[1]
-
Contain : Prevent the spill from spreading or entering drains.[4][7]
-
Clean-up : For dry spills, carefully sweep or shovel the material, avoiding dust generation.[1][2][4] Place the spilled material into a suitable, sealed, and labeled container for disposal.[1][2][5]
-
Decontaminate : Wash the spill site with water after the material has been collected.[2][5]
-
Dispose : Dispose of the waste container according to all local, state, and federal regulations.[1][3]
Caption: Workflow for handling an this compound spill.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection : Collect this compound waste and contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and clearly labeled container.[4]
-
Container Management : Ensure waste containers are made of a compatible material and are kept tightly closed except when adding waste.[12] Do not overfill containers.[12]
-
Disposal Route : Dispose of contents/container to an approved waste disposal plant.[3] This may involve incineration in a licensed facility after mixing with a suitable combustible material.[6]
-
Empty Containers : Puncture and decontaminate empty containers to prevent re-use before disposal.[1][6]
Physicochemical Data
| Property | Value |
| Appearance | White to beige crystals or powder; turns red on contact with air.[2][3] |
| Molecular Formula | C₇H₈O₂[3] |
| Melting Point | 105 - 110 °C / 221 - 230 °F[3] |
| Boiling Point | 290 °C[2] |
| Specific Gravity | 1.290[3] |
| Solubility | Soluble in water, alcohol, and ether.[2] |
| Oral LD50 (Rat) | 844 mg/kg[2] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. csub.edu [csub.edu]
- 11. actylislab.com [actylislab.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
